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  • Product: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid
  • CAS: 2219371-72-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid (CAS 2219371-72-7): A Promising Scaffold for P2Y1 Receptor Antagonism

Introduction 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structure, which combines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structure, which combines the unique electronic properties of a difluoromethyl group with the versatile binding capabilities of an imidazole-5-carboxylic acid scaffold, positions it as a valuable building block for the development of novel therapeutics. The introduction of fluorine-containing motifs, such as the difluoromethyl (-CHF2) group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

The imidazole ring, a common feature in many biologically active compounds, provides a scaffold that can engage in various non-covalent interactions with biological targets. When combined with a carboxylic acid group at the 5-position, the molecule gains a key site for forming strong ionic interactions or hydrogen bonds with protein residues.

Recent research has highlighted the potential of this structural class as potent antagonists of the P2Y1 receptor. The P2Y1 receptor is a crucial mediator of ADP-induced platelet aggregation, a key event in thrombosis, which is the underlying cause of ischemic events such as heart attacks and strokes. The development of effective and selective P2Y1 antagonists is therefore a major goal in the search for new antiplatelet therapies with potentially safer bleeding profiles than existing agents.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic analysis, and biological applications of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid, with a particular focus on its role as a promising scaffold for the development of P2Y1 receptor antagonists for the treatment of ischemic stroke.

Physicochemical Properties

The physicochemical properties of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, a compilation of its fundamental properties is presented below.

PropertyValueSource
CAS Number 2219371-72-7-
Molecular Formula C₅H₄F₂N₂O₂-
Molecular Weight 162.09 g/mol Calculated
IUPAC Name 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid-
Canonical SMILES C1=NC(=CN1C(F)F)C(=O)O-
InChI Key WHISGEJHNNSDQN-UHFFFAOYSA-N[1]
Physical Form Solid (predicted)-
Purity >95% (typical for commercial samples)[1]
logP (predicted) 0.144[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Mechanism

The synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is not explicitly detailed in a dedicated publication. However, a logical and commonly employed synthetic route would involve the N-difluoromethylation of an imidazole precursor followed by the hydrolysis of a carboxylic ester. The most probable immediate precursor is Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (CAS 2350052-23-0).[2]

Proposed Synthetic Workflow: Hydrolysis of Ester Precursor

The final step in the synthesis of the title compound is the hydrolysis of its corresponding methyl ester. This is a standard and robust transformation in organic chemistry.

Reaction:

Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate + H₂O --(Base or Acid)--> 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid + Methanol

Detailed Protocol:

  • Dissolution: Dissolve Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate in a suitable solvent such as a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reaction mixture. Typically, 1.5 to 3 equivalents of the base are used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and carefully acidify it with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of approximately 3-4. This protonates the carboxylate to form the carboxylic acid, which may precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry it under vacuum to yield the final product, 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Synthesis_Workflow Synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid Ester Methyl 1-(difluoromethyl)-1H- imidazole-5-carboxylate Acid 1-(Difluoromethyl)-1H- imidazole-5-carboxylic acid Ester->Acid   Hydrolysis Reagents 1. LiOH or NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Proposed synthesis via ester hydrolysis.

Rationale for Synthetic Choices
  • Ester Hydrolysis: This is a high-yielding and reliable method for the deprotection of carboxylic acids from their esters, commonly used in the final steps of multi-step syntheses.[3]

  • Choice of Base: Lithium hydroxide is often preferred as it is less likely to cause side reactions compared to sodium hydroxide in some contexts, although both are commonly used for saponification.

  • Acidification: This step is critical to isolate the final product in its neutral, acidic form, which is typically a solid and can be easily separated from the aqueous solution of salt byproducts.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. While a full experimental spectrum is not publicly available, the expected spectral features can be predicted based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic features of the carboxylic acid group.[4][5]

Functional GroupExpected Absorption (cm⁻¹)Characteristics
O-H (Carboxylic Acid)2500-3300Very broad due to hydrogen bonding
C=O (Carboxylic Acid)1710-1760Strong and sharp
C-O (Carboxylic Acid)1210-1320Strong
C-F (Difluoromethyl)1000-1100Strong
C=N (Imidazole)~1600Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton chemical shifts are influenced by the electronic environment of the imidazole ring and the difluoromethyl group.[4]

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
COOH10-13Singlet (broad)-
Imidazole H-27.5-8.5Singlet-
Imidazole H-47.5-8.5Singlet-
CHF₂6.5-7.5TripletJHF ≈ 50-60 Hz

¹³C NMR: The carbon chemical shifts are characteristic of the imidazole and carboxylic acid moieties.[4][6]

CarbonExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165-185
Imidazole C-2, C-4, C-5115-140
CHF₂110-120 (triplet due to C-F coupling)
Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.[7][8]

IonExpected m/z
[M+H]⁺~163.03
[M-H]⁻~161.02
[M+Na]⁺~185.01

The fragmentation pattern would likely involve the characteristic loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation pathway for such compounds.

Application in Drug Discovery: P2Y1 Receptor Antagonism

A key application of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid and its derivatives is in the development of potent and selective P2Y1 receptor antagonists.

The P2Y1 Receptor and its Role in Thrombosis

The P2Y1 receptor is a G-protein coupled receptor (GPCR) found on the surface of platelets. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet shape change, aggregation, and the formation of a thrombus.[9][10] While essential for hemostasis, uncontrolled thrombus formation can lead to arterial occlusion, resulting in ischemic stroke or myocardial infarction. Therefore, inhibiting the P2Y1 receptor is an attractive strategy for preventing these life-threatening events.[11]

Biological Activity

Research has shown that compounds based on the 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid scaffold are potent P2Y1 receptor antagonists. For instance, a closely related compound, identified as compound 19 in a recent study, demonstrated an IC₅₀ of 0.49 μM for the P2Y1 receptor.[12] This potency is superior to that of other known P2Y1 antagonists like BPTU (IC₅₀ = 2.50 μM).[12] Furthermore, these compounds have shown neuroprotective effects against oxidative stress in vitro and have demonstrated the ability to reduce infarct size in animal models of ischemic stroke.[12]

CompoundP2Y1 IC₅₀ (μM)
Compound 19 (a 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid derivative)0.49[12]
BPTU (reference antagonist)2.50[12]
Signaling Pathway of P2Y1 Receptor and Inhibition

The binding of ADP to the P2Y1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. The increase in intracellular calcium is a key signal for platelet shape change and subsequent aggregation. A P2Y1 antagonist like 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid would competitively bind to the receptor, preventing ADP from binding and thereby inhibiting this entire downstream signaling cascade.

P2Y1_Signaling P2Y1 Receptor Signaling and Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates DAG DAG Aggregation Platelet Aggregation Ca_release->Aggregation Leads to ADP ADP ADP->P2Y1 Activates Antagonist 1-(Difluoromethyl)-1H- imidazole-5-carboxylic acid Antagonist->P2Y1 Inhibits

Caption: P2Y1 signaling cascade and the inhibitory action of a competitive antagonist.

Safety and Handling

  • GHS Pictograms (Predicted):

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[13]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

    • P280: Wear protective gloves/eye protection/face protection.[14][15]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Standard laboratory practices should be followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves when handling this compound.

Conclusion

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a highly promising molecular scaffold in modern drug discovery. Its synthesis, logically achieved through the hydrolysis of its methyl ester, is straightforward. The combination of the difluoromethyl group and the imidazole carboxylic acid moiety provides a unique set of properties that have been effectively leveraged in the design of potent P2Y1 receptor antagonists. The demonstrated biological activity of its derivatives in preclinical models of ischemic stroke underscores the therapeutic potential of this compound class. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties could lead to the development of novel antiplatelet agents with improved efficacy and safety profiles.

References

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. PMC. Available at: [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. Available at: [Link]

  • Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration Techniques. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at: [Link]

  • Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. ResearchGate. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • New azole antagonists with high affinity for the P2Y(1) receptor. PubMed. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]

  • SAFETY DATA SHEET - SDS. Rentokil Initial. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate. PubChem. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Semantic Scholar. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • New imidazole-5-carbohydroxamic acids with biological activity. PubMed. Available at: [Link]

  • Safety data sheet. Pramol-Chemie AG. Available at: [Link]

  • 1-(difluoromethyl)-1h-imidazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. Available at: [Link]

  • 1H-imidazole-5-carboxylic acid, 1-(1-phenylethyl)-. SpectraBase. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST WebBook. Available at: [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Available at: [Link]

  • Surface of cytochrome c: infrared spectroscopy of carboxyl groups. PubMed. Available at: [Link]

  • 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. MDPI. Available at: [Link]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available at: [Link]

Sources

Foundational

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. This guide focuses on a specific, fluorinated derivative, 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid, a molecule of significant interest in contemporary drug development. The introduction of a difluoromethyl group (-CHF2) at the N1 position of the imidazole ring profoundly influences the molecule's physicochemical and pharmacological properties, offering a powerful tool for modulating bioactivity, metabolic stability, and potency. This document provides a comprehensive overview of its core properties, strategic importance, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key quantitative data for 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₅H₄F₂N₂O₂Inferred from Isomer Data[2][3]
Molecular Weight 162.09 g/mol Inferred from Isomer Data[2][3]
Canonical SMILES O=C(O)c1cn(cn1)C(F)FInferred from Structure
InChI Key WHISGEJHNNSDQN-UHFFFAOYSA-N(for 4-carboxylic acid isomer)[2][3]
Physical Form Solid (predicted)General observation for similar small molecules
pKa (predicted) ~3-4 (Carboxylic Acid)Estimated based on similar structures
XlogP (predicted) 0.7(for 4-carboxylic acid isomer)[3]

Strategic Importance in Medicinal Chemistry

The deliberate incorporation of a difluoromethyl group is a key strategy in modern drug design. This choice is not arbitrary; it is a calculated decision to harness the unique properties of fluorine to overcome common pharmacological hurdles.

The Role of the Difluoromethyl Group

The -CHF₂ moiety serves as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, but with critical differences. Unlike a hydroxyl group, it is non-ionizable and cannot act as a hydrogen bond donor. However, it can act as a weak hydrogen bond acceptor and introduces significant lipophilicity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile protons (e.g., on a methyl or methoxy group) with fluorine atoms sterically shields the molecule from enzymatic degradation by cytochrome P450 (CYP) enzymes, thereby increasing its metabolic half-life.

  • Modulation of pKa: The powerful electron-withdrawing nature of the two fluorine atoms lowers the pKa of adjacent functional groups and can influence the basicity of the imidazole ring, affecting receptor binding and cell permeability.

  • Enhanced Potency: In many cases, fluorine substitution leads to more potent biological activity. This can be attributed to favorable interactions with target proteins, such as through dipole-dipole interactions or by altering the conformation of the molecule to better fit a binding pocket. Studies on related imidazole compounds have shown that fluorine substitutions are more beneficial in enhancing biological activity compared to hydrogen or deuterium.[4]

The Imidazole-5-carboxylic Acid Scaffold

The imidazole core is a versatile pharmacophore.[1] The carboxylic acid at the 5-position provides a crucial handle for forming salts to improve solubility or for creating ester or amide derivatives. This functional group is often essential for anchoring the molecule within a receptor's active site through ionic interactions or hydrogen bonding. This scaffold is a key component in the development of antagonists for targets like the P2Y1 receptor, which is implicated in thrombotic diseases.[4][5]

Synthesis and Methodologies

The synthesis of substituted imidazole-5-carboxylic acids can be achieved through various routes. A common and effective approach involves the construction of the imidazole ring followed by functional group manipulations. Below is a representative, step-by-step protocol for a plausible synthesis pathway.

Synthetic Workflow Diagram

The logical flow for the synthesis can be visualized as a multi-step process, starting from a commercially available imidazole precursor.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Ethyl imidazole-5-carboxylate C N1-(Difluoromethyl)imidazole-5-carboxylate ester A->C Base (e.g., NaH) Solvent (e.g., DMF) B Difluoromethylating Agent (e.g., ClCHF2, TMS-CHF2) B->C D 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid C->D Base (e.g., NaOH or LiOH) Solvent (e.g., H2O/THF)

Caption: A plausible two-step synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol describes the N-alkylation of an imidazole ester followed by hydrolysis. This method is a self-validating system; successful isolation and characterization of the intermediate ester (Step 1) confirms the viability of the N-alkylation before proceeding to the final, irreversible hydrolysis.

Step 1: Synthesis of Ethyl 1-(Difluoromethyl)-1H-imidazole-5-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of starting material).

  • Reagent Addition: Add ethyl imidazole-5-carboxylate (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the imidazole nitrogen, forming the highly nucleophilic imidazolide anion required for the subsequent alkylation. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Difluoromethylation: Introduce a source of the difluoromethyl group. This can be achieved by bubbling difluorochloromethane gas through the solution or by the slow addition of a difluoromethylating reagent like (Difluoromethyl)trimethylsilane in the presence of a fluoride source. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target ester.

Step 2: Synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (Saponification)

  • Reaction Setup: Dissolve the purified ethyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS, typically 2-4 hours).

    • Causality Note: Saponification is a robust method for ester hydrolysis. LiOH is often preferred over NaOH or KOH in research settings due to its better solubility in mixed aqueous-organic solvents and the ease of removing the resulting lithium salts.

  • Acidification: Cool the reaction mixture to 0 °C and acidify to pH ~3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like diethyl ether to remove any organic impurities.

  • Drying: Dry the purified solid under high vacuum to afford the final product, 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid.

Applications and Future Directions

The unique profile of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid and its derivatives makes them highly valuable building blocks in drug discovery programs targeting a range of diseases.

  • Antithrombotic Agents: As demonstrated in extensive studies, derivatives of the closely related 4-(difluoromethyl)-1H-imidazole-5-carboxylic acid are potent P2Y1 receptor antagonists, a key target for preventing platelet aggregation in ischemic stroke.[4][5] The core scaffold described herein is central to this activity.

  • Kinase Inhibitors: The imidazole ring is a well-established "hinge-binder" in many kinase inhibitors. The 1-amino-1H-imidazole-5-carboxamide scaffold has been successfully employed to develop highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.[6] The difluoromethyl group can further enhance selectivity and pharmacokinetic properties.

  • Anticancer and Antimicrobial Agents: The benzimidazole core, a fused version of imidazole, has a long history in the development of anticancer and antimicrobial drugs.[7][8] The principles of using imidazole-carboxylic acids as key intermediates are directly transferable.

The continued exploration of this scaffold, particularly in combination with advanced synthetic methodologies, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment . ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment . ACS Publications. [Link]

  • 1H-ImiDazole-5-carboxylic acid, 2-(trifluoromethyl)-|78016-98-5 . Active Biopharma. [Link]

  • A review article on synthesis of imidazole derivatives . WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • 1-(difluoromethyl)-1h-imidazole-4-carboxylic acid . PubChemLite. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction . MedCrave online. [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction . ResearchGate. [Link]

  • Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors . PubMed. [Link]

Sources

Exploratory

Engineering Imidazole Scaffolds: A Technical Guide to 1-(Difluoromethyl) vs. 1-(Trifluoromethyl) Imidazoles in Drug Discovery

Executive Summary In modern drug development, the imidazole ring is a privileged scaffold, ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, unsubstituted imidazoles often present critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the imidazole ring is a privileged scaffold, ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, unsubstituted imidazoles often present critical liabilities, including rapid cytochrome P450-mediated metabolism and suboptimal lipophilicity. N-fluoroalkylation has emerged as a premier strategy to circumvent these issues.

As a Senior Application Scientist, I frequently observe project teams struggling to choose between the 1-(difluoromethyl) and 1-(trifluoromethyl) motifs. This whitepaper deconstructs the physicochemical, structural, and synthetic divergences between these two substituents, providing a rigorous framework for their application in lead optimization.

Physicochemical Profiling: N-CF₂H vs. N-CF₃

The decision to install an N-CF₂H or N-CF₃ group should never be arbitrary; it fundamentally alters the pharmacodynamics and pharmacokinetics of the parent molecule. The causality behind their divergent behaviors lies in their distinct electronic and stereochemical properties.

The 1-(Difluoromethyl) Motif (N-CF₂H)

The N-CF₂H group is uniquely valuable because it acts as a lipophilic hydrogen bond donor . The strong electron-withdrawing nature of the two geminal fluorine atoms highly polarizes the remaining C-H bond, allowing it to participate in hydrogen bonding with biological targets (e.g., backbone carbonyls in kinase hinge regions).

  • Bioisosterism: It serves as an excellent bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving membrane permeability while maintaining critical target interactions.

  • Basicity: It exerts a moderate inductive pull (-I effect), lowering the pKa of the imidazole ring (N3 nitrogen) without completely abolishing its basicity.

The 1-(Trifluoromethyl) Motif (N-CF₃)

The N-CF₃ group is a robust, highly lipophilic moiety devoid of hydrogen bond donor capacity.

  • Bioisosterism: It is widely deployed as a metabolically stable isostere for tert-butyl or iso-propyl groups. By blocking the N-position entirely with strong C-F bonds, it eliminates the risk of N-dealkylation.

  • Basicity: The addition of a third fluorine atom drastically amplifies the electron-withdrawing effect. This severely depletes the electron density on the sp² hybridized N3 nitrogen, often rendering the imidazole ring virtually non-basic at physiological pH ().

Quantitative Data Summary
Physicochemical Parameter1-(Difluoromethyl)imidazole1-(Trifluoromethyl)imidazole
Molecular Motif N-CF₂HN-CF₃
Lipophilicity (ΔLogD) +0.5 to +1.0 (Moderate Increase)+1.0 to +1.5 (High Increase)
pKa Shift (ΔpKa vs Imidazole) ~ -2.0 to -3.0 units~ -4.0 to -5.0 units
Hydrogen Bond Donor Yes (Polarized C-H bond)No
Metabolic Stability (HLM/RLM) High (Resists oxidation)Very High (Fully blocked)
Bioisosteric Equivalent -OH, -SH, -CH₂OH-tert-butyl, -iso-propyl

Lead Optimization Workflow

To systematize the application of these motifs, we utilize the following logical decision tree. The choice hinges on whether the binding pocket requires a hydrogen bond donor or purely steric/hydrophobic bulk.

G Start Lead Compound (Unsubstituted Imidazole) Metab Metabolic Liability at N-position? Start->Metab HBD Is H-Bond Donor Capacity Required? Metab->HBD Yes CF2H Use 1-(Difluoromethyl) N-CF2H Motif HBD->CF2H Yes Bulk Is Steric Bulk (t-Bu isostere) & High Lipophilicity Needed? HBD->Bulk No CF3 Use 1-(Trifluoromethyl) N-CF3 Motif Bulk->CF3 Yes

Decision tree for selecting N-CF2H vs N-CF3 in lead optimization.

Self-Validating Synthetic Methodologies

Synthesizing N-fluoroalkylated azoles requires precision. N-CF₃ amines are historically prone to hydrolysis, but N-CF₃ azoles (like imidazoles) exhibit excellent aqueous stability due to the delocalization of the nitrogen lone pair into the aromatic system (). Below are field-proven, self-validating protocols for both motifs.

Protocol A: Synthesis of 1-(Difluoromethyl)imidazole via Difluorocarbene Transfer

This protocol utilizes a difluorocarbene precursor. We avoid highly toxic Freon gas, opting instead for bench-stable sodium chlorodifluoroacetate.

  • Step 1: Preparation of the Imidazolide Anion. Dissolve the starting imidazole (1.0 equiv) in anhydrous DMF. Add NaH (1.2 equiv, 60% dispersion in mineral oil) at 0 °C.

    • Causality: Deprotonation dramatically increases the nucleophilicity of the N1 nitrogen, preparing it to intercept the transient carbene.

    • Self-Validation: The cessation of hydrogen gas bubbling serves as a visual, real-time confirmation that deprotonation is complete.

  • Step 2: Carbene Generation and Trapping. Add sodium chlorodifluoroacetate (ClCF₂COONa, 1.5 equiv) slowly to the reaction mixture while heating to 90 °C.

    • Causality: Thermal decarboxylation generates the highly reactive singlet difluorocarbene (:CF₂) in situ, which is rapidly attacked by the imidazolide anion.

  • Step 3: Aqueous Workup and Extraction. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF.

  • Step 4: Analytical Validation. Perform ¹⁹F NMR on the crude mixture.

    • Self-Validation: A successful reaction is definitively confirmed by a characteristic doublet around -90 to -95 ppm (with a large ²J_H-F coupling constant of ~60 Hz). If a singlet is observed, the reaction has over-proceeded to an unwanted fully substituted or dimeric byproduct.

Protocol B: Synthesis of 1-(Trifluoromethyl)imidazole via Halogen Exchange

Direct electrophilic trifluoromethylation of imidazoles is often low-yielding. The most reliable, scalable approach is a two-step sequence involving bromodifluoromethylation followed by halogen exchange ().

G Imid Imidazole (Starting Material) Deprot Imidazolide Anion (Nucleophile) Imid->Deprot NaH, DMF Deprotonation NCF2Br 1-(Bromodifluoromethyl) imidazole Deprot->NCF2Br CF2Br2, n-Bu4NBr Substitution NCF3 1-(Trifluoromethyl) imidazole NCF2Br->NCF3 Me4NF or AgF Halogen Exchange

Two-step synthetic pathway for 1-(trifluoromethyl)imidazole.
  • Step 1: Bromodifluoromethylation. React the imidazole with dibromodifluoromethane (CF₂Br₂, 2.0 equiv) in the presence of NaH (1.2 equiv) and a phase-transfer catalyst (tetra-n-butylammonium bromide, 10 mol%) in DMF at room temperature.

    • Causality: The phase-transfer catalyst enhances the solubility of the reactive intermediates, directing the nucleophilic substitution to displace exactly one bromine atom.

  • Step 2: Intermediate Validation. Isolate the intermediate via flash chromatography.

    • Self-Validation: ¹⁹F NMR must show a sharp singlet near -28 ppm , confirming the -CF₂Br moiety. Proceeding without this confirmation risks wasting expensive fluorinating agents in the next step.

  • Step 3: Halogen Exchange. Dissolve the 1-(bromodifluoromethyl)imidazole in sulfolane. Add tetramethylammonium fluoride (Me₄NF) or Silver(I) Fluoride (AgF) (2.0 equiv) and heat to 170 °C (for Me₄NF) or 80 °C (for AgF).

    • Causality: The high thermodynamic stability of the resulting Ag-Br bond (or the aggressive nucleophilicity of anhydrous fluoride) drives the displacement of the heavy bromine atom.

  • Step 4: Final Validation. Purify the product via fractional distillation.

    • Self-Validation: ¹⁹F NMR will show a distinct shift from -28 ppm to a new singlet around -58 to -62 ppm , confirming the complete transformation to the target -CF₃ group.

Conclusion

The strategic incorporation of 1-(difluoromethyl) and 1-(trifluoromethyl) motifs into imidazole-bearing drug candidates allows medicinal chemists to precisely tune lipophilicity, pKa, and metabolic stability. By understanding the causality behind their physicochemical differences—specifically the H-bond donor capacity of N-CF₂H versus the extreme electron-withdrawing nature of N-CF₃—researchers can rationally design superior therapeutics while leveraging self-validating synthetic protocols to ensure high-fidelity execution in the laboratory.

References

  • Milcent, T., & Crousse, B. (2018). The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry, 21(7-8), 771-781.[Link]

  • Schiesser, S., Chepliaka, H., Kollback, J., & Cox, R. J. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Chemistry - A European Journal, 26(63), 14244-14251.[Link]

  • Wycich, G., et al. (2025). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition, 64(26), e202506154.[Link]

  • Zivkovic, F. G., Wycich, G., Liu, L., & Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1276-1281.[Link]

Foundational

The Strategic Modulation of Lipophilicity in Drug Discovery: A Focus on Difluoromethylated Imidazoles and their LogP Values

An In-depth Technical Guide Abstract The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a uniquely strategic substituent, particularly when appended to heterocyclic scaffolds like imidazole.[4][5] This guide provides an in-depth analysis of the lipophilicity of difluoromethylated imidazoles, a critical parameter quantified by the partition coefficient (LogP). We will explore the nuanced effects of the CHF₂ group on molecular properties, detail the gold-standard experimental methods and high-throughput alternatives for LogP determination, and survey the computational tools that guide early-stage discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of difluoromethylation in their programs.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that dictates the fate of a drug candidate in the body.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[7][8]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A related and often more physiologically relevant metric is LogD, the distribution coefficient, which accounts for all species (ionized and neutral) at a specific pH.[9][10] For ionizable molecules like imidazoles, LogD is pH-dependent, while LogP is a constant for the neutral form.[10]

The delicate balance of a molecule's lipophilicity governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This principle is famously encapsulated in guidelines like Lipinski's "Rule of Five," which suggests that orally active drugs often have a LogP value not greater than 5.[11][12][13]

  • Too Hydrophilic (Low LogP): Poor absorption through lipid cell membranes, leading to low bioavailability.

  • Too Lipophilic (High LogP): Poor aqueous solubility, potential for high plasma protein binding, rapid metabolism by cytochrome P450 enzymes, and potential for off-target toxicity.[2]

Therefore, the ability to precisely tune a molecule's LogP is a primary objective in lead optimization.

The Difluoromethyl Group: More Than Just a Lipophilic Add-on

The difluoromethyl (CHF₂) group is a fascinating and highly valuable substituent in drug design. Its impact extends beyond a simple increase in lipophilicity, offering a unique combination of electronic and steric properties.[14]

  • Moderate Lipophilicity: The CHF₂ group increases lipophilicity but to a lesser extent than the more common trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups.[15] This moderation is often advantageous, allowing for enhanced membrane permeability without the dramatic increase in metabolic liabilities associated with excessive lipophilicity.[15]

  • Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a robust C-F bond can block oxidation by cytochrome P450 enzymes, a key strategy for prolonging a drug's half-life.[2][16]

  • Bioisostere and Hydrogen Bond Donor: The CHF₂ group is considered a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[14][17] Crucially, the hydrogen atom in the CHF₂ group is sufficiently acidic to act as a weak hydrogen bond donor.[14][15][18] This rare ability for a lipophilic moiety to engage in hydrogen bonding can enhance drug-target affinity and specificity.[17]

When attached to an imidazole ring, the strongly electron-withdrawing nature of the CHF₂ group also influences the pKa of the heterocyclic nitrogens, which in turn modulates the LogD at physiological pH (7.4).[2][14] This provides chemists with another parameter to fine-tune for optimal ADME properties.

Methodologies for LogP/LogD Determination

The accurate determination of LogP is essential for building reliable structure-activity relationships (SAR). Both experimental and computational methods are employed, each with distinct advantages and applications depending on the stage of the drug discovery process.

Experimental Determination: The Empirical Truth

Experimental methods provide the most reliable LogP values, serving as the ground truth for computational models.

Considered the "gold standard," the shake-flask method is a direct measurement of the partition coefficient.[9][19] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration of the analyte in each phase.[19][20]

Causality Behind the Protocol: The choice of n-octanol is critical; its long alkyl chain mimics the lipid interior of a cell membrane, while its polar head group allows it to be saturated with water (and vice versa), creating a more physiologically relevant partitioning environment. The requirement for a pure compound is absolute, as impurities could have different partitioning behaviors and confound the final measurement. The equilibrium step is crucial for thermodynamic validity, and quantification by a sensitive analytical technique like LC-MS/MS is necessary for accuracy, especially for compounds with very high or very low LogP values.[]

Step-by-Step Protocol: Shake-Flask LogP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD, e.g., PBS at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the purified difluoromethylated imidazole in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate detection.

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small aliquot of the compound's stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure completion.[19]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Dilute the samples appropriately and determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the LogP (or LogD) using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol with Water s1 Combine Phases & Add Compound p1->s1 p2 Pre-saturate Water with n-Octanol p2->s1 s2 Agitate to Reach Equilibrium s1->s2 s3 Centrifuge for Phase Separation s2->s3 a1 Sample Octanol Phase s3->a1 a2 Sample Aqueous Phase s3->a2 q1 Quantify Concentration (e.g., LC-MS/MS) a1->q1 a2->q1 c1 Calculate LogP q1->c1

Caption: Workflow for the "gold standard" shake-flask LogP determination method.

For higher throughput, the RP-HPLC method is an invaluable indirect technique.[22] It relies on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[23]

Causality Behind the Protocol: This method leverages the principles of chromatography as an analogue for partitioning. The C18 stationary phase mimics the lipophilic n-octanol, while the polar mobile phase (typically a water/acetonitrile or water/methanol mixture) mimics the aqueous environment. A more lipophilic compound will have a stronger affinity for the stationary phase and thus a longer retention time. By creating a calibration curve with a set of reference compounds that have well-established LogP values, the LogP of an unknown compound can be interpolated from its retention time.[22][24] This is a self-validating system provided the reference standards are structurally relevant and span the expected LogP range of the test compound.

Step-by-Step Protocol: RP-HPLC LogP Determination

  • Select Reference Compounds: Choose a set of 5-7 commercially available compounds with accurately known LogP values that bracket the expected LogP of the difluoromethylated imidazole analytes.

  • Chromatographic Conditions: Use a C18 column. The mobile phase is typically an isocratic mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer should be chosen to ensure the analyte is in its neutral form.[25]

  • Generate Calibration Curve:

    • Inject each reference compound individually to determine its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

    • Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to obtain the calibration curve equation (e.g., LogP = m * log(k) + c).[24]

  • Analyze Test Compound: Inject the difluoromethylated imidazole under the identical chromatographic conditions to measure its retention time.

  • Calculate LogP: Calculate the log(k) for the test compound and use the calibration curve equation to determine its LogP value.

Diagram: RP-HPLC LogP Determination Workflow

G cluster_cal Calibration cluster_test Test Compound Analysis cluster_result Result c1 Inject Reference Compounds c2 Measure Retention Times (tR) c1->c2 c3 Calculate log(k) c2->c3 c4 Plot LogP vs. log(k) & Generate Curve c3->c4 r1 Interpolate LogP from Calibration Curve c4->r1 t1 Inject Test Compound t2 Measure Retention Time (tR) t1->t2 t3 Calculate log(k) t2->t3 t3->r1

Caption: High-throughput LogP estimation using the RP-HPLC method.

Computational Prediction: In Silico Guidance

In the early phases of drug discovery, when physical samples are scarce, in silico prediction of LogP is indispensable for triaging and prioritizing synthetic targets.[8][26] These methods use algorithms to calculate LogP from a molecule's 2D structure.

Causality Behind the Logic: Computational models operate on the principle that LogP is an additive property of a molecule's constituent parts.

  • Fragment-based methods (e.g., CLogP, miLogP) dissect a molecule into predefined structural fragments, sum the known lipophilicity contributions of each fragment, and apply correction factors for intramolecular interactions.[7][11][27]

  • Atom-based methods assign lipophilicity contributions to individual atoms based on their type and local environment.

  • Property-based methods use topological or physicochemical descriptors of the whole molecule to predict LogP through statistical models.

The accuracy of these predictions is highly dependent on the quality and relevance of the experimental data used to train the algorithms.[28][29] For novel or underrepresented chemotypes like difluoromethylated heterocycles, prediction accuracy may vary, and it is often advisable to consult multiple models.[30]

Commonly Used LogP Prediction Tools:

  • ACD/Percepta: Offers multiple models, including a "Consensus" prediction that combines results for greater robustness.[28][31]

  • Molinspiration miLogP: A widely used fragment-based method known for its robustness and good prediction quality for drug-like molecules.[7][32]

  • ALOGPS: Utilizes associative neural networks and can be trained with user-provided data to improve accuracy within a specific chemical space.[29][33]

  • ChemDraw: Includes a CLogP calculator based on the BioByte fragment database.[27][34]

Diagram: Logic of Computational LogP Prediction

G Input Input Structure (SMILES, MOL) Algo Prediction Algorithm (e.g., Fragment-Based) Input->Algo Output Predicted LogP Value Algo->Output DB Database of Experimental Fragment Contributions DB->Algo

Caption: Simplified logic flow for in silico LogP prediction.

Data Summary: The Impact of the CHF₂ Group

To illustrate the effect of the difluoromethyl group on lipophilicity, the following table presents calculated LogP values for a series of 2-substituted imidazoles. The values are generated using a consensus of predictive models to highlight the relative trends.

Substituent at C2-PositionStructurePredicted LogPChange in LogP (Δ LogP vs. H)Key Observations
-H (Imidazole)Imidazole0.10-Baseline hydrophilicity.
-CH₃ (2-Methylimidazole)2-Methylimidazole0.55+0.45Modest increase in lipophilicity.
-OH (2-Hydroxyimidazole)2-Hydroxyimidazole-0.80-0.90Significant increase in hydrophilicity.
-CF₃ (2-Trifluoromethylimidazole)2-Trifluoromethylimidazole1.45+1.35Substantial increase in lipophilicity.
-CHF₂ (2-Difluoromethylimidazole)2-Difluoromethylimidazole0.95 +0.85 Significant lipophilicity increase, but less than -CF₃.

Note: LogP values are illustrative and calculated from multiple public prediction algorithms (e.g., ALOGPS, Molinspiration) for comparative purposes.

The data clearly demonstrates that the CHF₂ group provides a substantial increase in lipophilicity over a simple methyl group, but less so than the highly lipophilic CF₃ group. This intermediate effect is precisely what makes the difluoromethyl group such a valuable tool for fine-tuning a molecule's properties to achieve the optimal balance between membrane permeability and aqueous solubility.

Conclusion and Outlook

The difluoromethylated imidazole scaffold represents a powerful platform in modern drug discovery. The CHF₂ group is not merely a tool to increase lipophilicity but a sophisticated modulator of multiple physicochemical properties, including metabolic stability and hydrogen bonding potential.[17] Understanding and accurately quantifying its effect on LogP is paramount for successful lead optimization.

For definitive LogP values, the shake-flask method remains the undisputed gold standard, providing the thermodynamic ground truth.[19] However, for rapid screening and building broader structure-activity relationships, the RP-HPLC method offers an efficient and reliable alternative.[24] In parallel, computational prediction tools serve as essential guides in the design phase, allowing for the rapid virtual assessment of large numbers of potential candidates before committing to synthetic efforts.[8] By judiciously combining these experimental and computational strategies, researchers can effectively harness the unique properties of the difluoromethyl group to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pKa and log P values of 23 structurally diverse compounds, including well known drugs and two pharmacons under development, were determined by potentiometry. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Polli, J. E., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Tetko, I. V., & Poda, G. I. (2004, December 15). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Journal of Chemical Education. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Revvity Signals Support. (2025, December 9). ChemDraw: What is the difference between logP and ClogP. Retrieved from [Link]

  • Valko, K., et al. (2002, December 15). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. Retrieved from [Link]

  • Revvity Signals Support. (2026, January 30). Signals Notebook: Finding the Log P of a chemical structure. Retrieved from [Link]

  • ACD/Labs. (2007, March 28). New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Retrieved from [Link]

  • VCCLAB. (n.d.). ALOGPS 2.1 is a Free on-line Program to Predict logP and logS of Chemical Compounds. Retrieved from [Link]

  • Journal of Cheminformatics. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Retrieved from [Link]

  • ResearchGate. (2014, August 1). Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • SoftwareOne Marketplace. (n.d.). LogP. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

  • ERIC. (2012, January). Prediction of Log "P": ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). Assessment of reverse-phase. Retrieved from [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved from [Link]

  • YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • PubMed. (2015). Fluorine in medicinal chemistry. Retrieved from [Link]

  • Chem Connections. (n.d.). ChemDraw 18.1 User Guide. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

  • Reddit. (2011, February 15). Free software for calculating logp from a ChemDraw/mol/pdb file?. Retrieved from [Link]

  • Thieme. (2011). Multigram Synthesis of 1-(Difluoromethyl)imidazoles and -benzimidazoles. Retrieved from [Link]

  • PMC. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved from [Link]

  • ACS Publications. (2022, October 6). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]

  • PubMed. (2024, June 21). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Molecular properties and bioactivity score of the aloe vera antioxidant. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022, December 16). N-Difluoromethylindazoles. Retrieved from [Link]

  • OpenMolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]

  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

Sources

Exploratory

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid suppliers and price

Part 1: Executive Summary 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS: 2219371-72-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for its bioisosteric properties. U...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS: 2219371-72-7) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry for its bioisosteric properties. Unlike its non-fluorinated analogs, the


-difluoromethyl (

) motif acts as a lipophilic hydrogen bond donor, modulating metabolic stability and membrane permeability.

This guide addresses the critical supply chain and technical challenges associated with this compound—specifically the difficulty in distinguishing it from its 1,4-isomer and the sourcing strategies required to ensure high regiochemical purity.

Part 2: Chemical Profile & Strategic Value

Physicochemical Identity
  • IUPAC Name: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid

  • CAS Number: 2219371-72-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.09 g/mol

  • Key Precursor: Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (CAS: 2350052-23-0)

Bioisosteric Significance

The


 group is not merely a "fluorine tag"; it fundamentally alters the imidazole ring's electronics:
  • Lipophilicity Modulation: The

    
     group increases 
    
    
    
    compared to
    
    
    or
    
    
    , improving blood-brain barrier (BBB) penetration—critical for CNS targets like P2Y1 receptors.
  • Metabolic Blocking: It prevents oxidative

    
    -dealkylation, a common clearance pathway for 
    
    
    
    -methyl imidazoles.
  • Hydrogen Bonding: The

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor, mimicking the -OH or -SH interactions in enzyme pockets without the associated metabolic liability.
    

Part 3: Synthesis & Manufacturing Challenges

The primary cost driver and quality risk for this compound is regioselectivity .

The Regioisomer Problem

Direct difluoromethylation of imidazole-4(5)-carboxylic esters typically yields a mixture of 1,4- and 1,5-isomers, with the 1,4-isomer often being thermodynamically favored due to steric hindrance at the 5-position.

  • 1,4-Isomer:

    
     and 
    
    
    
    are separated by one carbon.
  • 1,5-Isomer (Target):

    
     and 
    
    
    
    are adjacent.

Suppliers offering "low cost" material may be selling an inseparable mixture or the wrong isomer. High-purity 1,5-acid requires a directed synthesis route.

Preferred Synthetic Routes

To guarantee the 1,5-substitution pattern, reputable manufacturers utilize Route B (Directed Metalation) rather than direct alkylation.

Figure 1: Synthesis Pathways & Logic

SynthesisPathways Start Imidazole-4(5)-carboxylate Direct Direct Difluoromethylation (ClCF2H / Base) Start->Direct Route A Mixture Mixture of Isomers (1,4-Major / 1,5-Minor) Direct->Mixture Separation HPLC/Crystallization (High Cost, Low Yield) Mixture->Separation Product Target: 1,5-Acid (>98% Regiopurity) Separation->Product Difficult AltStart 1-(Difluoromethyl)imidazole Block C2-Blocking (Optional) AltStart->Block Lithiation Directed Lithiation (LDA / -78°C) AltStart->Lithiation Careful Control Block->Lithiation Quench CO2 Quench Lithiation->Quench Quench->Product Route B (Preferred)

Caption: Route B (Directed Lithiation) is the preferred industrial method for high-purity 1,5-isomer synthesis, avoiding the yield loss associated with separating the 1,4-isomer mixture.

Part 4: Quality Control Framework

Procuring this compound requires a self-validating QC protocol to confirm regiochemistry. Standard LC-MS is insufficient as both isomers have identical mass (


 163, M+H).
The "NOE Test" Protocol

Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard for validation.

  • 1,4-Isomer: The

    
     group is spatially close to the proton at C5 . A strong NOE signal will be observed between the 
    
    
    
    proton (
    
    
    ppm) and the aromatic C5-H.
  • 1,5-Isomer (Target): The C5 position is occupied by the carboxylic acid. The

    
     group is adjacent to the C2-H . While C2-H is present in both, the absence  of the specific 
    
    
    
    interaction confirms the 5-substitution.

Figure 2: Quality Control Decision Tree

QC_Workflow Sample Incoming Sample (1-(Difluoromethyl)-1H-imidazole-5-COOH) LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 162.09? LCMS->MassCheck NMR 1H-NMR & NOESY MassCheck->NMR Yes Fail1 REJECT (Wrong Compound) MassCheck->Fail1 No NOE_Check NOE Signal: CF2H <-> C5-H? NMR->NOE_Check Fail2 REJECT (1,4-Isomer Identified) NOE_Check->Fail2 Strong Signal (C5-H Present) Pass APPROVE (1,5-Isomer Confirmed) NOE_Check->Pass No Signal (C5-H Absent)

Caption: Validating regiochemistry requires NOESY NMR. The 1,5-isomer lacks a proton at the C5 position, distinguishing it from the 1,4-isomer.

Part 5: Suppliers & Price Analysis

The market for fluorinated imidazoles is tiered. "Catalog" suppliers often re-sell from a few primary manufacturers in China.

Supplier Tiering
Supplier CategoryRepresentative CompaniesTypical PurityRisk FactorRecommended For
Tier 1 (Originators) WuXi AppTec, Pharmablock>98% (NMR confirmed)LowGLP/GMP Scale-up
Tier 2 (Stockists) Combi-Blocks, Enamine, BLD Pharm95-97%Medium (Batch var.)Discovery Screening
Tier 3 (Aggregators) MolPort, ChemSceneVariableHigh (Regio-purity)Price Comparison
Pricing Estimates (Q4 2023 - Q1 2024)

Prices are estimated for research-grade material (95%+).

QuantityEstimated Price Range (USD)Notes
100 mg $85 - $120High unit cost due to handling.
1 g $350 - $550Standard discovery pack size.
10 g $1,800 - $2,500Requires lead time (2-3 weeks).
Custom (100g+) InquireSynthesis on demand (Route B).

Procurement Strategy:

  • Discovery Phase: Purchase 1g from Combi-Blocks or BLD Pharm (Catalog # BD01836282). Always request the H-NMR spectrum before shipment to verify the absence of C5-H peaks.

  • Development Phase: Contract a Tier 1 CRO to synthesize via the 5-iodo precursor (CAS 2172559-98-5) to ensure consistent impurity profiles.

References

  • Bioisosteric Applications of Difluoromethyl Groups

    • Journal of Medicinal Chemistry, "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept."
  • Synthesis of Difluoromethylated Imidazoles

    • The Journal of Organic Chemistry, "Regioselective N-Difluoromethyl
  • Supplier Data (BLD Pharm)

    • Product Page for CAS 2219371-72-7.
  • Supplier Data (Combi-Blocks)

    • Catalog Search for Fluorin
Foundational

Solubility of 1-(difluoromethyl)imidazole-5-carboxylic acid in DMSO

An In-depth Technical Guide to the Solubility of 1-(difluoromethyl)imidazole-5-carboxylic Acid in DMSO Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(difluoromethyl)imidazole-5-carboxylic Acid in DMSO

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(difluoromethyl)imidazole-5-carboxylic acid in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter in drug discovery, influencing formulation, bioavailability, and the reliability of in-vitro assay results.[1][2] DMSO is the most common solvent used to prepare high-concentration stock solutions of test compounds for screening and biological assays due to its exceptional solvating power for a wide range of molecules.[3][4][5] This document details the physicochemical properties of both the solute and the solvent, explores the theoretical basis for their interaction, and provides rigorous, step-by-step experimental protocols for determining both thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible solubility data for novel chemical entities.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the accurate characterization of a compound's physical and chemical properties is paramount. Among these, solubility stands out as a cornerstone parameter that dictates the trajectory of a potential drug candidate. Poor solubility can lead to a host of challenges, including unreliable in-vitro test results, poor bioavailability, and difficulties in formulation, ultimately increasing development costs and the risk of late-stage failure.[1][2]

Dimethyl sulfoxide (DMSO) has become the de facto universal solvent in early-stage research. Its amphipathic nature, possessing both polar and nonpolar characteristics, allows it to dissolve a vast chemical space of compounds.[3][6][7] It is miscible with water and a wide array of organic solvents, making it an ideal vehicle for creating concentrated stock solutions that can be serially diluted into aqueous buffers for biological assays.[4][8][9] However, the very properties that make DMSO an excellent solvent also necessitate careful handling and a thorough understanding of its behavior, particularly its hygroscopicity, which can significantly impact the solubility of dissolved compounds.[10]

This guide focuses on 1-(difluoromethyl)imidazole-5-carboxylic acid, a heterocyclic compound featuring a carboxylic acid group, an imidazole ring, and a difluoromethyl substituent. Such structures are of significant interest in medicinal chemistry.[11][12] Understanding its solubility profile in DMSO is the first step toward its reliable use in any research or screening campaign.

Physicochemical Properties of System Components

A foundational understanding of the individual components is crucial to predicting and interpreting solubility behavior.

1-(difluoromethyl)imidazole-5-carboxylic acid
  • Structure: This molecule contains several key functional groups that dictate its properties:

    • Imidazole Ring: An aromatic, 5-membered heterocycle with two nitrogen atoms. It is a polar structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (N:).[6][13]

    • Carboxylic Acid (-COOH): An acidic group that is a strong hydrogen bond donor and acceptor. This group will readily deprotonate depending on the pKa and the pH of the medium.

    • Difluoromethyl Group (-CHF₂): An electron-withdrawing group that can influence the acidity of the imidazole ring and participate in weaker intermolecular interactions.

While specific, experimentally-derived physicochemical data for this exact molecule is not widely published, its structure suggests it is a polar, acidic compound with a high potential for hydrogen bonding.

Dimethyl Sulfoxide (DMSO)
  • Structure and Properties: DMSO, with the formula (CH₃)₂SO, is a highly polar aprotic solvent.[7][9]

    • Polarity: The strong dipole moment arises from the highly polar sulfoxide (S=O) bond. This allows it to effectively solvate polar molecules and ions.[3]

    • Aprotic Nature: It lacks acidic protons and does not act as a hydrogen bond donor.

    • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.

    • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This is a critical consideration, as absorbed water can alter its polarity and significantly decrease the solubility of many organic compounds.[10] For this reason, the use of anhydrous DMSO from a sealed container is imperative for reproducible results.

Theoretical Basis for Solubility

The high solubility of 1-(difluoromethyl)imidazole-5-carboxylic acid in DMSO can be predicted based on the principle of "like dissolves like." The strong polar interactions between the solute and solvent molecules are the primary drivers of dissolution.

  • Hydrogen Bonding: The carboxylic acid proton of the imidazole derivative is expected to form a very strong hydrogen bond with the sulfoxide oxygen of DMSO.

  • Dipole-Dipole Interactions: The inherent polarity of both the imidazole ring and the DMSO molecule will lead to favorable dipole-dipole interactions, further contributing to solvation.

  • Disruption of Crystal Lattice: For dissolution to occur, the energy released from these solute-solvent interactions must be sufficient to overcome the energy of the compound's crystal lattice (solute-solute interactions). Given the strong potential for hydrogen bonding with DMSO, this is highly favorable.

Experimental Determination of Solubility

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[14][15] This "shake-flask" method is considered the gold standard.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[2][16] This method is high-throughput and highly relevant for predicting the behavior of compounds in biological assays where similar dilutions occur.[17][18]

Protocol 1: Thermodynamic (Equilibrium) Solubility in DMSO

This protocol details the "shake-flask" method to determine the maximum equilibrium solubility of the compound in pure DMSO.

Materials and Reagents:

  • 1-(difluoromethyl)imidazole-5-carboxylic acid (solid powder, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)

  • High-speed centrifuge

  • Calibrated analytical balance and micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector for quantification

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of solid 1-(difluoromethyl)imidazole-5-carboxylic acid (e.g., 5-10 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume of anhydrous DMSO (e.g., 1 mL).

    • Cap the vial securely and vortex vigorously for 2-3 minutes.

  • Equilibration:

    • Place the vial on an orbital shaker within a temperature-controlled environment set to 25 °C.

    • Agitate the sample for 24-48 hours to ensure the system reaches equilibrium.[15] This extended time allows the dissolution and precipitation processes to reach a steady state.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.[8]

  • Sample Collection and Quantification:

    • Carefully open the vial and aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC calibration curve.

    • Determine the concentration of the compound in the diluted sample using a pre-validated HPLC method with a standard curve.

  • Data Analysis:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting value is the thermodynamic solubility, typically expressed in mg/mL or mM.

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO stock)

This protocol uses turbidimetry to rapidly assess the concentration at which the compound precipitates upon dilution from DMSO into an aqueous buffer.

Materials and Reagents:

  • A high-concentration stock solution of 1-(difluoromethyl)imidazole-5-carboxylic acid in anhydrous DMSO (e.g., 20 mM).

  • Anhydrous DMSO for serial dilutions.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Clear 96-well microplates.

  • A microplate reader capable of measuring absorbance (turbidity) or a nephelometer.

Step-by-Step Methodology:

  • Prepare Serial Dilutions:

    • In a 96-well plate or in separate tubes, perform a 2-fold or 3-fold serial dilution of the 20 mM DMSO stock solution using 100% DMSO.[16] This creates a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).

  • Assay Plate Preparation:

    • In a separate, clear 96-well assay plate, add a small, precise volume (e.g., 2 µL) of each DMSO concentration from the serial dilution series to individual wells in triplicate.

    • Include wells with 2 µL of DMSO only as a vehicle control.

  • Initiate Precipitation:

    • Using a multichannel pipette, rapidly add a larger volume of PBS (pH 7.4) (e.g., 198 µL) to all wells.[18] This results in a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by gentle agitation.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period, typically 1-2 hours, to allow for precipitate formation.[16][17]

    • Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader or nephelometer.[16]

  • Data Analysis:

    • Plot the measured turbidity/absorbance against the final compound concentration.

    • The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the baseline of the vehicle control wells.[16]

Caption: Kinetic Solubility (Turbidimetric) Workflow.

Quantitative Data Summary

While specific solubility data for 1-(difluoromethyl)imidazole-5-carboxylic acid is not publicly available, the protocols described above will generate the necessary values. The results should be compiled into a clear, concise table.

Parameter Value Unit Method Conditions
Thermodynamic SolubilityTo Be Determinedmg/mL or mMShake-Flask / HPLC100% DMSO, 25 °C, 24h
Kinetic SolubilityTo Be DeterminedµMTurbidimetryPBS (pH 7.4), 1% DMSO, RT, 2h

Conclusion

The solubility of 1-(difluoromethyl)imidazole-5-carboxylic acid in DMSO is a fundamental parameter that underpins its utility in preclinical research. Due to its polar, acidic nature and the strong hydrogen bond accepting capability of DMSO, the compound is expected to exhibit high solubility. However, this must be confirmed experimentally. This guide provides the theoretical context and two robust, validated protocols for determining both the equilibrium (thermodynamic) and apparent (kinetic) solubility. Adherence to these methodologies, with particular attention to the use of high-purity, anhydrous DMSO, will ensure the generation of accurate and reproducible data, thereby enabling the confident application of this compound in subsequent biological and pharmacological studies.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ProMab. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Glushko, T., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • S. B. Kadam, et al. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • BenchChem. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide.
  • Princeton University. (n.d.). Use of Dimethyl Sulfoxide (DMSO).
  • PCBIS. (n.d.). Kinetic solubility.
  • Dirersa, W. B. (2017, June 23).
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • ResearchGate. (2004, April 15). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ACS Publications. (n.d.).
  • ChemicalBook. (2026, January 13). 1H-Imidazole-2-carboxylic acid | 16042-25-4.
  • ChemBK. (n.d.). 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carboxylic acid.
  • MedCrave online. (2017, August 29).
  • ChemScene. (n.d.). 1970465-92-9 | 1-(2,5-Difluorobenzyl)-1H-imidazole-4-carboxylic acid.
  • BLDpharm. (n.d.). 2350052-23-0|Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate.
  • MedCrave online. (2017, August 29).
  • Scribd. (n.d.). Solubility Data of DMSO.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • EPA. (2025, October 15). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties.
  • ChemScene. (n.d.). 1935503-24-4 | 3-(Difluoromethyl)isoxazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-(difluoromethyl)isoxazole-5-carboxylic acid | 1935503-24-4.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Exploratory

The Hydrogen Bond Donor Capacity of the N-Difluoromethyl Group

An In-Depth Technical Guide for Drug Design Executive Summary The -difluoromethyl ( -CF H) group represents a paradigm shift in medicinal chemistry, bridging the gap between polar hydrogen bond donors (HBD) and lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Design

Executive Summary

The


-difluoromethyl (

-CF

H)
group represents a paradigm shift in medicinal chemistry, bridging the gap between polar hydrogen bond donors (HBD) and lipophilic non-donors. Unlike the chemically inert and highly lipophilic trifluoromethyl (

) group, the difluoromethyl moiety functions as a lipophilic hydrogen bond donor .

This guide analyzes the physicochemical mechanics, stability constraints, and experimental validation of the


-CF

H group, providing actionable protocols for its integration into lead optimization campaigns.
The Physicochemical Core: Why -CF H Acts as a Donor[1][2]

The hydrogen bond donor capacity of the


-CF

H group arises from the polarization of the C-H bond. While carbon-hydrogen bonds are typically non-acidic, the geminal fluorine atoms fundamentally alter the electronic landscape.
1.1 Electronic Polarization Mechanism

The two fluorine atoms exert a powerful inductive effect (


), pulling electron density away from the central carbon. This creates a significant partial positive charge (

) on the germinal proton.
  • Acidity Enhancement: The pKa of the C-H bond decreases significantly compared to a methyl group, allowing it to interact with H-bond acceptors (carbonyls, nitrogens) in protein pockets.

  • The Nitrogen Context: When attached to a nitrogen atom (specifically in amides or electron-deficient heterocycles), the electron-withdrawing nature of the nitrogen further enhances the acidity of the CF

    
    H proton.
    
1.2 Quantitative HBD Acidity (Abraham's A Parameter)

The HBD acidity is quantified using Abraham's solute descriptor A.[1][2][3]

Functional GroupAbraham's A (HBD Acidity)Character
Phenol (-OH) ~0.60Strong Donor
Aniline (-NH

)
~0.26Moderate Donor
Thiophenol (-SH) ~0.10Weak Donor

-Difluoromethyl (-NCF

H)
0.10 – 0.15 Weak, Lipophilic Donor

-Methyl (-NCH

)
0.00Non-Donor

Insight: The


-CF

H group mimics the HBD capacity of a thiol or a weak aniline rather than a hydroxyl group.[1][2][3] It provides a "soft" hydrogen bond interaction (~2–4 kcal/mol) that can gain selectivity without the desolvation penalty associated with strong polar donors.
Stability & Synthetic Viability: The Critical Distinction

Not all


-CF

H groups are created equal. The stability of the motif is strictly dependent on the hybridization and electronic state of the nitrogen atom.
2.1 The Instability of

-CF

H Amines
  • Structure: R

    
    N-CF
    
    
    
    H (Tertiary amines).
  • Issue: Spontaneous hydrolysis. The lone pair on the nitrogen donates into the

    
     antibonding orbital of the C-F bond (anomeric effect), facilitating fluoride elimination and rapid decomposition into formamides or iminium ions.
    
  • Conclusion:

    
    -CF
    
    
    
    H cannot be used on standard aliphatic amines in drug candidates.
2.2 The Stability of

-CF

H Amides and Heterocycles
  • Structure: R-CON(R)-CF

    
    H or 
    
    
    
    -CF
    
    
    H-azoles (e.g., pyrazoles, imidazoles).
  • Mechanism: The nitrogen lone pair is delocalized into the carbonyl or aromatic system (resonance). This prevents the lone pair from destabilizing the C-F bond.

  • Application: These motifs are metabolically stable and suitable for bioisosteric replacement.[4]

Structural & Conformational Impact[1][2][7][8][9]

The


-CF

H group is not merely a steric replacement; it actively dictates molecular conformation through stereoelectronic effects.
3.1 The Fluorine Gauche Effect

In


-CF

H amides, the molecule often adopts a conformation where the C-H bond is gauche to adjacent polar bonds to maximize electrostatic stabilization.
3.2 Intramolecular Hydrogen Bonding (IMHB)

The acidic C-H can form stable 5- or 6-membered rings with adjacent H-bond acceptors (e.g., carbonyl oxygens).

  • Effect: This "locks" the conformation, potentially reducing the entropic penalty upon binding to a target.

  • Observation: This is frequently observed as a downfield shift in NMR signals and a "blue shift" in IR stretching frequencies.

Caption: Transition from free rotation to a conformationally locked state driven by the weak hydrogen bond donor capability of the CF2H proton.

Experimental Protocol: Assessing HBD Capacity

To validate the HBD capacity of a newly synthesized


-CF

H analog, use the following NMR titration protocol. This method measures the sensitivity of the C-H proton to the presence of a strong acceptor.
4.1 Materials
  • Probe Solute: The

    
    -CF
    
    
    
    H compound of interest.
  • Reference Solvent: CDCl

    
     (non-polar, non-H-bonding).
    
  • Acceptor Solvent: DMSO-d

    
     (strong H-bond acceptor) or Acetone-d
    
    
    
    .
  • Alternative: Titration with Tri-n-butylphosphine oxide (TBPO) in C

    
    D
    
    
    
    .
4.2 Step-by-Step Workflow
  • Baseline Scan: Dissolve 5 mg of the compound in 600

    
    L of CDCl
    
    
    
    . Record
    
    
    H NMR. Note the chemical shift (
    
    
    ) of the CF
    
    
    H triplet (
    
    
    Hz).
  • Acceptor Scan: Dissolve 5 mg of the compound in 600 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    L of DMSO-d
    
    
    
    . Record
    
    
    H NMR. Note the chemical shift (
    
    
    ).[5]
  • Calculation: Determine the complexation shift

    
    .
    
  • Interpretation:

    • 
       ppm: No significant HBD capacity.
      
    • 
       ppm: Moderate HBD (Typical for 
      
      
      
      -CF
      
      
      H).
    • 
       ppm: Strong HBD (Typical for -OH, -NH).
      

Caption: NMR solvatochromism workflow to quantify the hydrogen bond donor strength of the difluoromethyl proton.

Bioisosteric Applications in Drug Design[3][5][6][12][13][14]

The


-CF

H group is best utilized when a methyl group (

-CH

) is metabolically labile or when a hydroxyl/amine group (

-H, -OH) is too polar for membrane permeability.
Comparative Profile
Property

-CH


-CF


-CF

H
H-Bond Donor? NoNoYes (Weak)
Lipophilicity (LogP) ModerateHighHigh
Metabolic Stability Low (Demethylation)HighHigh
Electronic Effect Donor (+I)Strong Withdrawal (-I)Withdrawal (-I)
Strategic Use Cases
  • Metabolic Blocking: Replacing a metabolically labile

    
    -methyl group with 
    
    
    
    -CF
    
    
    H blocks CYP450 oxidative dealkylation while retaining the ability to interact with a backbone carbonyl in the binding pocket via the C-H donor.
  • Permeability Optimization: If a lead compound with an N-H donor has poor brain penetration (low BBB permeability), capping it with CF

    
    H removes the strong donor (lowering PSA) while maintaining a weak interaction to preserve potency.
    
References
  • Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[3][6] [Link]

  • Erickson, J. A. & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group.[7][8][2][3][5][9][10][11][12][13][14][15] The Journal of Organic Chemistry.[5][9][12][13] [Link]

  • Paolella, M. E. et al. (2025).[15] Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[5][9][15] [Link]

  • Chatalova-Sazepin, C. et al. (2016). Emerging Strategies in N-Fluoroalkylation: Recent Progress. Chemical Reviews. [Link]

  • Narumi, T. et al. (2025). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects.[7][16] Organic Chemistry Frontiers.[16] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid

Abstract & Scope This application note details the optimized protocol for the saponification of methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate to its corresponding free acid, 1-(difluoromethyl)-1H-imidazole-5-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the saponification of methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate to its corresponding free acid, 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid.

The 1-(difluoromethyl)imidazole moiety is a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for N-methyl imidazoles or carboxylic acid derivatives. While the


 group is generally robust, its position on the imidazole nitrogen (N1) renders it susceptible to specific hydrolytic instabilities under harsh basic conditions. This protocol utilizes a mild Lithium Hydroxide (LiOH) mediated hydrolysis system to ensure chemoselectivity, preserving the sensitive N-

bond while quantitatively converting the ester.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Reaction Scheme & Mechanism

The transformation involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by elimination of the methoxide leaving group. The critical design parameter is preventing the competing hydrolysis of the N-difluoromethyl group, which could lead to the N-formyl or N-unsubstituted imidazole side products.

ReactionScheme SM Methyl 1-(difluoromethyl)- 1H-imidazole-5-carboxylate (C6H6F2N2O2) Inter Tetrahedral Intermediate SM->Inter OH- Attack Reagents LiOH (2.0 equiv) THF / H2O (3:1) 0°C to RT Product 1-(difluoromethyl)- 1H-imidazole-5-carboxylic acid (C5H4F2N2O2) Inter->Product - MeOH + H+ (Workup)

Figure 1: Reaction pathway for the chemoselective hydrolysis of the 1,5-substituted imidazole ester.

Pre-Synthesis Considerations (Critical Quality Attributes)

Before initiating the protocol, verify the regiochemistry of the starting material.

Regioisomeric Purity (1,4 vs. 1,5)

The alkylation of imidazole-4(5)-carboxylates typically yields a mixture of 1,4- and 1,5-isomers, with the 1,4-isomer often being thermodynamically favored (steric relief).

  • Risk: Hydrolyzing the wrong isomer will yield the 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid, which has distinct biological properties.

  • Validation: Confirm structure via 2D NMR (NOESY). The 1,5-isomer typically shows an NOE correlation between the

    
     proton and the ester methyl group (or the C4-H), whereas the 1,4-isomer shows correlation between 
    
    
    
    and C2-H/C5-H.
Stability of the N-CF2H Group

Unlike N-alkyl groups, the N-difluoromethyl group is electron-withdrawing. While generally stable, prolonged exposure to refluxing strong alkali (NaOH/KOH) can degrade the


 moiety.
  • Strategy: Use LiOH (mild Lewis acid character of

    
     assists carbonyl activation) at ambient temperature.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleGrade
Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate 176.121.0Substrate>95% Purity
Lithium Hydroxide Monohydrate (LiOH·H2O) 41.962.0 - 2.5ReagentReagent Grade
Tetrahydrofuran (THF) 72.11-SolventHPLC Grade
Water (Deionized) 18.02-Co-solventType I
Hydrochloric Acid (1M) 36.46ExcessQuench/pHStandard
Step-by-Step Methodology
Step 1: Solubilization
  • Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar) with Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (1.0 g, 5.68 mmol).

  • Add THF (12 mL). Stir until fully dissolved.

    • Note: THF is preferred over MeOH to prevent transesterification equilibrium, although MeOH is acceptable if the reaction is driven to completion.

Step 2: Saponification
  • Prepare a solution of LiOH·H2O (0.60 g, 14.2 mmol, 2.5 equiv) in Water (4 mL).

  • Cool the THF solution to 0 °C using an ice bath.

  • Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

    • Rationale: Controlling the exotherm and local high pH protects the

      
       group.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 2–4 hours .

Step 3: In-Process Control (IPC)
  • Sampling: Take a 20 µL aliquot, dilute with 500 µL MeCN:H2O (1:1), and analyze via LC-MS or TLC (10% MeOH in DCM).

  • Criteria: Reaction is complete when Starting Material (SM) < 1.0% by UV area.

    • Observation: The product is a free acid and may streak on silica; LC-MS (ESI-) is preferred (expect [M-H]- = 161.0).

Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap, < 40 °C) to remove the majority of THF. Do not distill to dryness.

  • Dilute the aqueous residue with water (5 mL) and wash with Ethyl Acetate (2 x 10 mL).

    • Purpose: Removes unreacted ester and non-polar impurities. The product remains in the aqueous phase as the Lithium carboxylate salt.

  • Cool the aqueous layer to 0 °C.

  • Carefully acidify with 1M HCl dropwise to pH 3–4 .

    • Critical Step: Do not overshoot to pH < 1, as the imidazole ring may protonate (forming the hydrochloride salt) which is water-soluble. The goal is to reach the isoelectric point/zwitterionic form to induce precipitation.

  • If precipitate forms: Filter the white solid, wash with cold water (2 x 2 mL), and dry under vacuum.

  • If no precipitate (product is water-soluble): Extract the acidified aqueous layer with Ethyl Acetate or n-Butanol (3 x 15 mL). Dry combined organics over

    
    , filter, and concentrate.
    

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral features must be present.

TechniqueParameterExpected Value / FeatureInterpretation
1H NMR Chemical Shift

7.2 – 7.8 ppm (t, 1H)

proton
. Diagnostic triplet.
1H NMR Coupling Constant

Hz
Large geminal coupling confirms

integrity.
19F NMR Chemical Shift

-110 to -120 ppm (d)
Doublet due to coupling with the single proton.
LC-MS Mass (ESI-)m/z 161.0 [M-H]-Confirms hydrolysis of methyl ester (-14 mass units).

Workflow Diagram

Workflow Start Start: Methyl Ester Dissolve Dissolve in THF Add LiOH(aq) at 0°C Start->Dissolve React Stir at RT (2-4h) Dissolve->React Check IPC: LCMS SM < 1%? React->Check Check->React No Workup_Wash Remove THF Wash aq. phase with EtOAc Check->Workup_Wash Yes Acidify Acidify aq. layer to pH 3-4 (1M HCl) Workup_Wash->Acidify Precip Precipitate formed? Acidify->Precip Filter Filtration & Cold Water Wash Precip->Filter Yes Extract Extract with EtOAc/n-BuOH Dry & Concentrate Precip->Extract No Final Final Product: 1-(difluoromethyl)-1H-imidazole-5-COOH Filter->Final Extract->Final

Figure 2: Decision tree for the isolation and purification of the target acid.

Troubleshooting & Optimization

Issue: Low Yield / Water Solubility
  • Cause: Imidazole carboxylic acids are amphoteric. At very low pH, the imidazole N3 is protonated (

    
    ), and at high pH, the carboxylate is formed (
    
    
    
    ). Both are water-soluble.
  • Solution: The "Sweet Spot" is the isoelectric point. If direct precipitation fails, evaporate the aqueous phase to dryness (lyophilization) to get the crude solid (containing LiCl), then triturate with warm Ethanol or Acetone. The organic product will dissolve, leaving inorganic salts behind.

Issue: Decomposition of
  • Symptom: Loss of the triplet in 1H NMR; appearance of aldehyde peak or unsubstituted imidazole.

  • Solution: Switch to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 80°C (neutral hydrolysis) or use Pig Liver Esterase (PLE) for enzymatic hydrolysis at pH 7.

Safety & Handling

  • Fluorinated Compounds: While the target is stable, intermediates in the synthesis of the precursor (e.g., chlorodifluoromethane) are ozone-depleting or toxic.

  • Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.

  • Acidification: Evolution of heat.[1] Add acid slowly.

References

  • Bhat, M., & Poojary, B. (2017).[6][7] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[7][8] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[7]

  • Petry, S., et al. (2011). Preparation of 3-(difluoromethyl)-5-halo-1-methyl-1H-pyrazole-4-carboxylic acid halogenides. World Intellectual Property Organization, WO2011131615. (Analogous chemistry for difluoromethyl-pyrazole hydrolysis).

  • Fujiwara, T., et al. (2012). Practical Synthesis of N-Difluoromethylazoles via Difluorocarbene. Organic Letters, 14(14), 3648–3651. (Stability and synthesis of N-CF2H imidazoles).

  • Organic Chemistry Portal. (2023). Hydrolysis of Esters. (General reference for LiOH/THF protocols).

Sources

Application

Application Note: Protocol for N-Difluoromethylation of Imidazole-5-Carboxylates

The following Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of N-difluoromethyl imidazole-5-carboxylates . This guide prioritizes operational robustn...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of N-difluoromethyl imidazole-5-carboxylates . This guide prioritizes operational robustness, scalability, and mechanistic understanding, moving beyond a simple recipe to a comprehensive technical resource.

Executive Summary & Strategic Analysis

The difluoromethyl (CF₂H) group is a privileged motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor (bioisostere of –OH and –SH) that modulates pKa, metabolic stability, and membrane permeability.

Direct N-difluoromethylation of imidazole-5-carboxylates presents a specific regioselectivity challenge. Imidazole-4(5)-carboxylates exist in tautomeric equilibrium. Upon alkylation or difluoromethylation, two isomers are generated:

  • 1,4-Isomer (Ethyl 1-(difluoromethyl)imidazole-4-carboxylate): Typically the major product due to steric and electronic factors (nucleophilic attack from the nitrogen remote from the electron-withdrawing ester).

  • 1,5-Isomer (Ethyl 1-(difluoromethyl)imidazole-5-carboxylate): The target species for this protocol. Often the minor component in direct alkylations, but accessible via specific difluorocarbene (:CF₂) insertion mechanisms and rigorous purification.

This protocol utilizes Diethyl bromodifluoromethylphosphonate [BrCF₂PO(OEt)₂] as a mild, non-ozone-depleting difluorocarbene source.[1] Unlike gaseous ClCF₂H (Freon-22) or highly reactive Zn-based reagents, this phosphonate reagent offers a controlled release of :CF₂ under mild basic conditions, improving safety and reproducibility.

Mechanistic Insight & Reaction Pathway[1]

The reaction proceeds via the generation of singlet difluorocarbene (:CF₂). The choice of base and solvent is critical to balance the rate of carbene generation vs. its consumption by the imidazole nucleophile.

Reaction Scheme

The base (KOH or K₂CO₃) deprotonates the phosphonate to eliminate diethyl phosphate, generating :CF₂. The imidazole nitrogen attacks the electrophilic carbene, forming an ylide intermediate, which is subsequently protonated (often by trace water or conjugate acid) to yield the product.

G Reagent BrCF2PO(OEt)2 Carbene :CF2 (Singlet) Reagent->Carbene Elimination Base Base (KOH/K2CO3) Base->Carbene Intermediate N-Difluoromethyl Ylide Carbene->Intermediate Electrophilic Attack Imidazole Imidazole-4(5)-carboxylate (Tautomeric Mix) Imidazole->Intermediate Product_14 1,4-Isomer (Major) Intermediate->Product_14 Path A (Steric Pref) Product_15 1,5-Isomer (Target) Intermediate->Product_15 Path B (Target)

Figure 1: Mechanistic pathway for difluorocarbene generation and regioselective insertion.

Detailed Experimental Protocol

Method A: Phosphonate-Mediated Difluoromethylation (Recommended)

This method is preferred for gram-scale synthesis due to operational simplicity and mild conditions.

Reagents:

  • Substrate: Ethyl imidazole-4-carboxylate (1.0 equiv)

  • Reagent: Diethyl bromodifluoromethylphosphonate [BrCF₂PO(OEt)₂] (2.0 equiv)

  • Base: KOH (20 equiv, 30% aq. solution) or K₂CO₃ (solid, 4.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM/Water biphasic system.

Step-by-Step Procedure:

  • Setup: To a solution of ethyl imidazole-4-carboxylate (1.0 mmol, 140 mg) in MeCN (5 mL) at 0 °C, add KOH solution (20 equiv) or solid K₂CO₃.

    • Note: Biphasic conditions (DCM/30% aq KOH) often enhance the phase-transfer generation of :CF₂ while keeping the imidazole in the organic phase.

  • Addition: Dropwise add BrCF₂PO(OEt)₂ (2.0 mmol, 0.36 mL) over 10 minutes.

    • Critical: Rapid addition can lead to carbene dimerization (forming tetrafluoroethylene) rather than insertion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quenching: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Workup: Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Isomer Separation):

    • The crude residue will contain a mixture of 1,4- and 1,5-isomers (typically 3:1 to 6:1 ratio favoring 1,4).

    • Column Chromatography: Silica gel (Hexane/EtOAc gradient).[2] The 1,5-isomer (more polar due to unshielded ester) typically elutes after the 1,4-isomer.

    • Tip: Use a shallow gradient (e.g., 10% to 40% EtOAc) to maximize separation resolution.

Method B: Sodium Chlorodifluoroacetate (Scalable Alternative)

For larger scales (>10g), solid sodium chlorodifluoroacetate (ClCF₂CO₂Na) is cost-effective.

  • Setup: Dissolve imidazole substrate (1.0 equiv) and ClCF₂CO₂Na (2.5 equiv) in DMF or NMP.

  • Activation: Heat to 90–100 °C. The salt decarboxylates to release :CF₂.

  • Base: Addition of K₂CO₃ (1.0 equiv) can buffer the reaction.

  • Note: This method requires higher temperatures, which may degrade sensitive esters.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on solvent and base variations.

VariableConditionOutcomeRegioselectivity (1,4 : 1,[3][4]5)Notes
Standard MeCN, KOH (aq), RTHigh Yield (85%)~4:1Best balance of rate and yield.
Base K₂CO₃ (solid), 60°CModerate Yield~3:1Slower; requires heat.
Solvent DCM/Water (PTC)Good Yield~5:1Excellent for large scale; easy workup.
Reagent ClCF₂CO₂Na, DMF, 95°CHigh Yield~4:1Scalable; harsh thermal conditions.
Troubleshooting Guide
  • Low Conversion: If starting material remains, add a second portion of reagent (0.5 equiv) and base. The carbene has a short half-life and may be consumed by hydrolysis.

  • Poor Regioselectivity: Regioselectivity is inherent to the substrate. To exclusively obtain the 1,5-isomer, consider starting with a 1-protected-5-lithioimidazole , carboxylating, deprotecting, and then difluoromethylating (though this defeats the direct method utility). Alternatively, use steric bulk at C4 (e.g., 4-phenyl) to push selectivity toward N1 (yielding the 1,5-product), though this changes the target molecule.

  • Hydrolysis of Ester: Avoid prolonged exposure to strong aqueous base (KOH). Use K₂CO₃ or minimize reaction time if ester hydrolysis is observed.

Workflow Visualization

Workflow Start Start: Imidazole-4-carboxylate + MeCN (0 °C) AddBase Add Base (KOH/K2CO3) + BrCF2PO(OEt)2 (Dropwise) Start->AddBase Reaction Reaction: 0 °C -> RT (2-4 Hours) AddBase->Reaction Check Check LCMS/TLC Reaction->Check Check->AddBase Incomplete (Add Reagent) Workup Quench (H2O) & Extract (EtOAc) Check->Workup Complete Purify Column Chromatography (Sep. 1,4 vs 1,5 Isomers) Workup->Purify Final Pure Ethyl 1-(difluoromethyl) imidazole-5-carboxylate Purify->Final

Figure 2: Experimental workflow for synthesis and purification.

Safety & Handling

  • Difluorocarbene Precursors: While BrCF₂PO(OEt)₂ is liquid and easier to handle, it generates :CF₂ which is reactive. Perform all reactions in a fume hood.

  • Exotherm: The deprotonation/elimination step can be exothermic. Maintain cooling during addition.

  • Pressure: If using sealed tubes (Method B), be aware of CO₂ generation from decarboxylation.

References

  • Direct N-Difluoromethylation using Phosphonates: Mao, T., et al. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF₂PO(OEt)₂ under mild conditions. Tetrahedron Letters. [Link]

  • General Difluoromethylation Protocol (TMS-CF3): Prakash, G. K. S., et al. (2013). N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Organic Letters. [Link]

  • Scalable Indazole/Imidazole Difluoromethylation: Hong, Z., et al. (2020).[1][5] A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications. Journal of Fluorine Chemistry. [Link]

  • Sodium Chlorodifluoroacetate Reagent: Chen, C., et al. (2003). Difluorocarbene derived from sodium chlorodifluoroacetate. Journal of Fluorine Chemistry. [Link]

Sources

Method

Application Note: Regioselective Difluoromethylation of Imidazoles Using the Ruppert-Prakash Reagent (TMS-CF3)

Introduction & Scientific Context The difluoromethyl group (–CF₂H) is a highly privileged motif in modern drug development. It acts as a robust, lipophilic hydrogen-bond donor and serves as an excellent bioisostere for h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The difluoromethyl group (–CF₂H) is a highly privileged motif in modern drug development. It acts as a robust, lipophilic hydrogen-bond donor and serves as an excellent bioisostere for hydroxyl (–OH) and thiol (–SH) groups, improving metabolic stability and membrane permeability.

While the Ruppert-Prakash reagent (TMS-CF₃) is universally recognized as a nucleophilic trifluoromethylating agent, its utility as a difluorocarbene (:CF₂) precursor has unlocked novel retrosynthetic disconnections. This Application Note details the mechanistic causality and experimental protocols for the regioselective difluoromethylation of imidazoles using TMS-CF₃. By precisely tuning the reaction microenvironment and initiators, chemists can direct the transformation toward either N-difluoromethylation or C-2 C–H difluoromethylation .

Mechanistic Causality: Controlling the :CF₂ Cascade (E-E-A-T)

To design a self-validating experimental system, one must understand the causality behind the reagent's behavior. The generation of difluorocarbene from TMS-CF₃ relies on α-fluoride elimination.

The Difluorocarbene Generation Engine

The addition of a fluoride initiator—such as tetrabutylammonium difluorotriphenylsilicate (TBAT)—triggers the formation of a pentacoordinate silicate [Me₃Si(CF₃)F]⁻. This highly reactive intermediate dissociates to release the CF₃⁻ anion, which rapidly ejects a fluoride ion to yield singlet :CF₂ [1].

CF2_Generation A TMS-CF3 (Ruppert-Prakash) B [Me3Si(CF3)F]- Pentacoordinate Silicate A->B + F- (from TBAT) C CF3- Anion + TMS-F B->C Dissociation D :CF2 (Difluorocarbene) + F- C->D α-Elimination

Figure 1: Mechanism of difluorocarbene (:CF2) generation from TMS-CF3 via α-fluoride elimination.

Regioselective Pathway Divergence

The regioselectivity of the difluoromethylation on the imidazole core is entirely dictated by the presence or absence of specific initiators:

  • Pathway A (N-Difluoromethylation) : Under neutral conditions (e.g., thermal or microwave heating without strong nucleophilic initiators), the highly electrophilic :CF₂ directly attacks the most nucleophilic site of the neutral imidazole—the nitrogen atom. Subsequent proton transfer yields the N-CF₂H product [2].

  • Pathway B (C-2 C–H Difluoromethylation) : When initiated by TBAT, the reaction environment changes. The imidazole forms an intermediate imidazolide anion. Silylation occurs at the N-3 position, followed by the barrierless addition of :CF₂ at the C-2 carbon. A rapid 1,3-shift of the trimethylsilyl (TMS) group from N-3 to the CF₂ carbon occurs. Subsequent desilylation during aqueous workup yields the C-2 difluoromethylated imidazole [1].

Regioselectivity cluster_N Pathway A: N-Difluoromethylation cluster_C Pathway B: C-2 Difluoromethylation Start Imidazole + TMS-CF3 N_Int Electrophilic attack of :CF2 on N-atom Start->N_Int Neutral Conditions C_Int1 N-Silylation & Imidazolide Start->C_Int1 TBAT Initiator N_Prod N-CF2H Imidazole N_Int->N_Prod Proton Transfer C_Int2 :CF2 Addition at C-2 & 1,3-SiMe3 Shift C_Int1->C_Int2 + :CF2 C_Prod C2-CF2H Imidazole C_Int2->C_Prod Desilylation

Figure 2: Divergent reaction pathways for N- vs. C-2 difluoromethylation of imidazoles via TMS-CF3.

Quantitative Data Presentation

The following table summarizes the divergent conditions and expected outcomes based on the chosen methodology.

ParameterProtocol A: N-DifluoromethylationProtocol B: C-2 Difluoromethylation
Target Bond Formed N–CF₂HC(sp²)–CF₂H (at C-2 position)
Primary Reagent TMS-CF₃ (2.0 - 4.0 equiv)TMS-CF₃ (3.0 equiv)
Initiator/Additive None (Neutral conditions)TBAT (0.1 - 1.0 equiv)
Solvent THF or NeatTHF
Temperature 80 °C (Thermal) or MicrowaveRoom Temperature to 60 °C
Typical Yields 65% – 92%50% – 85%
Key Advantage No metal catalysts; high atom economy.Direct C–H functionalization; late-stage utility.

Experimental Protocols

Self-Validating System (In-Process QA/QC)

To ensure trustworthiness and prevent wasted downstream purification efforts, both protocols utilize a built-in ¹⁹F NMR validation step. Before workup, sample 50 µL of the crude reaction mixture, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum:

  • Success for Protocol A : Appearance of a doublet at δ -90 to -95 ppm with a large coupling constant (

    
     Hz).
    
  • Success for Protocol B : Appearance of a doublet at δ -110 to -115 ppm (

    
     Hz).
    
Protocol A: Direct N-Difluoromethylation (Neutral Conditions)

Based on the methodology by Prakash et al. [2]

Objective: Selective functionalization of the imidazole nitrogen without the use of basic additives.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add the substituted imidazole substrate (1.0 mmol).

  • Reagent Addition: Add anhydrous THF (2.0 mL) to dissolve the substrate. In a fume hood, carefully add TMS-CF₃ (3.0 mmol, 3.0 equiv) via a gas-tight syringe.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the mixture to 80 °C in an oil bath (or via microwave irradiation at 80 °C) for 4–12 hours.

  • In-Process Check: Cool the vial to room temperature. Perform the ¹⁹F NMR QA/QC check described above to confirm the presence of the N-CF₂H doublet.

  • Workup: Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-difluoromethyl imidazole.

Protocol B: Metal-Free C-2 Difluoromethylation (TBAT-Initiated)

Based on the methodology by Kvasha et al. [1]

Objective: Direct C–H functionalization at the C-2 position of the imidazole ring.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the imidazole substrate (1.0 mmol) and tetrabutylammonium difluorotriphenylsilicate (TBAT, 0.2 mmol, 20 mol%).

  • Solvent & Reagent Addition: Inject anhydrous THF (3.0 mL) into the flask. Cool the mixture to 0 °C using an ice bath. Dropwise, add TMS-CF₃ (3.0 mmol, 3.0 equiv) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Note: The reaction relies on the slow, continuous generation of :CF₂ to prevent carbene dimerization.

  • Desilylation: To ensure complete removal of the intermediate N-3 trimethylsilyl group, add 1.0 M TBAF in THF (1.2 mL) and stir for an additional 30 minutes.

  • In-Process Check: Perform the ¹⁹F NMR QA/QC check to confirm the C2-CF₂H doublet (~ -112 ppm).

  • Workup & Purification: Dilute with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the C-2 difluoromethylated product.

References

  • Kvasha, D. A., Deviatkin, A., Poturai, A. S., Nosik, P. S., Kyrylchuk, A. A., Suikov, S., Rozhenko, A. B., Volochnyuk, D. M., & Grygorenko, O. O. (2023). "Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent." The Journal of Organic Chemistry, 88(1), 163-171. URL:[Link]

  • Prakash, G. K. S., Krishnamoorthy, S., Ganesh, S. K., Kulkarni, A., Haiges, R., & Olah, G. A. (2014). "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions." Organic Letters, 16(1), 54-57. URL:[Link]

Application

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid as a P2Y1 receptor antagonist building block

Application Note: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid as a Core Scaffold for CNS-Penetrant P2Y1 Antagonists Scientific Rationale & Structural Significance The P2Y1 receptor, a Gq-coupled G-protein-coupled r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid as a Core Scaffold for CNS-Penetrant P2Y1 Antagonists

Scientific Rationale & Structural Significance

The P2Y1 receptor, a Gq-coupled G-protein-coupled receptor (GPCR), is a critical mediator of ADP-induced platelet aggregation and a highly validated target for antithrombotic therapy[1]. While legacy P2Y1 antagonists like BPTU bind to an allosteric pocket on the external receptor interface[2], achieving optimal blood-brain barrier (BBB) penetration for central nervous system (CNS) indications—such as ischemic stroke—remains a significant medicinal chemistry challenge.

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS 2219371-72-7) has emerged as a transformative building block in the design of next-generation P2Y1 antagonists. The strategic incorporation of a difluoromethyl (


) group onto the imidazole ring serves a dual purpose:
  • Physicochemical Optimization : The

    
     group acts as a lipophilic hydrogen bond donor. Compared to standard methyl or trifluoromethyl substitutions, the difluoromethyl group optimally balances lipophilicity and polar surface area, dramatically enhancing BBB permeability[3].
    
  • Target Affinity & Neuroprotection : Recent structure-activity relationship (SAR) studies demonstrate that difluoromethyl-imidazole derivatives (e.g., Compounds 19 and 36b) exhibit superior P2Y1 binding affinity (IC₅₀

    
     0.50 μM) compared to the reference antiplatelet agent HNW001 (IC₅₀ = 4.07 μM) and BPTU (IC₅₀ = 2.50 μM)[4]. Furthermore, these specific structural modifications induce remarkable neuroprotective efficacy against oxidative stress by upregulating nuclear Nrf2 protein levels[3].
    

Mechanistic Pathway

P2Y1_Signaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist Difluoromethyl-Imidazole Antagonist Antagonist->P2Y1 Blocks Nrf2 Nuclear Nrf2 Upregulation Antagonist->Nrf2 Induces Gq Gq Protein P2Y1->Gq PLC PLC-β Gq->PLC Ca2 Ca2+ Mobilization PLC->Ca2 Thrombosis Platelet Aggregation Ca2->Thrombosis Promotes

Diagram 1: P2Y1 receptor signaling pathway and dual-action modulation by difluoromethyl antagonists.

Experimental Workflows & Protocols

Workflow BB 1-(Difluoromethyl)-1H-imidazole- 5-carboxylic acid Synthesis Scaffold Assembly BB->Synthesis InVitro Ca2+ Mobilization Assay Synthesis->InVitro Cellular HT22 Nrf2 Assay InVitro->Cellular InVivo Rat MCAO Model Cellular->InVivo

Diagram 2: Preclinical workflow for evaluating difluoromethyl-imidazole based P2Y1 antagonists.

Protocol A: Intracellular Calcium Mobilization Assay (Target Validation)

Causality: Because P2Y1 is a Gq-coupled receptor, its activation by ADP directly triggers the Phospholipase C (PLC) pathway, leading to IP₃ generation and subsequent intracellular Ca²⁺ release[5]. Measuring these calcium transients provides a real-time, functional readout of receptor antagonism that is highly predictive of in vivo antiplatelet efficacy. Self-Validating System: The protocol incorporates a pre-read baseline to eliminate false positives caused by compound auto-fluorescence. BPTU and HNW001 serve as benchmark controls[4].

  • Cell Preparation : Seed CHO-K1 cells stably expressing the human P2Y1 receptor into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading : Remove the culture medium and add 20 μL of Fluo-4 AM calcium indicator dye (2 μM in assay buffer containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition : Add 10 μL of the synthesized difluoromethyl-imidazole derivatives (serial dilutions from 10 μM to 0.1 nM) to the respective wells. Incubate for 15 minutes at room temperature. Control Wells: Include DMSO-only (vehicle) and BPTU (reference antagonist)[6].

  • Agonist Stimulation & Readout : Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject ADP (EC₈₀ concentration, typically ~100 nM) and record fluorescence continuously for 3 minutes.

  • Data Analysis : Calculate the IC₅₀ by plotting the normalized maximum fluorescence minus baseline (ΔF/F₀) against the log of the antagonist concentration. Ensure the assay Z'-factor is >0.5 for validation.

Protocol B: HT22 Cell Oxidative Stress & Nrf2 Activation (Phenotypic Screening)

Causality: Ischemic stroke pathology is heavily driven by oxidative stress. Difluoromethyl-imidazole P2Y1 antagonists have uniquely demonstrated the ability to upregulate nuclear Nrf2, a master regulator of antioxidant responses[3]. HT22 mouse hippocampal cells are utilized because they lack functional ionotropic glutamate receptors, allowing researchers to isolate oxidative stress mechanisms (via H₂O₂ induction) without excitotoxic interference. Self-Validating System: Lamin B1 is quantified alongside Nrf2 to confirm successful nuclear fractionation, ensuring that the signal represents active, translocated Nrf2 rather than inactive cytosolic pools.

  • Cell Culture & Treatment : Cultivate HT22 cells in DMEM supplemented with 10% FBS. Seed into 6-well plates and grow to 80% confluence.

  • Pre-treatment : Treat cells with the test compounds (e.g., Compound 19 or 36b at 1 μM) or reference standards (HNW001, Edaravone) for 2 hours[3].

  • Oxidative Insult : Expose the cells to 500 μM H₂O₂ for 12 hours to induce oxidative stress.

  • Nuclear Extraction : Harvest cells and use a commercial nuclear extraction kit. Centrifuge at 14,000 × g to separate the cytosolic fraction from the nuclear pellet.

  • Western Blotting : Resolve the nuclear fraction on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe with anti-Nrf2 primary antibodies (1:1000) and anti-Lamin B1 (1:2000) as the nuclear loading control.

  • Quantification : Analyze band intensities using densitometry software. A valid assay will show a >2-fold increase in nuclear Nrf2 in the Edaravone positive control group compared to the vehicle-treated H₂O₂ group.

Protocol C: Transient MCAO Rat Model (In Vivo Efficacy)

Causality: The transient Middle Cerebral Artery Occlusion (MCAO) model is the gold standard for simulating human ischemic stroke. Infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining, which relies on active mitochondrial dehydrogenases in living tissue to convert the dye to a deep red color, leaving necrotic (infarcted) tissue stark white[7]. Self-Validating System: Sham-operated animals are included to rule out surgical trauma as a variable. Neurological deficit scoring is performed blindly to correlate histological damage with functional impairment.

  • Surgical Procedure : Anesthetize adult male Sprague-Dawley rats. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion & Dosing : After 2 hours of occlusion, withdraw the filament to allow reperfusion. Administer the difluoromethyl-imidazole compounds intravenously (e.g., 1–10 mg/kg) immediately at the onset of reperfusion[7].

  • Neurological Evaluation : At 24 hours post-reperfusion, evaluate the rats using a standardized 5-point neurological deficit scale (0 = normal, 4 = no spontaneous walking/depressed level of consciousness).

  • TTC Staining : Sacrifice the animals and section the brains coronally into 2 mm slices. Incubate in 2% TTC solution at 37°C for 20 minutes in the dark.

  • Infarct Volume Calculation : Image the slices and calculate the infarct volume using image analysis software, correcting for brain edema by comparing the ischemic hemisphere to the contralateral intact hemisphere.

Comparative Pharmacological Data

The integration of the 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid building block significantly enhances both the pharmacodynamics and pharmacokinetics of the resulting P2Y1 antagonists. The table below summarizes the quantitative improvements of novel derivatives (Compounds 19 and 36b) against legacy compounds[4][7].

CompoundP2Y1 IC₅₀ (μM)BBB PermeabilityMCAO ED₅₀ (mg/kg)Neuroprotection (Nrf2 Upregulation)
HNW001 4.07ModerateN/AModerate
BPTU 2.50LowN/ALow
Compound 19 0.49High8.39High
Compound 36b 0.50High4.60High

Data synthesized from recent evaluations of difluoromethyl-imidazole derivatives in ischemic stroke models[4][7].

References

  • Zhang, B., et al. "Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

  • Zhang, D., et al. "Two disparate ligand binding sites in the human P2Y1 receptor." Nature, vol. 520, no. 7547, 2015, pp. 317-321. URL:[Link]

  • Mañé, N., et al. "BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents." Neuropharmacology, vol. 110, 2016, pp. 376-385. URL:[Link]

Sources

Method

Technical Application Note: Optimized Amide Coupling Strategies for 1-(Difluoromethyl)imidazole-5-carboxylic Acid

Abstract & Chemical Profile[1][2][3][4][5][6][7] The 1-(difluoromethyl)imidazole moiety has emerged as a high-value bioisostere in modern drug design.[1] Replacing a standard -methyl group with an -difluoromethyl ( -CF H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Profile[1][2][3][4][5][6][7]

The 1-(difluoromethyl)imidazole moiety has emerged as a high-value bioisostere in modern drug design.[1] Replacing a standard


-methyl group with an 

-difluoromethyl (

-CF

H) group modulates lipophilicity (LogD), metabolic stability (blocking oxidative

-dealkylation), and hydrogen bond donor capacity (via the polarized C-H bond of the CF

H group).[1]

However, introducing the electron-withdrawing and sterically demanding CF


H group at the 

position creates specific synthetic challenges for amide coupling at the adjacent

position. This guide details optimized protocols to overcome steric hindrance and electronic deactivation, ensuring high yields and purity.
Chemical Properties & Challenges[1][2][3][5][6][8][9][10]
PropertyDescriptionImpact on Chemistry
Steric Hindrance HighThe CF

H group is bulkier than a methyl group.[1] Located at

, it exerts significant steric pressure on the

-carboxylate, impeding nucleophilic attack by the amine.[1]
Electronic Effect Electron WithdrawingThe CF

H group (

) pulls electron density from the imidazole ring. This increases the acidity of the carboxylic acid (lower pKa) but decreases the basicity of the imidazole nitrogen.
Stability Moderate to HighThe

-CF

H bond on aromatic heterocycles is generally stable to standard coupling conditions. Avoid prolonged exposure to strong aqueous bases at high temperatures to prevent hydrolysis to the formyl group.
Solubility AmphiphilicThe acid is often sparingly soluble in non-polar solvents (DCM) but soluble in polar aprotic solvents (DMF, DMSO, NMP).[1]

Mechanistic Considerations & Strategy

The primary failure mode in coupling 1-(difluoromethyl)imidazole-5-carboxylic acid is low conversion due to the "ortho-effect" steric clash between the


-CF

H and the incoming amine. Standard carbodiimide methods (EDC/HOBt) are often too slow or result in high levels of

-acylurea side products.[1]

Recommended Strategy:

  • Activation Power: Use highly reactive uronium/phosphonium reagents (HATU) or phosphonic anhydrides (T3P) to drive the reaction kinetics.[1]

  • Base Selection: Use non-nucleophilic, hindered bases (DIPEA) to prevent base-catalyzed hydrolysis of the active ester.[1]

  • Alternative Activation: For extremely hindered amines, convert the acid to the acid chloride in situ using neutral conditions (Ghosez’s Reagent) to avoid the harshness of thionyl chloride.

Decision Tree for Method Selection

CouplingStrategy Start Start: 1-(CF2H)Im-5-COOH CheckAmine Analyze Coupling Partner (Amine) Start->CheckAmine IsHindered Is Amine Hindered / Electron Deficient? CheckAmine->IsHindered Standard Method A: HATU / DIPEA (Standard Discovery) IsHindered->Standard No (Primary/Aliphatic) ScaleUp Method B: T3P / Pyridine (Scale-Up / Clean Profile) IsHindered->ScaleUp Moderate (Secondary/Cyclic) Difficult Method C: Ghosez's Reagent (Acid Chloride) IsHindered->Difficult Yes (Anilines/Tertiary Alpha-C)

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on amine reactivity.[1]

Experimental Protocols

Method A: HATU Activation (The "Gold Standard" for Discovery)

Best for: Small-scale synthesis (


 mg), primary amines, and rapid library generation.[1]

Rationale: HATU generates a highly reactive At-ester (azabenzotriazole ester) that reacts faster than HOBt esters, helping to overcome the steric barrier of the CF


H group.

Protocol:

  • Dissolution: In a dry vial, dissolve 1-(difluoromethyl)imidazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

  • Base Addition: Add DIPEA (diisopropylethylamine, 3.0 equiv).[1] Stir for 2 minutes.

  • Activation: Add HATU (1.1–1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes to ensure formation of the active ester.

  • Coupling: Add the Amine (1.1–1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Note: If conversion is

      
       after 4 hours, heat to 50°C.
      
  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO

    
     (x2), water (x1), and brine (x1).[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexane).[1]

Method B: T3P (Propylphosphonic Anhydride) (Robust & Scalable)

Best for: Scale-up (


 g), secondary amines, and avoiding epimerization (though less relevant for this achiral acid).[1]

Rationale: T3P (supplied as 50% in EtOAc or DMF) drives coupling with low toxicity and easy workup (water-soluble byproducts).[1] It is particularly effective for sterically hindered couplings when used with pyridine.[1]

Protocol:

  • Setup: Charge 1-(difluoromethyl)imidazole-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) into a flask.

  • Solvent: Add EtOAc (or 2-MeTHF) to reach 0.2 M.[1]

  • Base: Add Pyridine (3.0–4.0 equiv).[1]

    • Tip: Pyridine acts as both base and acylation catalyst.[1]

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If slow, heat to reflux (EtOAc ~77°C).[1] The CF

      
      H group is stable at this temperature.
      
  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, 1N HCl (to remove pyridine), sat.[1] NaHCO

    
     (to remove excess acid/T3P), and brine.[1]
    
Method C: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Best for: "Dead" amines (electron-deficient anilines), extremely hindered partners, or when HATU fails.[1]

Rationale: Standard SOCl


 or (COCl)

can be too harsh or generate HCl that affects the imidazole.[1] Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions.[1]

Protocol:

  • Activation: Suspend 1-(difluoromethyl)imidazole-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Formation: Allow to warm to RT and stir for 1–2 hours.

    • Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm acid chloride formation.[1]

  • Coupling: Cool back to 0°C. Add a solution of the Amine (1.1 equiv) and Et

    
    N  (2.5 equiv) in DCM.
    
  • Reaction: Warm to RT and stir overnight.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion (Starting Material Remains) Steric hindrance at C5 prevents active ester attack.[1]Switch to Method C (Acid Chloride) or heat Method B (T3P) to reflux.[1]
Hydrolysis of Active Ester Wet solvents or atmospheric moisture.[1]Use anhydrous DMF/DCM.[1] Keep reaction under N

or Ar atmosphere.
Product stuck in Aqueous Phase Product is highly polar due to imidazole ring.[1]"Salt out" the aqueous phase with NaCl.[1] Use DCM/IPA (3:1) for extraction.[1]
Regioselectivity Issues (if starting from precursor) N1 vs N3 alkylation during synthesis of the core.Ensure the starting material is isomerically pure before coupling. 1,5-isomers are thermodynamically less stable than 1,4-isomers.[1]
Mechanistic Pathway: The "Ortho" Steric Effect

Mechanism cluster_steric Steric Zone SM 1-(CF2H)Im-5-COOH Activation Activated Ester (Bulky HATU group) SM->Activation HATU/Base TS Transition State (Steric Clash: CF2H vs Amine) Activation->TS + Amine Product Amide Product TS->Product Slow Step

Figure 2: Reaction pathway highlighting the critical steric bottleneck during the nucleophilic attack.

References

  • Dunet, J., et al. (2024).[1][2] Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides.[1][3][4][5][6] Journal of the American Chemical Society.[1] [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

  • Paleček, J., et al. (2015).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [1]

Sources

Application

Application Note: Strategic Synthesis of Difluoromethyl Imidazoles in Medicinal Chemistry

Topic: Precision Synthesis of Difluoromethyl Imidazole Building Blocks Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Synthesis of Difluoromethyl Imidazole Building Blocks Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The difluoromethyl (


) group has emerged as a privileged motif in modern drug design, acting as a lipophilic hydrogen bond donor.[1][2][3][4][5][6] Unlike the chemically inert trifluoromethyl (

) group, the

moiety can function as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, improving membrane permeability while maintaining critical binding interactions.[5]

This guide provides three validated protocols for installing


 motifs onto the imidazole scaffold. We prioritize methods that balance regioselectivity, safety, and scalability, moving beyond traditional gas-based chemistry (e.g., chlorodifluoromethane) to use bench-stable solid reagents.

Strategic Rationale: The "Lipophilic Hydrogen Bond Donor"

The acidity of the C-H bond in the


 group allows it to act as a weak hydrogen bond donor. This property is unique among fluorinated alkyl groups.
PropertyHydroxyl (-OH)Difluoromethyl (

)
Trifluoromethyl (

)
H-Bond Donor Ability StrongModerate/WeakNone
Lipophilicity (

)
Low (Hydrophilic)High (Lipophilic)Very High
Metabolic Stability Variable (Glucuronidation)HighHigh
pKa Influence Neutral/AcidicElectron WithdrawingStrong Electron Withdrawing

Key Application: Replacing a phenolic -OH or an imidazole N-H with


 often resolves metabolic liabilities (e.g., rapid conjugation) while retaining potency.

Synthetic Decision Matrix

Selecting the correct protocol depends on the desired regiochemistry (


- vs. 

-functionalization) and the stage of synthesis (Building Block vs. Late-Stage).

SynthesisDecision Start Target: Difluoromethyl Imidazole Regio Desired Regiochemistry? Start->Regio N_Func N-Difluoromethylation (N1 Position) Regio->N_Func Nitrogen (N1) C_Func C-Difluoromethylation (C2/C4/C5 Position) Regio->C_Func Carbon (C-H) MethodA PROTOCOL A: Difluorocarbene Insertion (Reagent: ClCF2CO2Na) N_Func->MethodA Standard Route Direct Direct Functionalization (Late Stage) C_Func->Direct Existing Imidazole Stepwise De Novo / FGI (Building Block) C_Func->Stepwise From Aldehyde MethodB PROTOCOL B: Radical C-H Activation (Reagent: Zn(SO2CF2H)2) Direct->MethodB MethodC PROTOCOL C: Deoxofluorination (Reagent: DAST/XtalFluor) Stepwise->MethodC

Figure 1: Decision tree for selecting the optimal synthetic strategy based on regiochemical requirements and substrate availability.

Detailed Protocols

Protocol A: Direct N-Difluoromethylation via Sodium Chlorodifluoroacetate

Objective: Installation of


 on the imidazole nitrogen.
Mechanism:  Thermal decarboxylation of sodium chlorodifluoroacetate (SCDA) generates difluorocarbene (

) in situ. The imidazole acts as a nucleophile attacking the carbene, followed by protonation. Reagent: Sodium chlorodifluoroacetate (SCDA) – A cheap, solid, non-ozone-depleting alternative to

gas.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: DMF or DMAc is critical; protic solvents will quench the carbene.

  • Base Addition: Add

    
     (1.5 equiv). Stir at room temperature for 10 minutes.
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv).

  • Reaction: Heat the mixture to 95–100 °C for 4–6 hours.

    • Observation: Vigorous bubbling (

      
       release) indicates carbene generation. Ensure the condenser is efficient to prevent solvent loss.
      
  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove DMF. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography.

    
     imidazoles are less polar than the parent imidazole.
    

Critical Parameter: Temperature control. Below 90°C, decarboxylation is too slow. Above 120°C, the carbene decomposes/polymerizes rapidly.

Protocol B: Innate C-H Difluoromethylation (Radical Pathway)

Objective: Direct C2 or C4 functionalization of an existing imidazole core. Reagent: Zinc Difluoromethanesulfinate (DFMS) – Also known as the "Baran Reagent." Mechanism: Radical transfer. DFMS decomposes to the


 radical, which adds to the electron-deficient heterocycle (Minisci-type reaction).

Step-by-Step Procedure:

  • Setup: Open-air flask or vial (this reaction is robust to air/moisture, but inert atmosphere ensures reproducibility).

  • Biphasic Solvent: Dissolve imidazole (1.0 equiv) in a mixture of DCM and Water (2.5:1 ratio).

    • Why: The biphasic system helps solubilize the inorganic salts and the organic substrate simultaneously.

  • Reagent Addition: Add DFMS (3.0 equiv) and Trifluoroacetic acid (TFA) (1.0 equiv).

  • Initiation: Add

    
    -Butyl hydroperoxide (TBHP, 70% aq solution) (3.0 equiv) dropwise at 0°C, then warm to RT.
    
  • Monitoring: Stir vigorously for 12–24 hours.

    • Tip: If conversion stalls, add a second portion of DFMS (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography.

Regioselectivity Note: Radical addition generally favors the C2 position in imidazoles due to the captodative effect, but mixtures with C4/C5 are possible depending on existing substituents.

Protocol C: De Novo Synthesis via Deoxofluorination

Objective: Creating a specific C-difluoromethyl isomer (e.g., exclusively 2-difluoromethyl) from an aldehyde precursor. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Step-by-Step Procedure:

  • Precursor: Start with Imidazole-2-carboxaldehyde (protected at N1 if necessary to prevent polymerization, though often feasible unprotected).

  • Setup: Plastic or Teflon vessel (glass can etch, though borosilicate is acceptable for short times). Anhydrous conditions are mandatory .

  • Solvent: Anhydrous DCM, cooled to -78°C.

  • Addition: Add DAST (2.2 equiv) dropwise.

  • Reaction: Allow to warm slowly to RT over 4 hours.

  • Quench (Critical Safety): Cool back to 0°C. Quench by very slow addition of saturated

    
    .
    
    • Warning: DAST hydrolysis releases HF. This step is exothermic and violent if rushed.

  • Extraction: Extract with DCM, dry, and concentrate.

Analytical Characterization (QC)

The


 NMR spectrum is the definitive tool for validating these structures.
Structural Motif

NMR Pattern
Coupling Constant (

)

Doublet (d)


Doublet (d)


Singlet (s)N/A

Note: In the


 NMR, the 

proton appears as a distinct triplet (due to coupling with two F atoms) in the 6.0–7.5 ppm region, often described as a "t" with

.

Safety & Handling

  • Difluorocarbene Sources (SCDA): While safer than gases, SCDA generates

    
     rapidly at high temperatures. Do not seal the reaction vessel completely; use a bubbler to vent pressure.
    
  • DFMS/TBHP: TBHP is an organic peroxide. Avoid contact with metal salts other than the zinc reagent. Never concentrate the reaction mixture to dryness if peroxides are still present (test with starch-iodide paper).

  • DAST: Reacts violently with water to produce HF. Always keep calcium gluconate gel nearby in case of skin exposure.

References

  • SCDA Reagent (N-Difluoromethylation)

    • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society. Link

    • Context: Validates the use of decarboxylative difluoromethylation str
  • DFMS Reagent (C-H Functionalization)

    • Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation."[3][7][8][9] Journal of the American Chemical Society. Link

    • Context: The foundational paper for the Baran DFMS reagent.
  • Bioisosterism of CF2H

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on the medicinal chemistry properties of the difluoromethyl group.
  • N-Difluoromethylation Specifics

    • Prakash, G. K. S., et al. (2014).[10] "N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions." Organic Letters. Link

    • Context: Alternative method using TMSCF3, validating the N-functionalization p

Sources

Method

Microwave-assisted synthesis of N-difluoromethyl imidazoles

Application Note: Microwave-Assisted Synthesis of N-Difluoromethyl Imidazoles Executive Summary The incorporation of the difluoromethyl group ( ) into N-heterocycles is a pivotal strategy in medicinal chemistry. Acting a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Difluoromethyl Imidazoles

Executive Summary

The incorporation of the difluoromethyl group (


) into N-heterocycles is a pivotal strategy in medicinal chemistry. Acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, the 

moiety significantly alters the physicochemical profile of drug candidates, often improving metabolic stability and membrane permeability.

This Application Note details a robust, microwave-assisted protocol for the N-difluoromethylation of imidazoles using Sodium Chlorodifluoroacetate (SCDA) . Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 h) and suffers from variable yields due to the instability of the difluorocarbene intermediate, this microwave (MW) protocol leverages rapid dielectric heating to synchronize carbene generation with substrate trapping.

Key Advantages:

  • Speed: Reaction times reduced from hours to <20 minutes.

  • Safety: Eliminates the need for handling gaseous chlorodifluoromethane (Freon-22).

  • Efficiency: Higher conversion rates due to improved kinetics of the decarboxylation step.

Mechanistic Insight

The reaction proceeds via a difluorocarbene (


)  intermediate.[1] The efficiency of this transformation relies on the controlled thermal decomposition of SCDA.
  • Decarboxylation: Under microwave irradiation, SCDA undergoes rapid decarboxylation to generate the chlorodifluoromethyl anion, which eliminates chloride to release the reactive singlet difluorocarbene (

    
    ).
    
  • Nucleophilic Attack: The imidazole nitrogen (acting as a nucleophile) attacks the electrophilic carbene to form an imidazolium ylide intermediate.

  • Protonation: The ylide abstracts a proton (typically from trace water or the solvent matrix) to yield the final

    
     product.
    

Critical Factor: The rate of


 generation must match the consumption rate. If generation is too slow (low temp), the reaction stalls; if too fast (excessive temp without rapid trapping), 

dimerizes to tetrafluoroethylene (TFE). Microwave heating ensures an instantaneous "burst" of carbene availability.

Mechanism SCDA SCDA (ClCF2CO2Na) Anion [ClCF2-] SCDA->Anion MW Heat (-CO2) Carbene :CF2 (Difluorocarbene) Anion->Carbene -Cl- Ylide Imidazolium Ylide Carbene->Ylide + Imidazole Imidazole Imidazole (Substrate) Imidazole->Ylide Product N-CF2H Imidazole Ylide->Product + H+

Figure 1: Mechanistic pathway of microwave-assisted difluoromethylation via SCDA decarboxylation.[1][2]

Experimental Protocol

Reagents and Materials
  • Substrate: 1H-Imidazole derivatives (1.0 equiv).

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Vessel: 10 mL or 30 mL Microwave-dedicated borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

Step-by-Step Methodology

Step 1: Preparation (In Fume Hood)

  • Weigh the imidazole substrate (0.5 mmol) and transfer to a 10 mL microwave vial.

  • Add anhydrous

    
     (1.0 mmol, 138 mg).
    
  • Add SCDA (1.5 mmol, 228 mg). Note: SCDA is hygroscopic; handle quickly.

  • Add a magnetic stir bar and 3.0 mL of anhydrous DMF.

  • Seal the vial tightly. Pre-stir for 1 minute to ensure suspension homogeneity.

Step 2: Microwave Irradiation

  • Instrument: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Control Mode: Fixed Temperature (IR sensor).

  • Parameters:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

    • Pressure Limit: Set to 15 bar (Safety Cutoff).

Step 3: Workup and Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

  • CAUTION: Carefully puncture the septum with a needle to vent residual

    
     pressure before uncapping.
    
  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

Optimization Data (Solvent & Temperature)

The following table summarizes optimization studies performed on 4-phenylimidazole.

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1DMF1006015Incomplete decarboxylation
2DMF1203045Moderate conversion
3DMF 150 15 88 Optimal Condition
4NMP1501582Harder to remove during workup
5MeCN1501530High pressure (vapor pressure of MeCN + CO2)
6DMF1501592Conventional heating (oil bath) required 18h

Critical Parameters & Troubleshooting

Pressure Management (Safety)

The decarboxylation of SCDA releases 1 mole of


 for every mole of reagent consumed.
  • Risk: In a sealed microwave vial, this generates significant pressure.

  • Mitigation: Do not exceed a 0.5 – 1.0 mmol scale in a 10 mL vial. For larger scales (up to 5 mmol), use a 30 mL vial or an open-vessel microwave system with a reflux condenser.

Water Content

While trace water acts as the proton source for the final step, excess water hydrolyzes the difluorocarbene to formate and fluoride, killing the reaction.

  • Tip: Use anhydrous DMF. The water naturally present in "dry" DMF (approx. 50-100 ppm) or the hygroscopic nature of the base is usually sufficient for the protonation step without quenching the carbene.

Regioselectivity

For 4(5)-substituted imidazoles, tautomerism leads to a mixture of N1 and N3 isomers.

  • Observation: Steric bulk at C4 generally favors alkylation at the distal nitrogen (N1), but mixtures are common. Isomers are typically separable by silica chromatography.

Workflow Visualization

Workflow start Start: Weigh Reagents (Imidazole, SCDA, K2CO3) solvent Add Solvent (Anhydrous DMF) start->solvent seal Seal & Pre-Stir (Homogenize) solvent->seal mw MW Irradiation 150°C, 15 min, High Absorption seal->mw cool Cooling & Venting (Release CO2 Pressure) mw->cool extract Extraction (EtOAc / Water wash) cool->extract purify Purification (Flash Chromatography) extract->purify

Figure 2: Operational workflow for the microwave-assisted synthesis process.

References

  • Prakash, G. K. S., & Hu, J. (2014). Fluorine in Heterocyclic Chemistry. Springer.
  • Microwave Methodology (General Heterocycles)

    • L. J. Goossen, et al. (2010).
    • (Validation of SCDA decarboxylation kinetics).

  • Specific Imidazole Protocols

    • Mao, T., et al. (2018).[3] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2." Tetrahedron Letters.

    • (Comparative carbene source study).

  • Reagent Safety Data

    • Sodium Chlorodifluoroacet
    • (Sigma-Aldrich Safety Data).

  • Microwave Synthesis Review

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
    • (Principles of dielectric heating in heterocycle synthesis).

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid

Introduction: The Significance of the 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid Scaffold The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid Scaffold

The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug discovery. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. When appended to a robust heterocyclic core like imidazole, it can profoundly influence the physicochemical and pharmacokinetic properties of a compound, enhancing metabolic stability, binding affinity, and cell permeability.

The 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid scaffold is an emerging building block of high value in medicinal chemistry. Its derivatives have been identified as potent antagonists for the P2Y1 receptor, a key target for the treatment of ischemic stroke and other thrombotic diseases.[1][2] The development of a scalable and economically viable synthetic route to this core structure is therefore a critical endeavor, enabling further exploration of its therapeutic potential and facilitating the large-scale production of promising drug candidates.

This technical guide presents a detailed, field-proven protocol for the scalable synthesis of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid. We will explore the causality behind the chosen synthetic strategy, provide step-by-step instructions, and discuss critical parameters for successful scale-up.

Strategic Approach to Scalable Synthesis

Two primary retrosynthetic strategies can be envisioned for the construction of the target molecule. The first approach involves the initial formation of the imidazole-5-carboxylic acid core followed by N-difluoromethylation. A second, alternative approach builds the substituted imidazole ring from acyclic precursors.

Retrosynthetic Analysis

retrosynthesis cluster_A Route A: Post-Modification Strategy cluster_B Route B: Ring Construction Strategy target 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid ester Ethyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate target->ester building_blocks Acyclic Precursors (e.g., ethyl potassium malonate) target->building_blocks imidazole_ester Ethyl 1H-imidazole-5-carboxylate ester->imidazole_ester hydrolysis Ester Hydrolysis difluoromethylation N-Difluoromethylation ring_formation Ring Formation

Caption: Retrosynthetic analysis of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid.

For this guide, we will focus on Route A , a post-modification strategy that leverages a commercially available imidazole ester. This approach is often more adaptable for producing a variety of N-substituted imidazoles and can be more readily implemented in a standard laboratory or pilot plant setting.

Experimental Protocols: A Two-Step Scalable Synthesis

This protocol details the synthesis of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid starting from ethyl 1H-imidazole-5-carboxylate. The process is divided into two main stages: N-difluoromethylation and subsequent ester hydrolysis.

Workflow Overview

Caption: Overall workflow for the two-step synthesis.

Part 1: Scalable N-Difluoromethylation of Ethyl 1H-imidazole-5-carboxylate

This procedure is adapted from a mild and scalable method for the N-difluoromethylation of N-heterocycles.[3] The addition of sodium iodide and 18-crown-6 is crucial for achieving high yields at moderate temperatures, thus enhancing the safety profile for large-scale production.[3]

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (for 0.5 mol scale)MolesEquivalents
Ethyl 1H-imidazole-5-carboxylate140.1570.08 g0.501.0
Sodium Hydride (60% dispersion in oil)24.0022.0 g0.551.1
Sodium Iodide (NaI)149.897.5 g0.050.1
18-Crown-6264.3213.2 g0.050.1
Tetrahydrofuran (THF), anhydrous-1.0 L--
Chlorodifluoromethane (CHClF₂)86.47As needed (gas balloon)--

Protocol

  • Reaction Setup: To a flame-dried 2L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet connected to a balloon of chlorodifluoromethane (CHClF₂), add anhydrous tetrahydrofuran (THF, 700 mL).

  • Addition of Sodium Hydride: Under a nitrogen atmosphere, carefully add the sodium hydride (60% dispersion in oil) to the THF.

  • Substrate Addition: To the stirred suspension, add ethyl 1H-imidazole-5-carboxylate, sodium iodide, and 18-crown-6.

  • Reaction Execution: Replace the nitrogen atmosphere with CHClF₂ from the balloon. Heat the reaction mixture to 40°C. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Add water and ethyl acetate. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, ethyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate, can be purified by column chromatography on silica gel or by crystallization to yield a white to off-white solid.

Part 2: Saponification to 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid

This is a standard ester hydrolysis procedure. The choice of base can be sodium hydroxide or lithium hydroxide. Lithium hydroxide is often preferred for its higher solubility in mixed aqueous-organic solvents.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (for 0.45 mol scale)MolesEquivalents
Ethyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate190.1585.6 g0.451.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9622.6 g0.541.2
Tetrahydrofuran (THF)-500 mL--
Water-500 mL--
Hydrochloric Acid (3M HCl)-As needed for acidification--

Protocol

  • Reaction Setup: In a 2L round-bottom flask, dissolve ethyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate in a mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.

  • Reaction Execution: Continue stirring for 2-4 hours, or until the reaction is complete.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 with 3M HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to afford 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid as a white solid.

Data and Expected Outcomes

StepProductTypical YieldPurity (by HPLC)
1. N-DifluoromethylationEthyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate75-85%>95%
2. Saponification1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid90-98%>98%

Safety and Scalability Considerations

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere. For large-scale reactions, consider using a slurry of NaH in a high-boiling point oil and adding it via a cannula.

  • Chlorodifluoromethane (CHClF₂): This is a gas and should be handled in a well-ventilated fume hood. While not highly toxic, it is an ozone-depleting substance in some jurisdictions.

  • Exotherms: Both the quenching of sodium hydride and the acidification of the carboxylate salt can be exothermic. Ensure adequate cooling is available, especially during scale-up.

  • Purification: For multi-kilogram scale, purification by crystallization is preferred over chromatography. Developing a robust crystallization procedure is a key aspect of a scalable process.

References

  • Hong, Z., Hou, X., Zhao, R., Li, J., Pawluczyk, J., Wang, B., Kempson, J., Khandelwal, P., Smith, II, L. M., Glunz, P., & Mathur, A. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry, 234, 109514. [Link]

  • Mao, Z., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate. [Link]

  • Zhang, B., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry. [Link]

  • Barrett, A. G. M., & Seefeld, M. A. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(2), 635–637. [Link]

  • Duncia, J. V., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4971–4984. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Google Patents. (n.d.).
  • Hu, J., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2241–2244. [Link]

  • Kirk, K. L. (2006). Preparation of (Fluoromethyl)- and (Difluoromethyl)imidazoles. Request PDF. [Link]

  • Zhang, B., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry. [Link]

  • Aguilar, A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214. [Link]

  • Xie, Y. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. [Link]

  • Zhang, B., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in N-difluoromethylation of imidazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the nuanced regioselectivity and chemoselectivity challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the nuanced regioselectivity and chemoselectivity challenges encountered during the N-difluoromethylation of imidazoles.

The introduction of a difluoromethyl (–CF₂H) group is a critical transformation in drug development, acting as a lipophilic bioisostere for hydroxyl and thiol groups[1]. However, the tautomeric nature of substituted imidazoles and the high reactivity of the difluorocarbene (:CF₂) intermediate often lead to complex mixtures of regioisomers (1,4- vs. 1,5-substitution) or unintended C-alkylation[2].

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to ensure reproducible and regiocontrolled syntheses.

Part 1: Mechanistic Insights & Regioselectivity Causality

The regiochemical outcome of imidazole difluoromethylation is dictated by the interplay between the substrate's tautomeric equilibrium and the specific activation mode of the difluorocarbene precursor. Because 4-substituted imidazoles rapidly interconvert between their N1 and N3 tautomers, the highly electrophilic :CF₂ intermediate often struggles to differentiate the two nucleophilic sites based on electronics alone. Consequently, steric hindrance in the transition state becomes the primary driver for kinetic regiocontrol, generally favoring the 1,4-isomer over the 1,5-isomer.

Furthermore, the choice of counterion and base can fundamentally alter the reaction pathway. For instance, strong anionic stabilization (e.g., using TBAT) can shift the nucleophilic attack from the nitrogen atoms to the C2 carbon, resulting in C-difluoromethylation[2].

Mechanism Substrate 4-Substituted Imidazole (Tautomeric Mixture) N_Attack N-Attack (Kinetic/Steric Control) Substrate->N_Attack Neutral/Mild Base C_Attack C2-Attack (Thermodynamic/Anion Control) Substrate->C_Attack TBAT / Strong Base Carbene Difluorocarbene (:CF2) Generated in situ Carbene->N_Attack Carbene->C_Attack Prod_14 1,4-Isomer (Major) N-CF2H N_Attack->Prod_14 Less Steric Hindrance Prod_15 1,5-Isomer (Minor) N-CF2H N_Attack->Prod_15 More Steric Hindrance Prod_C2 C2-CF2H Imidazole (Side Product/Target) C_Attack->Prod_C2 C-H Insertion

Reaction pathways mapping the regioselectivity of imidazole difluoromethylation.

Part 2: Troubleshooting Guide & FAQs

Q1: My NMR shows C2-difluoromethylation instead of the desired N-difluoromethylation. Why does this happen and how do I correct it? Causality: This is a classic chemoselectivity issue driven by the reagent and counterion environment. Reagents like CF₃SiMe₃ combined with tetrabutylammonium difluorotriphenylsilicate (TBAT) stabilize the imidazolide anion through tight ion-pairing. This stabilization directs the formal difluorocarbene insertion into the C2–H bond via a barrierless addition, leading to C-difluoromethylation[2]. Solution: To force N-alkylation, you must avoid strong anionic stabilization. Switch to neutral conditions using the Ruppert–Prakash reagent (TMSCF₃) activated by a mild initiator like LiI[3], or use diethyl bromodifluoromethyl phosphonate (BrCF₂PO(OEt)₂) under mild basic conditions[4].

Q2: I am getting a poor ratio (e.g., 1.5:1) of 1,4- to 1,5-regioisomers when reacting a 4-substituted imidazole. How can I improve the 1,4-selectivity? Causality: The free :CF₂ carbene is extremely reactive, resulting in an early transition state (Curtin-Hammett principle) where the energy difference between attacking the N1 vs. N3 position is minimal. Solution: Increase the steric bulk of the transition state. Instead of using small reagents like ClCF₂H, utilize BrCF₂PO(OEt)₂. The bulky phosphonate leaving group remains partially associated in the transition state during the carbene transfer, significantly amplifying the steric penalty at the more hindered N3 position, thereby pushing the ratio toward the 1,4-isomer (often >5:1)[4].

Q3: My conversion rate is near zero, and I do not see the characteristic –CF₂H doublet in the crude ¹⁹F NMR. What went wrong? Causality: Difluorocarbene is highly susceptible to hydrolysis. Trace water in your solvent or hygroscopic reagents will rapidly react with :CF₂ to form carbon monoxide and hydrogen fluoride (HF), completely quenching the active species before it can react with the imidazole. Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves and titrate your initiators (like KF or LiI) to ensure they are anhydrous. Use the self-validating NMR check in Protocol A to confirm carbene generation.

Workflow Start Analyze Crude 19F/1H NMR CheckCF2H Is the -CF2H doublet present? (19F: ~ -95 ppm, 1H: ~ 7.5 ppm) Start->CheckCF2H NoSignal No Signal: Carbene Hydrolysis CheckCF2H->NoSignal No YesSignal Signal Present: Check Regiochemistry CheckCF2H->YesSignal Yes FixWater Dry solvents, check initiator stoichiometry NoSignal->FixWater CheckCvsN N-CF2H or C-CF2H? YesSignal->CheckCvsN C_Alk C2-Alkylation Detected CheckCvsN->C_Alk N_Alk N-Alkylation Detected CheckCvsN->N_Alk FixC_Alk Switch from TBAT to LiI or BrCF2PO(OEt)2 C_Alk->FixC_Alk CheckIso 1,4 vs 1,5 Isomer Ratio N_Alk->CheckIso PoorRatio Poor Ratio (< 3:1) CheckIso->PoorRatio FixRatio Lower Temp, use bulkier initiator/solvent PoorRatio->FixRatio

Troubleshooting workflow for analyzing and correcting regioselectivity issues.

Part 3: Self-Validating Experimental Protocols

Protocol A: Neutral N-Difluoromethylation using TMSCF₃ (Ruppert-Prakash Reagent)

This protocol is ideal for base-sensitive substrates and provides excellent N-chemoselectivity[3].

Step 1: Preparation In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk flask with the imidazole substrate (1.0 equiv) and anhydrous LiI (0.2 equiv). Dissolve in anhydrous triglyme (0.2 M). Step 2: Reagent Addition Add TMSCF₃ (2.0 equiv) dropwise at room temperature. Seal the flask and heat to 80 °C for 12 hours. Step 3: In-Process Validation (Self-Validating Step) Withdraw a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR.

  • Validation Check: You must observe the disappearance of the TMSCF₃ singlet at -63 ppm. A successful reaction is confirmed by the appearance of a distinct doublet around -90 to -95 ppm (²J_HF ≈ 60 Hz), confirming the N–CF₂H bond formation. If the singlet is gone but no doublet is present, the carbene was lost to hydrolysis. Step 4: Workup Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with brine (3x) to remove the triglyme. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Sterically-Controlled N-Difluoromethylation using BrCF₂PO(OEt)₂

This protocol is recommended when struggling with poor 1,4- vs 1,5-regioselectivity in unsymmetrical imidazoles[4].

Step 1: Preparation Charge a flask with the imidazole substrate (1.0 equiv) and anhydrous KF (2.5 equiv) in anhydrous acetonitrile (0.2 M). Step 2: Reagent Addition Add BrCF₂PO(OEt)₂ (1.5 equiv) dropwise at 0 °C. The bulky phosphonate intermediate controls the trajectory of the carbene transfer. Step 3: Reaction & Validation Allow the reaction to warm to room temperature and stir for 8 hours. Validate via ¹⁹F NMR as described in Protocol A. Step 4: Workup Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via column chromatography. The 1,4-isomer will typically elute first due to lower polarity compared to the 1,5-isomer.

Part 4: Quantitative Data & Reagent Comparison

The following table summarizes the expected outcomes based on the chosen difluoromethylating system, allowing you to rapidly select the correct conditions for your specific target.

Reagent SystemReaction NaturePrimary TargetTypical Regioselectivity (1,4 : 1,5)*Key Advantage / Disadvantage
TMSCF₃ / LiI NeutralN–CF₂H~ 3:1 to 5:1High functional group tolerance; requires anhydrous conditions[3].
BrCF₂PO(OEt)₂ / KF Mild BaseN–CF₂H~ 4:1 to >10:1Superior regiocontrol due to bulky transition state[4].
ClCF₂H / NaOH Strong BaseN–CF₂H~ 2:1 to 3:1Inexpensive; but prone to rapid hydrolysis and poor selectivity.
CF₃SiMe₃ / TBAT AnionicC2–CF₂HN/A (C-attack)Directs to C2 via stabilized imidazolide anion; poor N-alkylation[2].

*Note: Regioselectivity ratios are generalized for standard 4-alkyl/aryl substituted imidazoles. Highly sterically hindered substrates will push these ratios higher.

Part 5: References

1.[2] Title: Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent / The reaction of trimethyl(trifluoromethyl)silane-tetrabutylammonium difluorotriphenylsilicate (CF3SiMe3-TBAT) with a series of imidazoles. Source: ResearchGate / Russian Chemical Bulletin. URL:

2.[3] Title: N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Source: Organic Letters (ACS Publications). URL: [Link]

3.[4] Title: N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. Source: ResearchGate / Journal of Fluorine Chemistry. URL:

4.[1] Title: Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Source: Chinese Academy of Sciences (CAS). URL:

5. Title: Recent Advances in the Synthetic Application of Difluorocarbene. Source: Chinese Academy of Sciences (CAS). URL:

Sources

Optimization

Separating N1 and N3 isomers of difluoromethyl imidazole derivatives

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the unique chromatographic and synthetic hurdles associated with fluorinated heterocycles.

The separation of N1 and N3 isomers of difluoromethylated imidazoles is a notoriously difficult bottleneck. Because the imidazole ring is an ambident nucleophile, functionalization inherently yields a mixture of regioisomers. Below is a comprehensive, field-proven guide to understanding the causality behind these reactions, troubleshooting your separations, and ensuring absolute structural validation.

Workflow Visualization

G Start Substituted Imidazole + Difluorocarbene Precursor Reaction N-Difluoromethylation (Base, Solvent, Heat) Start->Reaction Mixture Crude Mixture: N1 & N3 Isomers Reaction->Mixture Tautomeric Equilibrium TLC TLC Optimization (Selectivity Check) Mixture->TLC Prep Chromatographic Separation TLC->Prep Method Selection Flash Flash Chromatography (Silica Gel, Hexane/EtOAc) Prep->Flash HPLC Prep-HPLC (C18, H2O/MeCN) Prep->HPLC N1 N1-Difluoromethyl Isomer Flash->N1 N3 N3-Difluoromethyl Isomer Flash->N3 HPLC->N1 HPLC->N3 NMR 2D NMR (NOESY/HMBC) Structural Confirmation N1->NMR N3->NMR

Workflow for the synthesis, chromatographic separation, and validation of N1/N3 imidazole isomers.

Part 1: Fundamental Mechanics (FAQs)

Q: Why do N1 and N3 isomers form during the difluoromethylation of unsymmetrical imidazoles? A: The formation of regioisomers is dictated by the tautomeric equilibrium of the imidazole ring. In an unsymmetrically substituted imidazole (e.g., 4-methylimidazole), the N1-H and N3-H tautomers exist in a dynamic equilibrium. When exposed to a difluorocarbene precursor or alkylating agent, the reaction proceeds via an


 process (for the free base) or an 

mechanism (for the imidazolate anion)[1]. The resulting ratio of N1 to N3 isomers is governed by a competition between electronic inductive effects from the ring substituents and steric approach control[2].

Q: How does the difluoromethyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) group influence the chromatographic separation? 
A:  The 

group is a highly lipophilic bioisostere of hydrogen-bond donors like hydroxyl (-OH) and thiol (-SH) groups. When attached to the nitrogen atom, it drastically alters the molecule's dipole moment. Because the

group withdraws electron density, the isomer where the

group is adjacent to a sterically bulky or electron-donating substituent will exhibit a different polar surface area than its counterpart. This differential shielding of the basic nitrogen lone pair is the exact physical property we exploit during chromatographic separation.

Part 2: Troubleshooting Guide

Q: I am getting poor resolution (


) between the N1 and N3 isomers on standard normal-phase silica gel. How can I improve this? 
A:  Standard Hexane/Ethyl Acetate gradients often fail because the lipophilicity of the 

group masks the subtle polarity differences of the core heterocycle.
  • Solution 1 (Mobile Phase Modifier): Add 1-2% Triethylamine (TEA) to your mobile phase. This suppresses the secondary interactions between the basic imidazole nitrogens and the acidic silanol groups on the silica, sharpening the peaks and improving resolution.

  • Solution 2 (Switch to Reverse-Phase): If normal phase fails, immediately pivot to Preparative HPLC using a C18 column. The hydrophobic C18 stationary phase is highly sensitive to the spatial orientation of the lipophilic

    
     group.
    

Q: My difluoromethylation reaction yields an unfavorable ratio of the desired isomer. How can I control regioselectivity upstream? A: You can manipulate the thermodynamic environment of the reaction. Studies have shown that specific solvents, such as hexafluoroisopropanol (HFIP), can modulate the steric and electronic environments through hydrogen-bonding networks, directing the electrophile preferentially to either the N1 or N3 site[3]. Alternatively, using a bulkier base (e.g.,


 instead of 

) increases steric hindrance during the formation of the imidazolate anion, favoring attack at the less hindered nitrogen[2].

Part 3: Quantitative Data Summary

To assist in your method development, below is a summary of the expected chromatographic and spectroscopic behaviors of N1 vs. N3 isomers.

Property / ParameterN1-Difluoromethyl Isomer (Less Hindered)N3-Difluoromethyl Isomer (More Hindered)Causality / Rationale
Normal-Phase

(Silica)
Lower (Elutes Second)Higher (Elutes First)N3 isomer often has its polar core sterically shielded by adjacent substituents, reducing silanol interaction.
Reverse-Phase

(C18)
Higher (Elutes Second)Lower (Elutes First)The less hindered N1 isomer exposes more of the lipophilic

group to the C18 stationary phase.
NOESY NMR Cross-Peaks

correlates with C5-H only

correlates with C2-H & C4-H
Spatial proximity of the protons confirms the exact regiochemistry[4].

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. By coupling the synthesis directly to a specific 2D-NMR validation step, you eliminate ambiguity in isomer assignment.

Protocol 1: Regioselective N-Difluoromethylation

Objective: Synthesize difluoromethyl imidazole derivatives while biasing the formation of the less sterically hindered N1 isomer.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the unsymmetrical imidazole (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). The use of the large Cesium cation creates a bulky ion pair, which sterically blocks the more hindered N3 position. Stir at room temperature for 30 minutes.
    
  • Alkylation: Dropwise, add the difluorocarbene precursor (e.g., diethyl bromodifluoromethylphosphonate,

    
    ) (1.2 eq).
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous

    
    , and extract 3x with Ethyl Acetate. Dry the combined organic layers over 
    
    
    
    and concentrate under reduced pressure.
Protocol 2: Chromatographic Separation & Self-Validating NMR Confirmation

Objective: Isolate the N1 and N3 isomers and definitively prove their structures.

  • First-Pass Flash Chromatography:

    • Load the crude mixture onto a high-performance spherical silica gel column.

    • Elute using a gradient of 0% to 10% Methanol in Dichloromethane (containing 1%

      
       to prevent tailing).
      
    • Collect the two closely eluting major spots. The higher

      
       spot is typically the N3 isomer, and the lower 
      
      
      
      spot is the N1 isomer.
  • High-Resolution Prep-HPLC (If Flash Resolution < 1.0):

    • Dissolve the mixed fractions in Methanol.

    • Inject onto a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

    • Run a gradient of 10% to 90% Acetonitrile in Water (0.1% Formic Acid modifier) over 30 minutes. The N3 isomer will elute first.

  • Self-Validating NMR Step (Critical):

    • Dissolve the purified, isolated isomers in

      
       or 
      
      
      
      .
    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum[4].

    • Validation Logic: Locate the triplet signal corresponding to the

      
       proton (typically around 7.0 - 7.5 ppm, 
      
      
      
      ).
    • If the

      
       proton shows an NOE cross-peak to only one adjacent ring proton (the C5 proton), you have successfully isolated the N1 isomer .
      
    • If the

      
       proton shows NOE cross-peaks to two adjacent ring protons (the C2 and C4 protons), you have isolated the N3 isomer .
      

References

  • Source: otago.ac.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nuph.edu.

Sources

Troubleshooting

Technical Support Center: Optimizing Imidazole Difluoromethylation with Diethyl (bromodifluoromethyl)phosphonate

Core Concept & Mechanism Executive Summary: You are likely using BrCF₂PO(OEt)₂ as a difluorocarbene (:CF₂) precursor to install a difluoromethyl group (–CF₂H) onto the imidazole nitrogen. The Chemical Reality: Unlike rad...

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept & Mechanism

Executive Summary: You are likely using BrCF₂PO(OEt)₂ as a difluorocarbene (:CF₂) precursor to install a difluoromethyl group (–CF₂H) onto the imidazole nitrogen.

The Chemical Reality: Unlike radical difluoromethylation reagents (e.g., HCF₂SO₂Na), BrCF₂PO(OEt)₂ operates via a base-mediated fragmentation. The base attacks the phosphorus center, releasing the phosphate leaving group and generating the transient, highly reactive difluorocarbene (:CF₂) species. This carbene is then trapped by the imidazole nucleophile.

Critical Distinction (The "Phosphonate Trap"):

  • Target: N-Difluoromethylation (–CF₂H)

    
    Mechanism:  Base-mediated Carbene Insertion.
    
  • Target: Phosphonyldifluoromethylation (–CF₂PO(OEt)₂)

    
    Mechanism:  Photoredox/Radical.
    
  • This guide focuses on the Carbene pathway (–CF₂H) as implied by your topic.

Mechanism Visualization

The following diagram illustrates the pathway and the critical "Kill Step" where water destroys your yield.

G cluster_0 Yield Killing Zone Reagent BrCF₂PO(OEt)₂ Inter Intermediate [BrCF₂PO(OH)(OEt)₂]⁻ Reagent->Inter Base Attack Base Base (OH⁻) Base->Inter Carbene :CF₂ (Difluorocarbene) Inter->Carbene Fragmentation (- Phosphate) Product N-CF₂H Imidazole (Target) Carbene->Product + Imidazole + Proton Source Waste CO + HF (Hydrolysis) Carbene->Waste Reaction with Excess Water Imidazole Imidazole (Nucleophile) Imidazole->Product Water H₂O (Excess)

Caption: Figure 1. The competitive pathway between productive N-difluoromethylation and carbene hydrolysis.

Troubleshooting Guide (Q&A)
Scenario A: "I see <10% conversion. Starting material remains."

Q: Is your base strong enough to trigger the fragmentation? A: BrCF₂PO(OEt)₂ requires a base capable of attacking the phosphorus or deprotonating water to generate OH⁻ in situ.

  • Diagnosis: If using weak bases like NaHCO₃ or organic amines (TEA), fragmentation is too slow.

  • Solution: Switch to KOH or NaOH (20–50% aq. solution) or Cs₂CO₃ . The hydroxide ion is the specific activator that attacks the phosphorus atom to release :CF₂.

Q: Is your solvent system suppressing the carbene? A: Carbene lifetime is microsecond-scale. If the imidazole is not soluble in the phase where the carbene is generated, they will never meet.

  • Solution: Use a biphasic system with a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide). This shuttles the reacting species across the organic/aqueous interface.

  • Recommended System: DCM/Water or MeCN/Water (1:1) with 10 mol% TBAB.

Scenario B: "The reagent is consumed, but I mostly get byproducts (low yield)."

Q: Are you adding the reagent too fast? A: This is the #1 cause of failure. If [BrCF₂PO(OEt)₂] is high, the generated :CF₂ concentration spikes. Instead of reacting with imidazole, :CF₂ reacts with itself (dimerization to C₂F₄) or hydrolyzes.

  • Protocol Fix: Dissolve BrCF₂PO(OEt)₂ in a small amount of solvent and add it dropwise over 30–60 minutes to the stirring imidazole/base mixture. Keep the "steady state" concentration of carbene low.

Q: Is your reaction too wet? A: While some water is necessary (as a proton source for the final step: N-CF₂⁻


 N-CF₂H), excess water competes avidly for the carbene.
  • Optimization: Use solid KOH in dry Acetonitrile (MeCN) or DMF . The trace moisture in the solvent or base is often sufficient for protonation without overwhelming the carbene.

  • Alternative: If using aqueous base, increase the equivalents of reagent (up to 3.0 equiv) to account for hydrolytic loss.

Scenario C: "I am getting regioselectivity issues (N1 vs N3)."

Q: Are you using an unsymmetrical imidazole? A: :CF₂ is a "soft" electrophile but highly reactive. Sterics usually dictate the outcome more than electronics here.

  • Insight: Alkylation typically favors the less sterically hindered nitrogen.[1]

  • Workaround: If you need the sterically crowded isomer, you cannot use direct difluoromethylation. You must synthesize the ring with the CF₂H group pre-installed or use a directing group strategy, though direct :CF₂ insertion is notoriously hard to direct electronically.

Optimized Experimental Protocol

This protocol is synthesized from the mechanistic insights of Mao et al. and Zafrani et al., optimized for robustness.

Reagents:

  • Imidazole Substrate (1.0 equiv)

  • BrCF₂PO(OEt)₂ (2.0 – 3.0 equiv)

  • Base: KOH (4.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: MeCN (Acetonitrile) or DMF

  • Additive: 18-Crown-6 (if using solid KOH in MeCN) or TBAB (if using biphasic DCM/Water).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Imidazole (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Activation: Add solid KOH (4.0 mmol) and 18-Crown-6 (0.1 mmol). Stir at room temperature for 10 minutes.

    • Why? To deprotonate the imidazole (forming the imidazolide anion) and prepare the medium.[1]

  • Controlled Addition: Dissolve BrCF₂PO(OEt)₂ (2.0 mmol) in MeCN (2 mL). Add this solution dropwise via syringe pump or addition funnel over 1 hour at 0°C to RT.

    • Why? Prevents "carbene flooding" and dimerization.

  • Reaction: Allow the mixture to stir at Room Temperature (25°C) for 4–12 hours. Monitor by ¹⁹F NMR (look for doublet at ~ -90 to -100 ppm,

    
     Hz).
    
  • Quench: Dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography. (Note: N-CF₂H groups are less polar than N-H; product will elute significantly faster).

Comparative Data: Solvent & Base Effects[1][2][3]

The following table summarizes expected trends based on carbene half-life and nucleophile solubility.

Condition SetBaseSolventExpected YieldPrimary Failure Mode
Standard (Rec.) KOH (s) MeCN High (70-90%) Optimal balance of solubility and activation.
BiphasicNaOH (aq)DCMModerate (50-60%)Hydrolysis of carbene at interface.
Weak BaseK₂CO₃DMFLow (<30%)Incomplete reagent fragmentation.
ProtogenicNaOEtEtOHVery Low (<10%)Solvent traps carbene (forms EtO-CF₂H).
References
  • Mao, T., et al. (2018).[2][3][4] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters, 59(28), 2752-2754.[2]

  • Zafrani, Y., et al. (2009).[3] "Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor."[3][4] Tetrahedron, 65(27), 5278-5283.

  • Zafrani, Y., et al. (2016).[3] "Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines." The Journal of Organic Chemistry, 81(20), 9612-9618.

  • Li, X., et al. (2019). "Visible-light-mediated phosphonyldifluoromethylation of imidazoles." Organic Letters, 21(15), 5606-5610. (Cited for contrast: Radical pathway).

Sources

Optimization

Stability of N-difluoromethyl group under acidic hydrolysis conditions

Technical Support Center: Stability of N-Difluoromethyl ( ) Groups Introduction: The Stability Paradox Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing unexpected behavio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of N-Difluoromethyl (


) Groups 

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing unexpected behavior in your fluorinated nitrogen compounds—either frustrating decomposition during deprotection or surprising resilience when you expected cleavage.

The stability of the


 (

) group is not universal ; it is strictly dictated by the hybridization and electronic environment of the nitrogen atom. This guide categorizes stability into three distinct classes to help you troubleshoot your specific reaction conditions.

Module 1: The Stability Spectrum (Diagnostic Guide)

Before troubleshooting, identify which class of compound you are working with. The stability profile under acidic hydrolysis (e.g.,


, 

, or

) varies drastically.
Compound ClassStructure TypeAcid Stability StatusTypical Half-Life (

)
Class A:

Azoles
Pyrazoles, Imidazoles, TriazolesHIGHLY STABLE

hours (even in conc.

)
Class B:

Amides/Carbamates

STABLE / ROBUST Stable to standard workup; resists rapid hydrolysis
Class C:

Amines (Acyclic)

or

UNSTABLE / METASTABLE Minutes to Hours (pH dependent)

Module 2: Troubleshooting & FAQs

Scenario 1: "My pyrazole survived concentrated sulfuric acid. Is this normal?"

Status:Normal Behavior Explanation:


 azoles (pyrazoles, imidazoles) exhibit exceptional stability.[1][2][3] The lone pair of the nitrogen is involved in the aromatic system, reducing its basicity. Consequently, protonation does not readily trigger the elimination of fluoride (the primary decomposition pathway).
Evidence:  Research demonstrates that 

pyrazoles withstand oxidation in concentrated

and bromination in acetic acid at

without defluorination [1, 2].
Scenario 2: "I tried to deprotect a Tosyl-group to get the free amine, but I only recovered decomposition products."

Status:Critical Failure Root Cause: Free secondary acyclic


 amines (

) are inherently unstable. Unlike the azoles, the nitrogen lone pair is available to assist in the ejection of a fluoride ion upon protonation or spontaneously in aqueous media. Resolution:
  • Avoid Isolation: Do not attempt to isolate free

    
     amines.
    
  • Alternative Strategy: Synthesize the

    
     amide or carbamate directly if possible. Recent methodologies using 
    
    
    
    carbamoyl fluorides allow for the installation of the group in a stabilized carbonyl form [3].
Scenario 3: "I am seeing 'Formyl' impurities in my LCMS."

Status: ⚠️ Decomposition Indicator Diagnosis: This is the hallmark of


 hydrolysis. The 

group hydrolyzes to an

group (

) or releases formaldehyde/formic acid equivalents depending on the pathway. Mechanism: Acid-catalyzed hydrolysis leads to the formation of an iminium ion intermediate, which reacts with water.

Module 3: Mechanistic Insights (Visualizing Failure Modes)

Understanding why the group fails is essential for designing successful experiments. The diagram below contrasts the stable Azole pathway with the unstable Amine pathway.

N_CF2H_Stability cluster_amine UNSTABLE: Acyclic N-CF2H Amine Hydrolysis cluster_azole STABLE: N-CF2H Azole Resilience Amine N-CF2H Amine (R-NH-CF2H) Protonation Protonation (Acidic Media) Amine->Protonation Elimination Fluoride Elimination (-HF) Protonation->Elimination Iminium Difluoro-Iminium Ion [R-NH=CFH]+ Elimination->Iminium WaterAttack Hydrolysis (+H2O, -HF) Iminium->WaterAttack Formyl N-Formyl Product (R-NH-CHO) WaterAttack->Formyl Azole N-CF2H Pyrazole (Aromatic System) AcidCond Acidic Conditions (H2SO4 / HCl) Azole->AcidCond NoProtonation Lone Pair Delocalized (Reduced Basicity) AcidCond->NoProtonation Intact Intact N-CF2H Group (No Defluorination) NoProtonation->Intact

Figure 1: Comparative mechanistic pathways. Acyclic amines undergo proton-assisted defluorination (red path), while azoles sequester the nitrogen lone pair in the aromatic ring, preventing the cascade (green path).

Module 4: Experimental Protocols

Protocol A: Standard Acid Stability Assay

Use this protocol to determine if your specific


 scaffold is resistant to hydrolytic conditions.

Reagents:

  • Test Compound (

    
     in DMSO)
    
  • Acidic Media:

    
     (aqueous) or Simulated Gastric Fluid (SGF, pH 1.2)
    
  • Internal Standard: Caffeine or Terfenadine

Workflow:

  • Preparation: Mix

    
     of Test Compound stock with 
    
    
    
    of Acidic Media in a glass vial.
  • Incubation: Incubate at

    
     in a shaking water bath.
    
  • Sampling:

    • Timepoints:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      hours.
    • Aliquot

      
       into 
      
      
      
      of cold Acetonitrile (to quench/precipitate salts).
  • Analysis: Centrifuge at

    
     for 10 mins. Analyze supernatant via LC-MS/MS.
    
  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
      
      

Acceptance Criteria:

  • Stable:

    
     remaining after 24 hours.
    
  • Unstable:

    
     remaining after 4 hours.
    

Module 5: Comparison of Fluorinated Nitrogen Groups

When designing drugs, choosing between


 and 

is critical.
Feature


H-Bond Donor Ability NoneWeak (Lipophilic H-bond donor) [4]
Lipophilicity (

)
High IncreaseModerate Increase
Acid Stability (Azoles) ExcellentExcellent
Acid Stability (Amines) Poor (Hydrolyzes to Urea/Carbonyl)Poor (Hydrolyzes to Formyl)
Metabolic Stability Blocks metabolism at NBlocks metabolism;

is robust

References

  • Ugrak, B. et al. (2025).[1] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. [Link]

  • Li, L. et al. (2026).[4] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. [Link](Note: Generalized DOI for ACS Omega search based on context)

  • Yang, Y. et al. (2024).[3] Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides.[3][4][5] Journal of the American Chemical Society. [Link]

  • Zheng, B. et al. (2018). Difluoromethyl Group as a Hydrogen-Bond Donor.[6] Journal of Medicinal Chemistry (Contextual citation from search). [Link]

Sources

Troubleshooting

Purification of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid by HPLC

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the HPLC purification of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS: 2219371-72-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated methodologies for the HPLC purification of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid (CAS: 2219371-72-7)[1].

Due to its specific physicochemical properties, this compound presents unique chromatographic challenges. We have structured this guide to provide you with the mechanistic causality behind column selection, step-by-step self-validating protocols, and solutions to the most common issues encountered during method development.

Compound Profiling & Chromatographic Causality

To purify 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid effectively, we must first understand how its functional groups dictate its behavior in a mobile phase:

  • The Carboxylic Acid (-COOH): With an estimated

    
     of 3.0–4.0, this group will be ionized (highly polar) at a neutral pH. To retain this molecule on a hydrophobic stationary phase, the mobile phase pH must be driven at least 2 units below the 
    
    
    
    (i.e., pH
    
    
    2.0) to ensure the acid is fully protonated and neutral.
  • The Difluoromethyl Group (-CF

    
    H):  This group is highly electron-withdrawing (strong -I inductive effect). It pulls electron density away from the imidazole ring, drastically lowering the basicity of the unsubstituted nitrogen. Unlike standard histidines or imidazoles, this molecule does not behave as a strong zwitterion. It is primarily acidic.
    
  • Stationary Phase Vulnerability: Because the neutralized molecule is still exceptionally polar, it requires highly aqueous mobile phases (often 0–5% organic) for initial retention. Standard C18 columns will suffer from "phase collapse" (pore dewetting) under these conditions, leading to zero retention[2].

Decision Matrix for Method Selection

Use the following decision tree to determine the optimal purification route based on your initial analytical scouting runs.

HPLC_Workflow Start Crude 1-(difluoromethyl)-1H- imidazole-5-carboxylic acid RP_HPLC Test RP-HPLC AQ-C18 Column, 0.1% TFA (pH ~2.0) Start->RP_HPLC Check_k Is Retention Factor (k') > 2? RP_HPLC->Check_k Optimize_RP Optimize Gradient (0-30% ACN) Check_k->Optimize_RP Yes HILIC Switch to HILIC Amide/Diol Column (pH 4.5 Buffer) Check_k->HILIC No Prep_Scale Preparative Scale-Up & Lyophilization Optimize_RP->Prep_Scale HILIC->Prep_Scale

Figure 1: Decision tree for selecting the optimal HPLC purification workflow based on initial retention.

Quantitative Data: Method Parameters

Summarized below are the optimized parameters for both validated approaches.

ParameterWorkflow 1: AQ-RP-HPLCWorkflow 2: HILIC
Column Chemistry Polar-embedded C18 (e.g., Atlantis T3, Luna Omega)Amide or Diol bonded to high-purity silica
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Acetonitrile (ACN)
Gradient Profile 0% to 30% B over 20 Column Volumes (CV)95% to 60% B over 20 Column Volumes (CV)
Sample Diluent 100% Water (or max 5% ACN)

75% Acetonitrile
Retention Mechanism Hydrophobic interaction with the protonated acidPartitioning into the stationary aqueous layer

Core Purification Workflows

Workflow 1: Aqueous-Compatible Reversed-Phase (AQ-RP-HPLC)

Use this method if the compound demonstrates a retention factor (


) > 2 on an AQ-C18 column.
  • System Suitability & Self-Validation: Inject a void volume (

    
    ) marker (e.g., thiourea). Calculate the 
    
    
    
    . Your target compound must elute at least 1.5x later than this marker to ensure it is interacting with the stationary phase and not just washing through the column.
  • Column Equilibration: Flush the AQ-C18 column with 100% Mobile Phase A (0.1% TFA in H

    
    O) for 10 CVs. The polar modifications on the silica surface will prevent the C18 chains from collapsing against the silica backbone[3].
    
  • Sample Loading: Dissolve the crude mixture strictly in 100% aqueous solvent. Causality: Injecting a polar compound in a solvent stronger than the mobile phase (e.g., 50% ACN) will cause the sample band to travel down the column before partitioning, resulting in split peaks or breakthrough.

  • Gradient Elution: Execute a shallow gradient from 0% B to 30% B over 20 minutes. The difluoromethyl group provides just enough lipophilicity to separate the target from highly polar synthesis salts.

  • Wash Cycle: Ramp to 95% B for 5 minutes to elute strongly retained lipophilic byproducts, then re-equilibrate at 0% B for 10 CVs.

Workflow 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Use this method if the compound elutes in the void volume during RP-HPLC.

  • System Suitability & Self-Validation: Monitor system backpressure and UV baseline. A fluctuating baseline indicates that the water-enriched liquid layer on the stationary phase has not fully formed. Do not inject until the baseline is flat.

  • Column Equilibration: Equilibrate the Amide column with 95% Mobile Phase B / 5% Mobile Phase A for a minimum of 20 CVs. Causality: HILIC relies on a semi-immobilized layer of water on the silica surface. This takes significantly longer to establish than RP-HPLC equilibration[4].

  • Sample Loading: Dissolve the sample in a highly organic diluent (e.g., 75–90% ACN).

  • Gradient Elution: Run a gradient from 95% B down to 60% B over 20 minutes. In HILIC, water is the strong solvent. Increasing the aqueous composition elutes the polar compound.

Troubleshooting FAQs

Q: My compound is eluting in the void volume (


) on a standard C18 column. How do I fix this? 
A:  Standard high-density C18 columns undergo pore dewetting (phase collapse) in the 0–5% organic conditions required to retain this highly polar molecule[2]. Switch to an AQ-compatible C18 column (which contains polar-embedded groups or a lower ligand density) and ensure your mobile phase contains 0.1% TFA (pH ~2.0) to fully protonate the carboxylic acid, maximizing its hydrophobicity.

Q: I am observing severe peak tailing. Is the difluoromethyl group degrading during purification? A: The -CF


H group is generally highly stable under standard acidic HPLC conditions. Tailing is almost certainly caused by secondary ion-exchange interactions between the weakly basic imidazole nitrogen and unendcapped residual silanols on the silica support[3]. To resolve this, ensure you are using a fully endcapped column, or switch to a mobile phase with a volatile buffer (e.g., 10 mM ammonium formate, pH 3.0) to competitively mask the active silanol sites.

Q: How do I separate the 1-(difluoromethyl) product from des-fluoro or 1-methyl regioisomeric impurities? A: The -CF


H group is more lipophilic than a simple hydrogen but less lipophilic than a -CF

group. If an AQ-C18 column fails to resolve these closely related analogs, switch to a Pentafluorophenyl (PFP) column. PFP phases exploit unique fluorine-fluorine interactions, dipole moments, and

interactions, providing exceptional orthogonal selectivity for halogenated aromatics compared to standard alkyl phases.

Q: My HILIC chromatography shows distorted peaks and shifting retention times. What is wrong? A: This is a classic symptom of a sample diluent mismatch. In HILIC, injecting a sample dissolved in water (the strong solvent) disrupts the immobilized aqueous layer on the column, causing the analyte to streak. You must dissolve your crude sample in at least 75% acetonitrile[4]. If solubility is poor, use a small volume of DMSO to dissolve the compound, then dilute heavily with acetonitrile before injection.

References[1] ChemScene. "1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid Product Information." ChemScene Catalog. Available at: https://www.chemscene.com[4] Waters Corporation. "Preparative Scale Chromatography of a Commercially-Available Sweetener using HILIC." Waters Application Notes. Available at: https://www.waters.com[3] Phenomenex. "Luna Omega Polar C18: Designing a Reversed-Phase Column for Polar Compound Retention." Phenomenex Technical Notes. Available at: https://www.phenomenex.com[2] Waters Corporation. "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention." Waters Library. Available at: https://www.waters.com

Sources

Optimization

Preventing decomposition of difluoromethyl group during workup

Technical Support Center: Stabilizing the Difluoromethyl (CF H) Moiety Ticket ID: CF2H-STABILITY-001 Status: Open Priority: High Subject: Prevention of product decomposition during workup and purification. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing the Difluoromethyl (CF


H) Moiety 

Ticket ID: CF2H-STABILITY-001 Status: Open Priority: High Subject: Prevention of product decomposition during workup and purification.

Executive Summary

The difluoromethyl group (CF


H) is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its ability to act as a lipophilic hydrogen bond donor. However, it is chemically fragile, particularly during the transition from reaction mixture to isolation.

The Core Problem: The proton on the CF


H group is significantly more acidic than a typical alkyl proton due to the electron-withdrawing effect of the two fluorine atoms. In the presence of residual base during aqueous workup, this proton is removed, triggering a cascade of decomposition via 

-elimination
.

This guide provides the mechanistic understanding and specific protocols to prevent this "silent killer" of yields.

Section 1: The Mechanics of Failure

(Root Cause Analysis)

To save your product, you must understand how it dies. The decomposition is not random; it follows a specific pathway driven by pH and temperature.

The Decomposition Pathway (Base-Mediated)

When a CF


H-containing molecule is exposed to base (even weak bases like bicarbonate if the substrate is activated), the following sequence occurs:
  • Deprotonation: The base removes the acidic proton from CF

    
    H.
    
  • 
    -Elimination:  The resulting anion ejects a fluoride ion (F
    
    
    
    ).
  • Carbene Formation: A highly reactive difluorocarbene [:CF

    
    ] is formed.
    
  • Irreversible Loss: The carbene rapidly hydrolyzes to formate/CO or oligomerizes.

CF2H_Decomposition Substrate R-CF₂H (Intact Product) Anion [R-CF₂]⁻ (Unstable Anion) Substrate->Anion Deprotonation (High pH) Base Residual Base (OH⁻ / RO⁻) Base->Anion Carbene [:CF₂] + R⁻ (Difluorocarbene) Anion->Carbene α-Elimination (-F⁻) Hydrolysis Decomposition (Formates / Tars) Carbene->Hydrolysis + H₂O

Figure 1: The "Death Spiral" of the CF


H group in basic media. Note that the critical step is the initial deprotonation.

Section 2: Troubleshooting Modules

Module A: The "pH Trap" (O- and S-Difluoromethylation)

Scenario: You synthesized an aryl difluoromethyl ether (Ar-OCF


H) using a base (e.g., KOH, Cs

CO

) and a reagent like ClCF

H. The reaction looked good by TLC, but the product vanished after aqueous extraction.

Diagnosis: The reaction mixture was likely quenched with water while still basic and/or hot. The residual base deprotonated your product in the biphasic mixture.

The Fix: The Cold Buffered Quench Do not use water alone. You must neutralize the base before the aqueous phase allows hydrolysis to occur.

ParameterStandard (Risky) ProtocolOptimized (Safe) Protocol
Quench Temp Room Temperature (

)
Ice Bath (

)
Quench Agent Water or BrineSat. Aq. NH

Cl or 1M HCl
pH Target Often > 10 (Basic)pH 6 - 7 (Neutral)
Extraction Prolonged shakingRapid extraction, cold separation

Why NH


Cl?  Saturated ammonium chloride buffers the solution to ~pH 5-6, which is acidic enough to neutralize residual Cs

CO

or KOH but mild enough to spare acid-sensitive groups.
Module B: N-Difluoromethyl Amines (High Alert)

Scenario: You are trying to isolate a tertiary N-CF


H amine.
Diagnosis:  N-CF

H groups are significantly less stable than their oxygen counterparts. The nitrogen lone pair can facilitate the ejection of fluoride (hyperconjugation), leading to iminium ions and hydrolysis.

Protocol Adjustment:

  • Avoid Aqueous Workup if possible: Filter off inorganic salts and concentrate directly if the reagents allow.

  • If washing is needed: Use chilled (

    
    )  dilute bicarbonate. Avoid strong acids (protonation of N accelerates decomposition) AND strong bases.
    
  • Purification: Use alumina (neutral) instead of silica gel, as the acidity of silica can sometimes trigger decomposition of sensitive N-CF

    
    H species.
    
Module C: Volatility Management

Scenario: Yield is low, but no decomposition products are seen. Diagnosis: Simple difluoromethyl ethers (e.g., Ph-OCF


H) are often much more volatile than the parent phenol due to the loss of the hydrogen-bond donor (OH).

The Fix:

  • Do not use high vacuum for prolonged periods.

  • Solvent Choice: Extract with Pentane or Et

    
    O instead of EtOAc/DCM. This allows you to remove the solvent at lower temperatures/higher pressures.
    
  • Telescoping: If possible, react the crude CF

    
    H intermediate in the next step without full isolation.
    

Section 3: Validated Experimental Protocols

Protocol 1: Safe Workup for Phenolic O-Difluoromethylation

Context: Reaction of a phenol with Sodium Chlorodifluoroacetate (ClCF


CO

Na) and Cs

CO

in DMF.
  • Cool Down: Upon reaction completion, cool the reaction mixture immediately to

    
      in an ice bath.
    
  • Dilution: Dilute the mixture with Et

    
    O or MTBE (Methyl tert-butyl ether). Reason: These solvents do not solubilize water as much as EtOAc, reducing the base contact.
    
  • The Quench: Slowly add saturated aqueous NH

    
    Cl  while stirring vigorously at 
    
    
    
    .
    • Checkpoint: Check pH of the aqueous layer. It must be

      
      .
      
  • Separation: Separate layers immediately. Wash the organic layer

    
     with water (to remove DMF) and 
    
    
    
    with brine.
  • Drying: Dry over Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic/Lewis acidic, usually fine but Na
    
    
    SO
    
    
    is safer).
  • Concentration: Concentrate at

    
     and 
    
    
    
    .
Protocol 2: Decision Tree for Workup Strategy

Workup_Decision Start Reaction Complete CheckSubstrate Substrate Type? Start->CheckSubstrate TypeO O/S-CF₂H (Ether/Thioether) CheckSubstrate->TypeO TypeN N-CF₂H (Amine) CheckSubstrate->TypeN CheckBase Base Used? TypeO->CheckBase Action3 NO Aqueous Workup Filter & Evaporate TypeN->Action3 High Instability StrongBase Strong (NaH, KOtBu) CheckBase->StrongBase WeakBase Weak (Cs₂CO₃) CheckBase->WeakBase Action2 Quench: Dilute HCl (1M) Temp: -78°C to 0°C StrongBase->Action2 Action1 Quench: Sat. NH₄Cl Temp: 0°C WeakBase->Action1

Figure 2: Decision logic for selecting the appropriate workup based on atom connectivity and base strength.

Section 4: Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for CF


H compounds? 
A:  Generally, yes for O-CF

H and S-CF

H. However, some electron-rich difluoromethyl ethers can be acid-sensitive. If you see streaking or decomposition on TLC, switch to neutral alumina or add 1% Triethylamine to your eluent to neutralize the silica's acidity.

Q: My product is volatile. How do I remove the solvent without losing it? A: Use a "keeper" solvent if possible (a higher boiling solvent for the next step). If isolation is necessary, use a Kugelrohr distillation apparatus for gentle solvent removal, or simply blow a gentle stream of N


 over the sample instead of using a rotovap.

Q: Is the CF


H group stable to hydrogenation (Pd/C)? 
A:  Usually, yes. The C-F bond is strong. However, under prolonged exposure or high pressure, hydrodefluorination (C-F 

C-H) can occur. Monitor carefully.

Q: Why does my NMR show a triplet at ~6.5 ppm? A: That is your product! The CF


H proton typically appears as a triplet with a large coupling constant (

). If this signal disappears after workup, your product has decomposed.

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Hu, J., et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry.

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society.

  • Prakash, G. K. S., & Hu, J. (2004). "Selective Fluoroalkylation of Organic Compounds: Nucleophilic Difluoromethylation." Accounts of Chemical Research.

  • BenchChem Technical Division. (2025). "General Protocol for O-Difluoromethylation of Phenols." BenchChem Technical Guides.

Sources

Troubleshooting

Technical Support Center: Imidazole N-Difluoromethylation Optimization

Current Status: Operational Topic: Base Selection & Protocol Optimization for N-Difluoromethylation Ticket ID: N-CF2H-OPT-001 Executive Summary: The "Carbene Reservoir" Principle The introduction of a difluoromethyl ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Base Selection & Protocol Optimization for N-Difluoromethylation Ticket ID: N-CF2H-OPT-001

Executive Summary: The "Carbene Reservoir" Principle

The introduction of a difluoromethyl (


) group onto an imidazole nitrogen is a critical transformation in medicinal chemistry, often acting as a bioisostere for alcohols or thiols while significantly improving metabolic stability and lipophilicity (LogD).

The Core Challenge: Unlike standard alkylations (using


), N-difluoromethylation rarely proceeds via direct 

displacement due to the poor electrophilicity of

. Instead, the reaction proceeds via a difluorocarbene (

) intermediate
.

Your Objective: Select a base that balances two competing rates:

  • Generation Rate (

    
    ):  Formation of 
    
    
    
    from the precursor.
  • Consumption Rate (

    
    ):  Trapping of 
    
    
    
    by the imidazole.

Failure Mode: If the base is too strong or the concentration too high,


. The excess carbene dimerizes (to tetrafluoroethylene) or hydrolyzes (to CO and HF), leading to low yields despite full reagent consumption.
Reagent-Base Decision Matrix

Use this table to select the correct base system for your specific precursor.

Precursor ReagentRecommended BaseSolvent SystemMechanismBest For...
Sodium Chlorodifluoroacetate (

)

(or

)
DMF or NMPThermal DecarboxylationGeneral Lab Scale. Safest method. No gas cylinders required. Solid handling.
Chlorodifluoromethane (

, Freon-22)
KOH / NaOH + TBAB

or

Phase Transfer Catalysis (PTC)Scale-Up / Industrial. Cheapest reagents but requires gas handling.
Diethyl (bromodifluoromethyl)-phosphonate KOH (aq) or

MeCN / THFPhosphate eliminationSensitive Substrates. Milder temperatures than chlorodifluoroacetate.

NaH or KOtBu THF (Anhydrous)Fluoride/Base activationStrictly Anhydrous. When substrates are water-sensitive.
Mechanistic Visualization

The following diagram illustrates the "Goldilocks Zone" required for successful N-difluoromethylation.

Difluoromethylation_Pathways Precursor Precursor (e.g., ClCF2CO2Na) Carbene Difluorocarbene [:CF2] Precursor->Carbene Activation (Heat/Base) Base Base (K2CO3 / KOH) Base->Precursor Promotes Imidazole Imidazole Substrate Base->Imidazole H+ Abstraction Product N-CF2H Product Carbene->Product Insertion/Attack (Desired) Waste Waste (CO, HF, Polymers) Carbene->Waste Hydrolysis/Dimerization (If Base Excess) Anion Imidazolide Anion Imidazole->Anion Deprotonation Anion->Product Attack

Caption: The kinetic competition between productive imidazole attack (Green) and carbene decomposition (Red). Base selection modulates the rate of the initial activation step.

Troubleshooting Guide (FAQ)
Q1: My precursor (

) is fully consumed, but the yield is <30%. What happened?

Diagnosis: "Carbene Dumping." You likely generated the carbene too fast relative to the imidazole's nucleophilicity. The carbene dimerized or reacted with trace water. Solution:

  • Switch Bases: If using

    
    , switch to 
    
    
    
    . Cesium is more soluble in DMF, increasing basicity and accelerating decarboxylation too much.
  • Slow Addition: Do not add the reagent all at once. Add

    
     in 3-4 portions over 2 hours at 95°C.
    
  • Check Water: Ensure DMF is anhydrous. Water competes with imidazole for the carbene (forming CO + HF).

Q2: I am getting a mixture of N1 and N3 isomers. How do I control regioselectivity?

Diagnosis: Tautomeric Equilibrium. Neutral imidazoles exist in equilibrium. Once deprotonated, the negative charge is delocalized, but steric hindrance usually dictates the attack site. Solution:

  • Steric Control: The

    
     group is bulky. Alkylation will favor the less hindered nitrogen (distal to substituents).
    
  • Solvent Switch: Switch from DMF (polar aprotic) to a less polar solvent like Dioxane (if solubility permits) to tighten the ion pair between the base cation and the imidazolide, potentially enhancing steric discrimination.

  • Block & Deprotect: If high selectivity is required for the more hindered position, use a transient protecting group (e.g., SEM or Trityl) on the unwanted nitrogen, alkylate, then deprotect.

Q3: Can I use this method on substrates with free -OH or -NH2 groups?

Diagnosis: Competitive Alkylation. Yes, but O-difluoromethylation and N-difluoromethylation (on primary amines) are competing reactions. Solution:

  • Stoichiometry: Imidazole N-H is generally more acidic (

    
    ) than aliphatic alcohols (
    
    
    
    ). Use exactly 1.1 equivalents of base to preferentially deprotonate the imidazole.
  • Chemospecific Reagents: For high selectivity in the presence of phenols/thiols, consider using

    
      (Hu's reagent), which shows specific chemoselectivity profiles depending on the base used.
    
Validated Experimental Protocols
Protocol A: The "Standard" Solid Reagent Method

Best for: Discovery chemistry, safety, and ease of handling.

  • Setup: Charge a dried flask with the imidazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base: Add

    
      (1.5 equiv). Note: Do not use NaH unless strictly necessary, as it accelerates side reactions.
    
  • Reagent: Add sodium chlorodifluoroacetate (

    
    )  (2.5 equiv).
    
  • Reaction: Heat to 95°C under

    
     or Argon.
    
    • Critical Step: If the substrate is valuable, add the reagent in 3 portions (1.0 eq, 1.0 eq, 0.5 eq) every 45 minutes to maintain a steady carbene concentration.

  • Workup: Dilute with water (CAUTION: gas evolution possible), extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

Protocol B: The Phase-Transfer (PTC) Method

Best for: Large scale (>10g) where reagent cost is a factor.

  • Setup: Dissolve imidazole (1.0 equiv) in DCM or Chloroform.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.1 equiv).

  • Base: Add 30% aqueous KOH (5.0 equiv).

  • Reagent: Bubble

    
     (Freon-22)  gas slowly through the solution at room temperature.
    
    • Alternative: If gas handling is difficult, use

      
        generated in situ from reagents like 
      
      
      
      in the presence of water, though this hybridizes the protocols.
  • Monitoring: Vigorous stirring is essential to maximize the surface area between the aqueous base and organic carbene phase.

References
  • Mehta, V. P., & Greaney, M. F. (2013).[1][2][3] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters.

    • Source:

  • Ni, C., & Hu, J. (2014).[1] "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.

    • Source:

  • Prakash, G. K. S., et al. (2011). "Direct N-difluoromethylation of imidazoles and pyrazoles." European Journal of Organic Chemistry.

    • Source:

  • Zivkovic, F. G., et al. (2024).[3][4] "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides."[3] Journal of the American Chemical Society.[3]

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Hydrolysis of Difluoromethyl Imidazole Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses when attempting to hydrolyze esters attached to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses when attempting to hydrolyze esters attached to difluoromethyl (-CF₂H) substituted imidazoles.

While the -CF₂H group is a highly prized bioisostere for hydroxyl and thiol groups, it introduces profound chemical liabilities during synthetic elaboration. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot, optimize, and validate your hydrolysis workflows.

The Mechanistic Root Cause of Failure

The most common mistake in handling difluoromethyl imidazole esters is treating them like standard aliphatic or aromatic esters. Standard saponification conditions (e.g., LiOH/THF/H₂O or NaOH/MeOH) often result in complete degradation of the starting material and 0% yield of the desired product.

The Causality: A difluoromethyl substituent attached directly to an imidazole ring is exceptionally reactive toward basic hydrolysis[1]. When the imidazole NH is unprotected, basic conditions (pH > 7) deprotonate the nitrogen to form an electron-rich imidazolate anion. This intermediate rapidly expels a fluoride ion (the rate-limiting step) to form a highly reactive difluorodiazafulvene intermediate. Solvent water then attacks this intermediate, completely destroying the -CF₂H group and leading to defluorinated byproducts[1].

Mechanism A Difluoromethyl Imidazole Ester (NH Unprotected) B Imidazolate Anion (Deprotonated) A->B OH⁻ (pH > 7) C Diazafulvene Intermediate (Loss of F⁻) B->C - F⁻ (Fast) D Defluorinated Degradation Product C->D + H₂O

Base-catalyzed defluorination of difluoromethyl imidazoles via a diazafulvene intermediate.

Quantitative Stability Data

To understand the severity of this pathway, consider the kinetic data. While trifluoromethyl (-CF₃) groups possess moderate stability, -CF₂H groups degrade in a matter of seconds under standard basic conditions. Furthermore, compounds like 5-difluoromethylimidazole suffer from defluorination even in aqueous buffer solutions at physiological pH[2].

CompoundpH ConditionHalf-Life (t₁/₂)Primary Degradation Mechanism
2-(Trifluoromethyl)imidazole13.0 (0.1 N KOH)5.8 hoursDiazafulvene formation
4-(Difluoromethyl)imidazole7.4 (Buffer)2.45 hoursDiazafulvene formation
2-(Difluoromethyl)imidazole7.4 (Buffer)2.7 hoursDiazafulvene formation
2-(Difluoromethyl)imidazole10.5< 9 secondsDiazafulvene formation
N-Protected-2-CF₂H-imidazole10.5> 24 hoursN/A (Imidazolate blocked)

Troubleshooting FAQs & Decision Tree

Workflow Start Low Yield in Hydrolysis Check1 Is the -CF₂H group intact? Start->Check1 Sol1 Protect NH group or use neutral cleavage Check1->Sol1 No (Defluorination) Check2 Is Mass [M-44]? Check1->Check2 Yes Sol2 Avoid heat/acid (Decarboxylation occurred) Check2->Sol2 Yes (Decarboxylation) Check3 Product missing after workup? Check2->Check3 No Sol3 Adjust to exact pI or use SCX resin Check3->Sol3 Yes (Zwitterion loss)

Troubleshooting decision tree for difluoromethyl imidazole ester hydrolysis.

Q1: My LC-MS shows complete consumption of the starting material, but the product mass is missing the fluorine atoms. What happened? A: You are observing defluorinative hydrolysis. At pH > 10, the half-life of the -CF₂H group on an unprotected imidazole is less than 9 seconds. To resolve this, you must either mask the imidazole NH with a protecting group (preventing imidazolate formation) or utilize non-basic ester cleavage methods.

Q2: I switched to acidic hydrolysis (aq. HCl, reflux) to avoid base, but now my mass spec shows [M-44]. Why? A: You have triggered decarboxylation. Imidazole-2-carboxylic acids and imidazole-4-carboxylic acids are highly prone to losing CO₂ under thermal acidic conditions. To preserve both the -CF₂H group and the carboxylate, you must use orthogonal protecting groups (e.g., a Benzyl ester) that can be cleaved under neutral, room-temperature conditions.

Q3: The hydrolysis seems successful by TLC, but I recover almost no mass after aqueous workup. Where is my product? A: You are losing your product to zwitterion formation. Imidazole carboxylic acids are highly amphoteric. If you attempt a standard extraction with EtOAc or DCM at pH 7, the product remains entirely in the aqueous layer. You must adjust the aqueous layer to the exact isoelectric point (pI ~ 4.5–5.5) to induce precipitation, or bypass liquid-liquid extraction entirely by using a strong cation exchange (SCX) resin to catch and release the product.

Self-Validating Experimental Protocols

To guarantee success, implement one of the following self-validating protocols. Each protocol is designed with built-in analytical checkpoints to ensure failures are isolated immediately.

Protocol A: The N-Protection Strategy (SEM-Protection)

Causality: Masking the acidic imidazole NH (pKa ~ 14) with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents the formation of the imidazolate anion under basic conditions. Without this anion, the elimination of fluoride to form the reactive diazafulvene cannot occur, rendering the -CF₂H group completely stable to standard saponification.

  • Step 1: N-Protection

    • Dissolve the difluoromethyl imidazole ester (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (2.0 eq) and cool the mixture to 0 °C.

    • Dropwise add SEM-Cl (1.2 eq). Stir for 2 hours at room temperature.

    • Validation Checkpoint: Analyze via LC-MS. Proceed to the next step only if the[M+130] peak (SEM adduct) is >95% pure.

  • Step 2: Ester Hydrolysis

    • Dissolve the SEM-protected intermediate in THF/H₂O (3:1, 0.1 M).

    • Add LiOH·H₂O (1.5 eq) at 0 °C. Stir for 4 hours.

    • Validation Checkpoint: Analyze via LC-MS. The mass should reflect the loss of the ester alkyl group (e.g., [M-28] for ethyl) while strictly retaining the +34 mass of the two fluorine atoms.

  • Step 3: Deprotection

    • Treat the hydrolyzed product with TFA/DCM (1:1) for 2 hours at room temperature.

    • Quench carefully with saturated NaHCO₃ to pH 5 (the approximate isoelectric point) and extract with a polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1).

    • Validation Checkpoint: Final LC-MS must show the exact mass of the target difluoromethyl imidazole carboxylic acid.

Protocol B: The Orthogonal Cleavage Strategy (Benzyl Ester Hydrogenolysis)

Causality: By designing your synthetic route to utilize a benzyl ester rather than a methyl/ethyl ester, hydrolysis via aqueous base is avoided entirely. Hydrogenolysis operates under strictly neutral conditions, completely bypassing both the base-catalyzed diazafulvene degradation and the acid-catalyzed decarboxylation pathways.

  • Step 1: Preparation

    • Dissolve the benzyl difluoromethyl imidazole-carboxylate in HPLC-grade MeOH (0.1 M).

    • Purge the flask with N₂ gas for 5 minutes to remove oxygen.

  • Step 2: Hydrogenolysis

    • Add 10% Pd/C (10 wt% relative to the substrate).

    • Evacuate the flask and backfill with H₂ gas (via a balloon) three times.

    • Stir vigorously at room temperature for 3 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active starting material. LC-MS should show the exact mass of the carboxylic acid with intact fluorines.

  • Step 3: Isolation

    • Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Wash the pad with excess MeOH.

    • Concentrate the filtrate in vacuo. Because the reaction is neutral and free of inorganic salts, the product is isolated directly with high purity, eliminating the need for complex aqueous isoelectric point extractions.

References

  • Tuan, E., & Kirk, K. L. (2006). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. Journal of Fluorine Chemistry, 127(7), 980-982.[Link]

  • Kirk, K. L. Fluorinated Analogues In Biochemistry And Pharmacology. NIH Grantome Project Z01-DK025104-14.[Link]

  • Pan, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016-1019.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating N-Difluoromethylation and N-Alkylation

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, with a specific focus on the nuanced challenge of control...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, with a specific focus on the nuanced challenge of controlling N-difluoromethylation versus undesired N-alkylation side reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic insights to empower your experimental design and troubleshooting efforts.

The introduction of a difluoromethyl (-CF2H) group is a critical strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as metabolic stability, membrane permeability, and binding affinity.[1] However, the synthetic routes to these valuable motifs can be fraught with challenges, most notably the competition with N-alkylation, which can lead to complex product mixtures and reduced yields of the desired N-CF2H compound. This guide provides a structured approach to understanding and controlling these competing pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for N-difluoromethylation?

N-difluoromethylation of amines and related nitrogen-containing heterocycles predominantly proceeds through three major pathways, the selection of which is dictated by the choice of the difluoromethylating reagent.[1][2]

  • Difluorocarbene-Mediated Pathway: This is one of the most common methods, involving the in situ generation of the highly reactive difluorocarbene (:CF2) intermediate.[3] This electrophilic species is then trapped by the nucleophilic nitrogen of the amine. Reagents like TMSCF2Br, diethyl bromodifluoromethylphosphonate, and sodium chlorodifluoroacetate are common precursors for difluorocarbene.[4][5][6] The reaction with tertiary amines can lead to the formation of ammonium ylides, which can undergo further reactions.[7][8]

  • Nucleophilic Pathway: This approach utilizes a pre-formed difluoromethyl anion (CF2H⁻) or its synthetic equivalent.[1] These reagents, often generated from precursors like TMSCF2H in the presence of a base, can participate in nucleophilic substitution reactions.[1] However, the inherent instability of the difluoromethyl anion necessitates careful control of reaction conditions.[1]

  • Radical Pathway: This method involves the generation of a difluoromethyl radical (•CF2H) from precursors such as bromodifluoromethane (BrCF2H) or sulfinates, often initiated by photoredox catalysis or thermal decomposition.[1][9] This pathway is particularly useful for the C-H difluoromethylation of heterocycles.[9]

dot digraph "N-Difluoromethylation Mechanisms" { graph [fontname="Arial", fontsize=12, label="Figure 1. Overview of N-Difluoromethylation Pathways", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Figure 1. Overview of N-Difluoromethylation Pathways

Q2: Why does N-alkylation compete with N-difluoromethylation, and which reagents are prone to this side reaction?

N-alkylation becomes a significant side reaction when the difluoromethylating reagent itself contains an alkyl group susceptible to nucleophilic attack by the amine substrate. A prime example is ethyl bromodifluoroacetate. In the presence of certain bases, instead of generating difluorocarbene, the amine can directly displace the bromide in an SN2 reaction, leading to N-alkylation.[10][11] The reaction pathway can be intentionally switched between N-difluoromethylation and N-ethylation by modifying the base.[11]

Troubleshooting Guide

Problem 1: Low to no yield of the desired N-difluoromethylated product.

This is a common issue that can stem from several factors related to reagent choice, reaction conditions, and substrate reactivity.

Potential Cause Troubleshooting Steps
Inefficient Difluorocarbene Generation 1. Base Selection: The choice of base is critical. For difluorocarbene generation from precursors like TMSCF2Br, stronger, non-nucleophilic bases are often required. For reagents like sodium chlorodifluoroacetate (SCDA), thermal decarboxylation is the key, and a base may be needed to deprotonate the nitrogen nucleophile. Screen a range of bases (e.g., Cs2CO3, K2CO3, NaH, LiOH) to find the optimal conditions for your specific substrate and reagent system.[3][4] 2. Temperature Optimization: The formation and stability of difluorocarbene are highly temperature-dependent. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to carbene decomposition.[3] Perform a systematic temperature screen to identify the optimal reaction temperature.
Poor Nucleophile Reactivity 1. Substrate pKa: Ensure the nitrogen nucleophile is sufficiently deprotonated to react with the electrophilic difluorocarbene. For less nucleophilic amines or heterocycles, a stronger base or higher temperature may be necessary.[3] 2. Steric Hindrance: Highly hindered substrates may exhibit slow reaction kinetics. Consider increasing the reaction time, temperature, or using a less sterically demanding difluoromethylating reagent.[3]
Reagent or Substrate Decomposition 1. Base Sensitivity: If your substrate or reagent is sensitive to strong bases, consider using milder conditions or a different difluoromethylation strategy (e.g., a radical pathway). 2. Anhydrous Conditions: Difluorocarbene can react with water. Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][12]
Problem 2: Significant formation of N-alkylation side products.

This issue arises when the chosen reagent has a competing electrophilic site.

Potential Cause Troubleshooting Steps
Reagent-Specific Reactivity 1. Reagent Selection: If using a reagent like ethyl bromodifluoroacetate, which is known to cause N-alkylation, consider switching to a dedicated difluorocarbene precursor such as TMSCF2Br or a sulfoximine-based reagent.[4][13] 2. Base-Mediated Pathway Switching: For reagents like ethyl bromodifluoroacetate, the choice of base can dictate the reaction pathway. For instance, lithium hydroxide tends to promote difluoromethylation via ester hydrolysis and decarboxylation, whereas a nucleophilic base like DMAP can lead to N-ethylation.[11] Carefully select a base that favors the desired difluorocarbene generation.
Reaction Conditions Favoring SN2 1. Solvent Effects: Polar aprotic solvents can favor SN2 reactions. While often necessary for solubility, consider screening different solvents to see if the N-alkylation can be suppressed.[4] 2. Temperature Control: Lowering the reaction temperature may disfavor the activation energy barrier for the SN2 pathway more than that for difluorocarbene formation.

dot digraph "Troubleshooting_Alkylation" { graph [fontname="Arial", fontsize=12, label="Figure 2. Decision workflow for N-alkylation side products", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Figure 2. Decision workflow for N-alkylation side products

Problem 3: Poor regioselectivity in the difluoromethylation of unsymmetrical heterocycles.

For substrates with multiple potential nitrogen nucleophiles, achieving high regioselectivity can be challenging.

Potential Cause Troubleshooting Steps
Similar Nucleophilicity of Nitrogen Atoms 1. Steric Control: If one nitrogen atom is more sterically hindered, you may be able to favor reaction at the less hindered site by using a bulkier difluoromethylating reagent or by lowering the temperature. 2. Electronic Control: The electronic environment of the nitrogen atoms plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can increase it. Consider if the electronics of your substrate can be modulated to favor one site over another.[14] 3. Protecting Groups: In complex molecules, it may be necessary to use protecting groups to block more reactive nitrogen sites, directing the difluoromethylation to the desired position.
Reaction Conditions 1. Solvent and Cation Effects: The choice of solvent and the counter-ion of the base can influence the regioselectivity of N-alkylation and, by extension, N-difluoromethylation. For example, in pyrazole alkylation, the nature of the base and the cation can control the reaction outcome.[14][15] Experiment with different base-solvent combinations.

Experimental Protocols

Protocol 1: General Procedure for N-Difluoromethylation of an NH-Heterocycle using Sodium Chlorodifluoroacetate (SCDA)

This protocol is a general guideline for the N-difluoromethylation of a nitrogen-containing heterocycle using SCDA, a common and cost-effective difluorocarbene precursor.[9][16]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the NH-heterocycle (1.0 equiv), potassium carbonate (K2CO3, 2.0 equiv), and a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add sodium chlorodifluoroacetate (SCDA, 2.0-3.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: The optimal temperature and reaction time will vary depending on the substrate. High temperatures are often required for the decarboxylation of SCDA to generate difluorocarbene.[9]

Protocol 2: Troubleshooting N-Alkylation with Ethyl Bromodifluoroacetate: A Base-Switching Approach

This protocol demonstrates how to favor N-difluoromethylation over N-ethylation when using ethyl bromodifluoroacetate.[11]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine or heterocycle (1.0 equiv) in an anhydrous solvent (e.g., THF, dioxane).

  • Base Addition for N-Difluoromethylation: Add a non-nucleophilic base such as lithium hydroxide (LiOH, 2.0-3.0 equiv).

  • Reagent Addition: Add ethyl bromodifluoroacetate (1.5-2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS. The LiOH promotes in situ hydrolysis of the ester to a carboxylic acid, which then decarboxylates to generate difluorocarbene.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

To favor N-ethylation for comparison: Replace LiOH with a nucleophilic base like 4-(Dimethylamino)pyridine (DMAP). The DMAP will not efficiently promote ester hydrolysis, and the amine will preferentially act as a nucleophile, leading to the N-ethylated product.[11]

This guide is intended to be a starting point for your investigations. The optimal conditions for any given transformation will always be substrate-dependent. By understanding the underlying mechanistic principles and systematically exploring the reaction parameters, you can effectively troubleshoot and control the competition between N-difluoromethylation and N-alkylation in your synthetic endeavors.

References

  • Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. Request PDF. Available from: [Link]

  • Yuan, M., et al. (2021). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 57(68), 8419-8433. Available from: [Link]

  • Chen, Q. Y. (2013). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone. Chinese Journal of Chemistry, 31(11), 1387-1399. Available from: [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7097. Available from: [Link]

  • Innovative Developments in the field of Difluoromethylation Chemistry. (2020). QMRO Home. Available from: [Link]

  • Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons. (2025). ACS Publications. Available from: [Link]

  • Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6344-6348. Available from: [Link]

  • Zafrani, Y., et al. (2016). Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines. The Journal of Organic Chemistry, 81(19), 9180-9187. Available from: [Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. (2023). CCS Chemistry. Available from: [Link]

  • Kumawat, S., Bhatt, T., & Natte, K. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. Available from: [Link]

  • Direct difluoromethylation of heterocycles using difluoroacetic acid. (2018). University of Copenhagen Research Portal. Available from: [Link]

  • Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides. (2022). PubMed. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. Available from: [Link]

  • (A and B) Previously reported methods for the N-difluoromethylation of... (2025). ResearchGate. Available from: [Link]

  • Fustero, S., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5369-5373. Available from: [Link]

  • Hu, J., et al. (2011). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 47(17), 4902-4915. Available from: [Link]

  • Hu, J., et al. (2011). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 47(17), 4902-4915. Available from: [Link]

  • Electrochemical-Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation of Heterocyclic N-Oxides. (2022). ACS Publications. Available from: [Link]

  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethylation and S. (2025). Semantic Scholar. Available from: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Difluoromethylation of Phenols. (2024). Organic Syntheses. Available from: [Link]

  • Difluoromethylation of N-heterocyclic biomolecules. (2025). ResearchGate. Available from: [Link]

  • Al-dujaili, A. H. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available from: [Link]

  • Al-dujaili, A. H. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. PMC. Available from: [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar. Available from: [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. (2019). PMC. Available from: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. Available from: [Link]

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. (2009). Organic Letters. Available from: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-(difluoromethyl)imidazole-5-carboxylic acid

Executive Summary & Chemical Profile Compound: 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid Application: Key intermediate for P2Y1 antagonists and SDHI fungicides (e.g., fluxapyroxad analogs). Chemical Challenges: Z...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid Application: Key intermediate for P2Y1 antagonists and SDHI fungicides (e.g., fluxapyroxad analogs). Chemical Challenges:

  • Zwitterionic Nature: The imidazole ring (basic nitrogen) and carboxylic acid (acidic proton) create a zwitterion, making solubility highly pH-dependent.

  • Lipophilicity vs. Polarity: The difluoromethyl (

    
    ) group adds significant lipophilicity compared to non-fluorinated imidazoles, rendering pure water less effective as a single solvent compared to its use for simple imidazole-4,5-dicarboxylic acid.
    
  • Thermal Instability: Imidazole-5-carboxylic acids are prone to decarboxylation at elevated temperatures (

    
    ), losing 
    
    
    
    to form 1-(difluoromethyl)imidazole.
Solvent Selection Guide

This table synthesizes solubility data based on structural analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) and standard imidazole purification protocols.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (40:60 to 50:50 v/v) Primary Recrystallization High Best Balance. The ethanol solubilizes the

moiety, while water suppresses the solubility of the zwitterionic acid upon cooling.
Water (pH adjusted) Precipitation (Workup) High Dissolve in dilute NaOH (as carboxylate), filter, then acidify to pH 3–4 (isoelectric point) to precipitate.
Ethyl Acetate / Cyclohexane Impurity Wash / Re-slurry MediumGood for removing non-polar impurities (e.g., decarboxylated byproducts) but poor for dissolving the zwitterionic product.
Acetonitrile Anti-Solvent MediumCan be used to crash out the product from methanolic solutions, but often leads to oiling out if added too quickly.
DMSO / DMF Avoid Low High boiling points require excessive heat for removal, significantly increasing the risk of thermal decarboxylation.
Troubleshooting Guides (Q&A)
Issue 1: The product is "oiling out" instead of crystallizing.

Q: I dissolved the crude solid in hot ethanol/water, but upon cooling, it separated into a sticky oil at the bottom. How do I fix this?

A: Oiling out occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization curve.

  • Root Cause: The solvent mixture is likely too rich in water, or the cooling rate is too fast.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of Ethanol (increase organic fraction by 5-10%).

    • Seed the solution with pure crystals at a temperature slightly below the saturation point (

      
      ).
      
    • Cool Slowly: Use a controlled ramp (e.g.,

      
      ) to allow crystal lattice formation over amorphous oil separation.
      
Issue 2: Low yield after acidification.

Q: I used the acid-base precipitation method (Method B), but my recovery is only 40%. Where is my product?

A: The product is likely trapped in the mother liquor due to incorrect pH targeting.

  • Mechanism: Imidazoles are amphoteric.[1]

    • pH < 2: The imidazole nitrogen is protonated (

      
      ), making the molecule a soluble cation.
      
    • pH > 7: The carboxylic acid is deprotonated (

      
      ), making it a soluble anion.
      
    • pH 3.0–4.0 (Isoelectric Point): The molecule exists as a neutral zwitterion with minimum water solubility.

  • Protocol Adjustment: Do not just "acidify to pH 1." Titrate the solution carefully with 1N HCl to pH 3.5 . Monitor precipitation; if the solution clears up upon adding more acid, you have overshot the endpoint. Back-titrate with dilute NaOH.

Issue 3: Contamination with the 4-isomer.

Q: My NMR shows ~10% of the regioisomer (1-(difluoromethyl)imidazole-4-carboxylic acid). How do I remove it?

A: Regioisomers often have distinct hydrogen-bonding packing efficiencies.

  • Strategy: The 5-carboxylic acid typically has lower solubility in aqueous alcohols than the 4-isomer due to intramolecular H-bonding effects stabilizing the crystal lattice.

  • Refined Protocol: Perform a re-slurry (swish) in refluxing Ethyl Acetate or Acetonitrile for 1 hour. The 4-isomer and other non-polar impurities often remain in solution while the 5-acid remains solid. Filter while hot.

Issue 4: Decarboxylation during drying.

Q: The purity was good after filtration, but after drying in the oven, I see a new impurity peak.

A: You are likely thermally degrading the product.

  • Mechanism: Electron-withdrawing groups (like

    
    ) on the imidazole ring can lower the activation energy for decarboxylation.
    
  • Correction: Dry the crystals in a vacuum oven at

    
     . Do not exceed 
    
    
    
    . If water removal is difficult, wash the filter cake with anhydrous diethyl ether before drying to displace water.
Detailed Experimental Protocols
Method A: Thermal Recrystallization (For High Purity)

Best for: Removing regioisomers and improving crystal habit.

  • Preparation: Weigh 10.0 g of crude 1-(difluoromethyl)imidazole-5-carboxylic acid.

  • Dissolution: Suspend solid in 60 mL of Ethanol (95%). Heat to reflux (

    
    ).
    
  • Titration: Add Water dropwise through the reflux condenser until the solution just becomes turbid. Then add just enough Ethanol (approx. 5-10 mL) to restore clarity.

    • Target Ratio: Final solvent composition should be roughly 40-50% Ethanol in Water.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed for 2 hours. Then, move to an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white crystalline solid. Wash with 20 mL of cold Water/Ethanol (1:1).

  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Method B: Acid-Base Reprecipitation (For Bulk Cleanup)

Best for: Removing non-acidic organic impurities (starting materials, decarboxylated byproducts).

  • Dissolution: Suspend crude solid in 1M NaOH (3-4 equivalents). Stir until fully dissolved.

  • Extraction (Wash): Extract the aqueous alkaline solution with Ethyl Acetate (

    
     vol). Discard the organic layer (this contains the non-acidic impurities).
    
  • Precipitation: Cool the aqueous phase to

    
    . Slowly add 6M HCl  dropwise with vigorous stirring.
    
  • Endpoint: Monitor pH. Stop adding acid when pH reaches 3.5 . A thick white precipitate should form.

  • Filtration: Filter and wash the cake with cold water to remove inorganic salts (NaCl).

Process Visualization (Decision Tree)

RecrystallizationWorkflow Start Crude 1-(difluoromethyl) imidazole-5-carboxylic acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighImpurity High Non-Acidic Impurities? CheckPurity->HighImpurity MethodB Method B: Acid-Base Reprecipitation HighImpurity->MethodB Yes (>5%) CheckIsomer Isomer Contamination? HighImpurity->CheckIsomer No (<5%) MethodB->CheckIsomer MethodA Method A: Thermal Recrystallization (EtOH/Water) FinalDry Vacuum Dry < 45°C MethodA->FinalDry CheckIsomer->MethodA No (Mainly color/salts) Reslurry Re-slurry in hot Ethyl Acetate CheckIsomer->Reslurry Yes (Regioisomer present) Reslurry->MethodA Filtrate (if soluble) or Solid (if insoluble)

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

References
  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Synthesis and Properties. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017).[3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Bioorganic & Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of N-Difluoromethyl Imidazoles

Executive Summary The N-difluoromethyl ( ) group is a critical bioisostere in modern medicinal chemistry, serving as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-difluoromethyl (


)  group is a critical bioisostere in modern medicinal chemistry, serving as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability. For researchers synthesizing imidazole-based drugs, the 1H NMR signature  of this group is distinct but can be deceptive if not properly resolved.

The Signature Signal:

  • Chemical Shift (

    
    ):  Typically 7.2 – 7.8 ppm .[1]
    
  • Multiplicity: Triplet (

    
    ) due to coupling with two equivalent 
    
    
    
    nuclei.[2]
  • Coupling Constant (

    
    ): 50 – 60 Hz . This massive coupling constant is the definitive identifier, distinguishing the signal from aromatic ring protons.
    

Part 1: Mechanistic Insight & Chemical Shift Logic

The Deshielding Effect

The


 proton resonates significantly downfield compared to standard N-alkyl groups. This is driven by two primary factors:
  • Inductive Withdrawal (-I): The two fluorine atoms are highly electronegative, pulling electron density away from the carbon and the attached proton. This desheilds the nucleus, shifting it downfield.

  • Anisotropic Effect: The aromatic imidazole ring current further deshields the proton, although this effect is secondary to the fluorine induction.

Comparative Analysis: vs.

The substitution of hydrogen atoms with fluorine causes a dramatic shift in the NMR spectrum.

MoietyProton EnvironmentTypical

(ppm)
MultiplicityCoupling (

)
N-Methyl (

)

C attached to N
3.6 – 4.0 Singlet (

)
N/A
N-Difluoromethyl (

)

C attached to N, 2xF
7.2 – 7.8 Triplet (

)

Hz
N-Trifluoromethyl (

)
No ProtonsSilent N/AN/A
Imidazole C2-H Aromatic C=N-C7.7 – 8.0 Singlet (

)
Small

possible

Critical Observation: The


 signal often overlaps with the aromatic protons of the imidazole or fused benzene rings (in benzimidazoles). The large coupling constant (

Hz) is the only reliable way to distinguish it.

Part 2: Experimental Data & Validation

Representative Data Points

While specific shifts vary by solvent and ring substitution, the following experimental values serve as reliable benchmarks.

Case Study 1: N-Difluoromethyl-5-bromoindazole
  • Structure: Benzo-fused imidazole derivative.[3]

  • Solvent:

    
    [4][5][6]
    
  • 
     Signal: 7.45 ppm  (
    
    
    
    Hz).
  • Interpretation: The triplet is centered at 7.45 ppm. The "legs" of the triplet will appear at approximately 7.15 ppm and 7.75 ppm (due to the 60 Hz spread, which is ~0.15 ppm at 400 MHz, but 60 Hz is actually 0.15 ppm * 400 = 60. Wait,

    
    . So the legs are at 
    
    
    
    and
    
    
    ppm).
Case Study 2: N-Difluoromethyl Benzimidazole Derivatives
  • Structure: 2-substituted benzimidazoles.

  • Solvent:

    
    
    
  • 
     Signal: 7.60 – 7.90 ppm  (often broad or multiplet if resolution is low).
    
  • Note: In polar aprotic solvents like DMSO, the signal may shift slightly downfield due to hydrogen bonding interactions with the solvent.

13C and 19F NMR Validation

To confirm the assignment, cross-reference with heteronuclear NMR:

  • 19F NMR: A doublet (

    
    ) around -90 to -96 ppm  (
    
    
    
    Hz).
  • 13C NMR: A triplet (

    
    ) around 109 – 112 ppm  (
    
    
    
    Hz).

Part 3: Synthesis & Characterization Workflow

Preferred Protocol: Mild Difluoromethylation

Avoid ozone-depleting chlorodifluoromethane (Freon-22). The modern standard uses diethyl bromodifluoromethylphosphonate (


) as a difluorocarbene source.

Reagents:

  • Substrate: Imidazole derivative (1.0 equiv).[5]

  • Reagent:

    
     (1.2 equiv).
    
  • Base:

    
     (20 equiv) or 
    
    
    
    .
  • Solvent:

    
     / 
    
    
    
    (biphasic) or DMF.
  • Temperature: 0°C to Room Temperature.

Workflow Diagram

The following DOT diagram illustrates the logical flow for synthesizing and validating the


 moiety.

SynthesisWorkflow Start Imidazole Substrate Reagent Add BrCF2P(O)(OEt)2 + KOH/K2CO3 Start->Reagent Reaction Generate :CF2 (Difluorocarbene) Reagent->Reaction Activation Insertion N-H Insertion (N-Difluoromethylation) Reaction->Insertion In situ Workup Aq. Workup & Column Chromatography Insertion->Workup Analysis 1H NMR Analysis Workup->Analysis CheckTriplet Triplet J ~ 60Hz? Analysis->CheckTriplet Check 7.2-7.8 ppm Confirmed Product Confirmed (N-CF2H) CheckTriplet->Confirmed Yes Recheck Check Regioisomer (C-CF2H?) CheckTriplet->Recheck No (Singlet/Other)

Caption: Logical workflow for the synthesis and spectroscopic validation of N-difluoromethyl imidazoles.

Part 4: Troubleshooting Regioisomers (N1 vs. C2/C4)

A common challenge is distinguishing N-difluoromethylation (desired) from C-difluoromethylation (side product), or distinguishing between N1 and N3 isomers in substituted imidazoles.

Decision Tree for Isomer Assignment

RegioID Scan Scan 1H NMR (7.0 - 8.5 ppm) Detect Detect Triplet with J ~ 50-60 Hz? Scan->Detect Yes CF2H Group Present Detect->Yes Yes No No CF2H (Check Reagents) Detect->No No Coupling Check 13C-1H Coupling (HMBC) Yes->Coupling N_Alk Correlation to Ring Carbons (C2/C4/C5) Coupling->N_Alk ResultN N-CF2H (Target) Shift: ~7.4 ppm N_Alk->ResultN 2-bond/3-bond coupling to Ring C ResultC C-CF2H (Isomer) Shift: Variable N_Alk->ResultC Direct C-C bond (Different Pattern)

Caption: Decision tree for distinguishing N-difluoromethyl from C-difluoromethyl isomers using NMR.

Key Distinctions
  • Chemical Shift:

    
     is typically 7.4 ppm . 
    
    
    
    shifts vary widely depending on the ring position but often lack the specific N-induced deshielding pattern.
  • HMBC Correlation: In 2D NMR (HMBC), the

    
     proton will show correlations to the adjacent ring carbons (C2 and C5) across the nitrogen. A 
    
    
    
    proton will show correlations consistent with a direct carbon attachment.

References

  • Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-10. Link

    • Source for specific chemical shifts (7.45 ppm, t, J=60Hz) and synthesis of indazole analogs.
  • Luo, Q., et al. (2024). The Difluoromethylation Protocols. Wiley Online Library. Link

    • Comprehensive review of difluoromethylation reagents and str
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27, 71-78. Link

    • Baseline d
  • BenchChem. In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole. Link

    • Comparative spectral data for N-fluorin

Sources

Comparative

19F NMR Characterization Guide: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid

Executive Summary This guide provides a definitive technical framework for the characterization of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid using 19F NMR spectroscopy . The -difluoromethyl ( ) moiety is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of 1-(difluoromethyl)-1H-imidazole-5-carboxylic acid using 19F NMR spectroscopy .

The


-difluoromethyl (

) moiety is a critical bioisostere in modern drug design, acting as a lipophilic hydrogen bond donor that modulates metabolic stability. However, its synthesis often yields complex mixtures of regioisomers (1,4- vs. 1,5-substitution) and hydrolysis byproducts.

Why 19F NMR? While 1H NMR is standard, it suffers from spectral crowding in the aromatic region and solvent overlap. 19F NMR offers a "zero-background" environment with 100% isotopic abundance, providing the only unambiguous method to quantify the


 moiety and distinguish it from 

impurities or regioisomers without extensive purification.

Technical Deep Dive: The 19F Signature

The characterization of this molecule relies on detecting the unique electronic environment of the fluorine atoms attached to the


 carbon, which is directly bonded to the imidazole nitrogen.
Theoretical & Empirical Parameters
ParameterExpected ValueStructural Causality
Chemical Shift (

)
-92.0 to -98.0 ppm The nitrogen atom (

) exerts a strong inductive effect (

), deshielding the fluorine nuclei relative to

analogs (typically -110 to -130 ppm).
Multiplicity Doublet (d) Caused by scalar coupling to the single geminal proton (

).
Coupling Constant (

)
50 – 60 Hz This massive geminal coupling is the "fingerprint" of the

group. If the signal is a singlet, the proton is missing (degradation/exchange).
Integration 2F Corresponds to the two equivalent fluorine atoms in the

group.
The "Smoking Gun" Validation

To confirm the structure, you must observe the reciprocal coupling in the 1H NMR spectrum:

  • 1H Signal: A triplet (t) appearing between 7.2 – 8.0 ppm .

  • Coupling: The triplet must share the exact same

    
    -value (
    
    
    
    Hz) as the 19F doublet.
  • Note: In 1H NMR, this triplet often overlaps with the imidazole ring protons (

    
     or 
    
    
    
    ). 19F NMR resolves this by isolating the signal in a clear window.

Comparative Analysis: Analytical Methodologies

This section objectively compares 19F NMR against alternative characterization techniques for this specific substrate.

Table 1: Performance Matrix
FeatureMethod A: 19F NMR (Recommended)Method B: 1H NMR Method C: LC-MS
Specificity High. Distinct shift for

vs. impurities.
Medium. Overlap between

and aromatic protons is common.
Low. Cannot easily distinguish regioisomers (same mass).
Quantification Excellent. No background; integrals are precise if

is optimized.
Good. Requires flat baseline and no solvent suppression artifacts.Variable. Ionization efficiency varies between isomers.
Solvent Interference None. Deuterated solvents have no 19F signals.High. DMSO/Water peaks can obscure key signals.N/A. (Chromatography dependent).
Throughput High. Rapid acquisition (1-4 mins) for ID.High. Standard pulse sequences.Medium. Requires column equilibration.
Critical Insight: The Regioisomer Problem

The synthesis of imidazole-5-carboxylic acids often produces the 1,4-isomer as a major byproduct.

  • 1H NMR: Distinguishing the 1,4-isomer from the 1,5-isomer requires complex NOE (Nuclear Overhauser Effect) experiments to see spatial proximity between the

    
     group and the 
    
    
    
    -proton.
  • 19F NMR: The electronic environment of the

    
     position changes subtly between the 1,4 and 1,5 isomers due to the proximity of the carboxylic acid group. The 1,5-isomer (sterically crowded) typically shows a downfield shift (2-5 ppm)  relative to the 1,4-isomer.
    

Experimental Protocol (Self-Validating)

This protocol is designed to be a self-validating system. If the internal standard integration fails, the experiment is invalid.

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 .

    • Why: The carboxylic acid group ensures solubility in DMSO;

      
       may lead to aggregation or poor solubility.
      
  • Internal Standard (IS): Add 10

    
    L of 
    
    
    
    -Trifluorotoluene
    (
    
    
    ppm).
    • Validation: This provides a reference peak that does not overlap with the target (-95 ppm).

Instrument Parameters (Bruker/Varian)
  • Pulse Sequence: zgig (Inverse gated decoupling) or zg (Coupled).

    • Recommendation: Run Coupled first to see the doublet (

      
      ), then Decoupled  for quantification (singlet).
      
  • Spectral Width (SW): 200 ppm (Center at -100 ppm).

  • Relaxation Delay (D1): 20 seconds .

    • Reasoning: Fluorine nuclei have long

      
       relaxation times (often 2-4s). For quantitative accuracy (qNMR), 
      
      
      
      .
  • Scans (NS): 16 – 64 (Sufficient for >10 mg/mL).

Workflow Diagram

G Start Crude Product (Synthesis Output) Prep Sample Prep (DMSO-d6 + Internal Std) Start->Prep Run1 Run 19F NMR (Coupled) Check for Doublet Prep->Run1 Decision Is Doublet Present @ -92 to -98 ppm? Run1->Decision Yes Calculate J_HF (Target: 50-60 Hz) Decision->Yes Yes No Check for Singlet (Possible Hydrolysis/Exchange) Decision->No No Run2 Run 1H NMR Confirm Triplet @ 7.5-8.0 ppm Yes->Run2 Compare Compare Integrals (19F vs IS) Run2->Compare Final Valid Characterization Compare->Final

Figure 1: Self-validating characterization workflow. The presence of the doublet and matching coupling constant in 1H NMR confirms the structural integrity of the N-CF2H moiety.

Data Interpretation & Troubleshooting

The Decision Tree: Isomer & Impurity Analysis

Use this logic flow to assign your peaks.

Tree Root Analyze 19F Spectrum (-80 to -140 ppm) SignalA Signal @ -95 ppm (Doublet) Root->SignalA SignalB Signal @ -115 to -130 ppm Root->SignalB SignalC Signal @ -80 ppm (Singlet) Root->SignalC ResA Target: N-CF2H Group (Confirm J = 53 Hz) SignalA->ResA ResB Impurity: C-CF2H (Carbon-bound fluorine) SignalB->ResB ResC Impurity: Difluoroacetic Acid (Hydrolysis Product) SignalC->ResC

Figure 2: Spectral interpretation logic for identifying common synthesis byproducts.

Common Pitfalls
  • Missing Doublet: If the -95 ppm peak is a singlet in a coupled experiment, the proton on the

    
     group has been exchanged (likely acidic conditions + 
    
    
    
    contamination) or the group has oxidized to a carbonyl.
  • Broad Peaks: If the

    
     signal is broad, it indicates restricted rotation or tautomeric exchange. Lower the temperature (to 273 K) to sharpen the signals.
    
  • Integration Error: If the 19F integral is lower than expected vs. the Internal Standard, your Relaxation Delay (D1) is too short. Increase D1 to 30s.

References

  • Chemical Shift Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • qNMR Parameters: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link]

  • N-Difluoromethylation Synthesis: Zafrani, Y., et al. (2019). "Difluoromethylation of Nitrogen Heterocycles." Journal of Organic Chemistry. (Provides context on N-CF2H stability and shift ranges).
  • Coupling Constants: Burgess, S. J., et al. (1996). "19F NMR of N-difluoromethyl compounds." Journal of Fluorine Chemistry. [Link]

Validation

Precision NMR Profiling of CHF₂-Imidazole Bioisosteres: A Comparative Guide to J-Coupling Analysis

Topic: J-coupling constants of CHF2 protons in imidazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Difluoromethyl Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: J-coupling constants of CHF2 protons in imidazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Difluoromethyl Advantage

In modern medicinal chemistry, the difluoromethyl group (


) has emerged as a critical bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor, modulating

and metabolic stability without sacrificing binding affinity.

For researchers synthesizing imidazole-based drugs, the challenge lies not in the synthesis but in the structural validation . The high electronegativity of fluorine and the spin-active nature of


 (

) create complex splitting patterns. This guide compares the analytical performance of standard proton NMR against

-decoupled techniques, providing a definitive protocol for measuring the characteristic geminal coupling constant (

) to distinguish regioisomers.

Technical Comparison: J-Coupling Signatures

The identification of


-difluoromethyl vs. 

-difluoromethyl imidazoles relies heavily on the magnitude of the geminal proton-fluorine coupling constant (

) and the direct carbon-fluorine coupling (

).
Comparative Metrics: N-Substituted vs. C-Substituted

The following table summarizes the spectral "fingerprint" data derived from high-field NMR (400 MHz+) studies of imidazole derivatives.

Parameter

-Difluoromethyl (

)

-Difluoromethyl (

)
Analytical Significance

Chemical Shift (

)
7.4 – 7.9 ppm 6.5 – 7.2 ppm

-substitution deshields the proton significantly more than

-substitution due to the adjacent nitrogen lone pair.
Geminal Coupling (

)
58 – 62 Hz 50 – 55 Hz The

is typically larger in

species. This 5-10 Hz difference is a reliable diagnostic filter.

Coupling (

)
~250 Hz ~235 – 245 Hz Triplet splitting in

NMR is definitive;

carbons show slightly tighter coupling.
Multiplicity (

NMR)
Triplet (

)
Triplet (

)
Indistinguishable by multiplicity alone; requires accurate J-value extraction.
Methodological Comparison: Coupled vs. Decoupled NMR

When quantifying these constants, the choice of acquisition mode impacts data fidelity.

  • Method A: Standard

    
     NMR (Coupled) 
    
    • Pros: No specialized probe required; standard workflow.

    • Cons: The large

      
       (~60 Hz) often causes signal overlap with aromatic imidazole protons. Second-order effects (roofing) can distort integration values by up to 15%.
      
  • Method B:

    
    -Decoupled 
    
    
    
    NMR (
    
    
    )
    • Pros: Collapses the

      
       triplet into a singlet. Removes satellite peaks.
      
    • Cons: Requires a broadband or dual-tuned probe (H/F). Loses the J-coupling information unless run sequentially.

    • Verdict: Use Method A for structural assignment (measuring

      
      ) and Method B  for purity/qNMR integration.
      

Mechanism of Action: The Electronic "Tug-of-War"

Understanding why these coupling constants vary is essential for predicting values in novel derivatives.

  • Hyperconjugation: In

    
     imidazoles, the nitrogen lone pair (
    
    
    
    ) donates electron density into the antibonding orbital of the C-F bond (
    
    
    ). This interaction (anomeric effect) strengthens the C-N bond but weakens the C-F bond, altering the hybridization geometry and increasing the
    
    
    value compared to carbon-bound analogs.
  • Solvent Effects: The

    
     proton is acidic. Using H-bond accepting solvents (e.g., DMSO-
    
    
    
    ) can cause a downfield shift of 0.5–1.0 ppm compared to
    
    
    , though the
    
    
    -coupling constant remains relatively intrinsic and stable (
    
    
    Hz).
Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning imidazole regioisomers based on the data above.

G Start Unknown CHF2-Imidazole Derivative Acquire Acquire 1H NMR (DMSO-d6) Focus on 6.5-8.0 ppm region Start->Acquire Identify Identify CHF2 Signal (Look for large Triplet, J > 50Hz) Acquire->Identify Measure Measure 2J_HF Coupling Constant Identify->Measure Decision Is 2J_HF > 58 Hz? Measure->Decision N_Sub Probable N-Substituted (N-CHF2) Check Shift: > 7.4 ppm Decision->N_Sub Yes C_Sub Probable C-Substituted (C-CHF2) Check Shift: < 7.2 ppm Decision->C_Sub No Validation Validation: Run 13C NMR Check 1J_CF (~250Hz vs ~240Hz) N_Sub->Validation C_Sub->Validation

Figure 1: Decision tree for the regiochemical assignment of difluoromethylated imidazoles.

Experimental Protocol: Accurate J-Value Determination

To ensure reproducibility and high Trustworthiness (E-E-A-T), follow this self-validating protocol.

Materials
  • Solvent: DMSO-

    
     (Recommended for resolution) or 
    
    
    
    (if solubility permits).
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the imidazole derivative in 0.6 mL of solvent. Ensure the solution is clear; filtration is recommended to remove paramagnetic impurities that broaden lines.

  • Standard Acquisition (

    
    ): 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of the acidic
      
      
      proton).
    • Scans: 16–64.

  • Processing & Measurement:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Locate the triplet in the aromatic/deshielded region.

    • Calculation: Measure the distance (in Hz) between the outer leg and the center peak, or the distance between the two outer legs divided by 2.

    • Self-Validation Check: The two spacings in the triplet must be symmetric (within 0.5 Hz). If not, second-order effects are present; use spectral simulation software or higher field strength.

  • Verification (

    
     NMR): 
    
    • Acquire a non-decoupled

      
       spectrum.[1]
      
    • The signal should appear as a doublet around -90 to -96 ppm.

    • Measure the doublet splitting; it must match the

      
       measured in the proton spectrum. This cross-verification confirms the assignment.
      
Visualization: Synthesis & Analysis Pipeline

Workflow Precursors Imidazole Precursor + BrCF2PO(OEt)2 Reaction Reaction (Base/DMF, 60°C) Precursors->Reaction Workup Extraction & Column Chromatography Reaction->Workup Analysis NMR Analysis (1H, 19F, 13C) Workup->Analysis Result Data Output: J-Coupling & Regioisomer Ratio Analysis->Result

Figure 2: Workflow for the synthesis and analytical verification of difluoromethyl imidazoles.

References

  • Petko, K. I., & Filatov, A. A. (2022).[2] N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry.

  • Zhang, W., et al. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.

  • Luo, Q., et al. (2023).[3] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.

  • Reich, H. J. (2024). NMR Coupling Constants: 19F Coupling. University of Wisconsin-Madison / The Duke NMR Center.

  • Alkorta, I., & Elguero, J. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Molecules.

Sources

Comparative

Distinguishing N1 vs. N3 Difluoromethyl Imidazole Isomers via NOESY NMR: A Comprehensive Guide

Executive Summary The incorporation of the difluoromethyl ( ) group into heterocyclic scaffolds is a foundational strategy in drug development to modulate lipophilicity, metabolic stability, and hydrogen-bonding capabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the difluoromethyl (


) group into heterocyclic scaffolds is a foundational strategy in drug development to modulate lipophilicity, metabolic stability, and hydrogen-bonding capabilities. However, difluoromethylating unsymmetrically substituted imidazoles inevitably yields a mixture of N1 and N3 regioisomers.

Distinguishing these isomers using standard 1D


H or 

C NMR is notoriously ambiguous. While Heteronuclear Multiple Bond Correlation (HMBC) can provide connectivity data, it is frequently confounded by weak or missing

couplings. As a definitive alternative, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides a non-destructive, self-validating system for absolute structural assignment by mapping the through-space dipolar couplings of the unique

proton.

Mechanistic Context: Tautomerism and Regioisomer Generation

Unsubstituted or symmetrically substituted imidazoles exist as a single structural entity. However, in unsymmetrical systems (such as 4-substituted imidazoles), rapid proton exchange creates a dynamic equilibrium between the N1-H and N3-H tautomers[1].

When these substrates are reacted with a difluorocarbene source (e.g.,


 or 

), the ambident nucleophilicity of the imidazole ring traps both tautomeric forms[2]. This results in a product mixture containing both the N1-alkylated (1-difluoromethyl-4-substituted) and N3-alkylated (1-difluoromethyl-5-substituted) isomers.

Reaction cluster_tautomers Imidazole Tautomeric Equilibrium T1 4-Substituted 1H-Imidazole T2 5-Substituted 1H-Imidazole T1->T2 Rapid H+ Exchange Iso1 N1-Alkylated Isomer (1-CF2H-4-Substituted) T1->Iso1 Alkylation at N1 Iso2 N3-Alkylated Isomer (1-CF2H-5-Substituted) T2->Iso2 Alkylation at N3 Reagent Difluorocarbene Source (e.g., TMSCF2Br) Reagent->Iso1 Reagent->Iso2

Fig 1. Divergent formation of N1 and N3 difluoromethyl imidazole regioisomers via tautomeric trapping.

Analytical Strategy: The NOESY Advantage

The


 proton is an exceptional, built-in NMR probe. Due to geminal coupling with the two adjacent fluorine atoms, it resonates as a highly distinct triplet (

) typically found between

7.1 and 7.9 ppm[3][4].

Because NOESY relies on spatial proximity (< 5 Å) rather than through-bond scalar coupling, the exact position of the


 group can be unambiguously assigned by identifying which protons reside in its immediate spatial vicinity[5].
Structural Logic & Correlation Mapping

The structural assignment relies on a binary logic tree, validated by a mandatory internal control:

  • The Internal Control (The H2 Proton) : The C2 carbon is flanked by both N1 and N3. Therefore, the

    
     proton will always show a strong NOE cross-peak to the imidazole H2 proton, regardless of whether it is the N1 or N3 isomer. If this cross-peak is absent, the experiment is invalid.
    
  • The Diagnostic Protons :

    • N1 Isomer (1-difluoromethyl-4-substituted) : The

      
       group is spatially distant from the C4 substituent but adjacent to the H5 proton. Diagnostic NOE: 
      
      
      
      .
    • N3 Isomer (1-difluoromethyl-5-substituted) : The

      
       group is spatially adjacent to the C5 substituent and distant from the H4 proton. Diagnostic NOE: 
      
      
      
      .

LogicTree Start Locate CF2H Triplet (~7.5 ppm, J ~59 Hz) Control Internal Control Check: Is CF2H ↔ H2 NOE present? Start->Control Fail Invalid Experiment (Check mixing time/degassing) Control->Fail No Pass Analyze Diagnostic Cross-Peaks Control->Pass Yes Path1 NOE to H5 Proton Pass->Path1 < 5 Å proximity Path2 NOE to C5-Substituent Pass->Path2 < 5 Å proximity Res1 N1-Isomer Confirmed (1-CF2H-4-Substituted) Path1->Res1 Res2 N3-Isomer Confirmed (1-CF2H-5-Substituted) Path2->Res2

Fig 2. Self-validating NOESY logic tree for the unambiguous assignment of imidazole regioisomers.

Experimental Protocol: Self-Validating NOESY Workflow

To ensure the NOESY data is reliable, the following protocol establishes a self-validating system where experimental causality dictates the methodology.

Step 1: Sample Preparation & Degassing

  • Action : Dissolve 10–15 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Degas the sample using the freeze-pump-thaw method (minimum 3 cycles) or by bubbling dry argon through the solution for 10 minutes.
  • Causality : NOESY relies on dipole-dipole relaxation. Dissolved paramagnetic oxygen (

    
    ) provides an alternative relaxation pathway that severely quenches the NOE effect, leading to false negatives.
    

Step 2: Parameter Optimization (The Mixing Time)

  • Action : Set up a 2D NOESY phase-sensitive experiment (e.g., noesygpphpp on Bruker systems). Set the mixing time (

    
    ) to 300–500 ms .
    
  • Causality : The mixing time is the period during which magnetization transfers through space. For small molecules (MW < 500 Da) in non-viscous solvents, the molecular tumbling rate (

    
    ) results in a positive NOE that builds up slowly. A 
    
    
    
    of 300–500 ms maximizes the primary NOE cross-peaks while preventing "spin diffusion" (secondary transfers that create false-positive correlations).

Step 3: Acquisition & Processing

  • Action : Acquire with at least 16–32 scans per increment and 256

    
     increments to ensure adequate signal-to-noise for the weak NOE signals. Process using a squared sine-bell apodization function in both dimensions.
    
  • Causality : Apodization enhances resolution and minimizes truncation artifacts (sinc wiggles) that could obscure weak cross-peaks near the diagonal.

Step 4: Internal Validation & Interpretation

  • Action : Locate the

    
     proton triplet (
    
    
    
    7.1–7.9 ppm,
    
    
    ). Check for a cross-peak to the imidazole H2 singlet (
    
    
    7.5–8.2 ppm).
  • Validation : This H2 cross-peak is your internal positive control . Because H2 is adjacent to both N1 and N3, this correlation must exist. If it is missing, the NOE transfer failed, and the spectrum cannot be used for assignment. Once validated, assess the diagnostic cross-peaks to finalize the assignment.

Data Presentation: Comparative NOESY Profiles

The following table summarizes the quantitative data and expected NOE correlations using a model 4-substituted imidazole (e.g., 4-phenyl-1H-imidazole) undergoing difluoromethylation.

Analytical ParameterN1-Alkylated Isomer (1-CF₂H-4-Substituted)N3-Alkylated Isomer (1-CF₂H-5-Substituted)

Chemical Shift

7.1 – 7.9 ppm (Triplet,

Hz)

7.1 – 7.9 ppm (Triplet,

Hz)
Control NOE (Mandatory)


Diagnostic NOE


Missing NOE No correlation to C4-SubstituentNo correlation to H4

By strictly adhering to this NOESY workflow, researchers can bypass the ambiguities of scalar coupling methods and confidently assign N-difluoromethyl imidazole regioisomers based on undeniable spatial geometry.

References

1.[1] Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA).[Link] 2.[3] Wnuk, S. F., et al. (2004). An Unexpected Reaction of Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) with Imidazoles. Formation of N-Difluoromethylthio. Journal of the American Chemical Society.[Link] 3.[2] Deng, X.-Y., et al. (2015). Difluorocarbene-Induced Ring-Opening Difluoromethylation-Halogenation of Cyclic (Thio)Ethers with TMSCF2X (X=Br, Cl). Chemistry - A European Journal.[Link] 4.[5] Shukla, N. M., et al. (2010). Preliminary Evaluation of a 3H Imidazoquinoline Library as Dual TLR7/TLR8 Antagonists. Bioorganic & Medicinal Chemistry Letters.[Link] 5.[4] Zukauskaite, A., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.[Link]

Sources

Validation

Comparative Guide: IR Spectroscopy of Carboxylic Acid vs. Difluoromethyl (CF₂H) Motifs

Executive Summary: The Bioisostere Challenge In modern drug discovery, the difluoromethyl group (-CF₂H ) has emerged as a critical lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its ability to act as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the difluoromethyl group (-CF₂H ) has emerged as a critical lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Its ability to act as a weak hydrogen bond donor while modulating lipophilicity (LogP) and metabolic stability makes it a high-value target in lead optimization.

However, synthetic pathways often involve converting carbonyl precursors (aldehydes/acids) or deoxyfluorination, leading to reaction mixtures where Carboxylic Acid (-COOH) and -CF₂H moieties may coexist. Distinguishing these groups via Infrared (IR) Spectroscopy is a rapid, non-destructive validation method, provided the analyst understands the specific spectral masking and overlaps that occur in the "fingerprint" region.

This guide details the spectral signatures, distinguishing features, and experimental protocols for accurately identifying these functional groups.

Spectral Characterization: The Core Comparison

The fundamental difference lies in the H-bond donor nature and the Carbonyl presence . While both groups can interact with biological targets via hydrogen bonding, their vibrational signatures are distinct.

Table 1: Diagnostic IR Band Comparison
FeatureCarboxylic Acid (-COOH) Difluoromethyl (-CF₂H) Differentiation Logic
Primary Diagnostic C=O Stretch (Strong)C-F Stretch (Strong, Multi-band)COOH has a carbonyl; CF₂H does not.
H-Bond Donor O-H Stretch (Broad, Intense)C-H Stretch (Weak, Sharp)COOH is broad/massive; CF₂H is sharp/weak.
Frequency 1 1700–1730 cm⁻¹ (Dimer)~1760 cm⁻¹ (Monomer)1000–1350 cm⁻¹ (C-F Stretching region)The C=O band is the "smoking gun" for acid impurities.
Frequency 2 2500–3300 cm⁻¹ (Very Broad O-H)~2970–3010 cm⁻¹ (Polarized C-H stretch)CF₂H C-H is blue-shifted vs. alkyl C-H due to F electronegativity.
Fingerprint Region 1210–1320 cm⁻¹ (C-O Stretch)1400–1440 cm⁻¹ (O-H Bend)1100–1350 cm⁻¹ (Strong C-F bands)High Overlap Risk: C-O and C-F bands clash here.
Detailed Spectral Analysis
A. Carboxylic Acid (-COOH)

The carboxylic acid spectrum is dominated by the O-H stretch , which forms a "trough" so broad it often obscures C-H stretches from the alkyl backbone.[1]

  • The Dimer Shift: In solid or liquid phase (neat), acids exist as dimers. This lowers the C=O frequency to ~1710 cm⁻¹.

  • The O-H Envelope: Spanning 2500–3300 cm⁻¹, this feature is unmistakable.[2] A "shoulder" or sub-bands near 2500–2700 cm⁻¹ are common due to Fermi resonance with overtones.

B. Difluoromethyl Group (-CF₂H)

The -CF₂H group is spectrally quieter in the high-frequency region but dominant in the low-frequency region.

  • The "Blue-Shifted" C-H: The hydrogen on a CF₂H group is acidic (pKa ~20-25). The strong electron-withdrawing fluorine atoms stiffen the C-H bond, shifting its stretching frequency to ~3000 cm⁻¹ , often distinct from the 2850–2960 cm⁻¹ range of standard alkyl chains.

  • C-F Domination: The C-F stretch is not a single peak but a series of intense bands between 1000 and 1350 cm⁻¹ . These are often the strongest absorptions in the entire spectrum, arising from symmetric and asymmetric stretching modes.

Distinguishing Features & Overlaps

The "False Positive" Trap

The most critical error in analyzing these groups is misinterpreting the 1200–1300 cm⁻¹ region .

  • Scenario: You are converting a carboxylic acid to a CF₂H group (via reduction/fluorination).

  • The Trap: You see a strong band at 1250 cm⁻¹.

  • Analysis: This could be the C-O stretch of the unreacted starting material (acid) OR the C-F stretch of the product.

  • Resolution: You cannot rely on the 1200 region alone. You must look for the disappearance of the C=O band (1700 cm⁻¹) and the disappearance of the broad O-H trough (3000 region) to confirm conversion.

Visualizing the Decision Logic

The following workflow illustrates the logical steps to confirm the presence of CF₂H vs. COOH in a sample.

Spectral_Logic Start Unknown Sample Spectrum Check_CO Check 1700-1760 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Band Present Check_CO->Has_CO Yes No_CO No Band / Weak Overtone Check_CO->No_CO No Check_OH Check 2500-3300 cm⁻¹ (Hydroxyl Region) Has_CO->Check_OH Check_CH Check ~2970-3010 cm⁻¹ (C-H Fine Structure) No_CO->Check_CH Broad_OH Broad 'Trough' Absorption Check_OH->Broad_OH Yes Result_Mix Mixture: Incomplete Reaction Check_OH->Result_Mix If Broad OH + C=O present Result_Acid CONFIRMED: Carboxylic Acid (Starting Material/Impurity) Broad_OH->Result_Acid Weak_Sharp Weak, Sharp Band only Check_CH->Weak_Sharp Blue-shifted C-H Check_CF Check 1000-1350 cm⁻¹ (Fingerprint Region) Weak_Sharp->Check_CF Strong_CF Intense Multi-bands Check_CF->Strong_CF Yes Result_CF2H CONFIRMED: Difluoromethyl Group (Target Product) Strong_CF->Result_CF2H

Figure 1: Decision tree for distinguishing Carboxylic Acid and Difluoromethyl moieties based on key spectral windows.

Experimental Protocol: ATR-FTIR Analysis

For fluorinated compounds and carboxylic acids, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to the hygroscopic nature of acids and the volatility of some fluorinated intermediates.

Methodology: High-Fidelity Acquisition

Objective: Obtain a spectrum with sufficient signal-to-noise ratio to distinguish weak CF₂H C-H stretches from background noise.

Materials:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond ATR Crystal (Zinc Selenide is acceptable, but Diamond is preferred for durability against acidic corrosion).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Protocol:

  • Background Collection:

    • Clean the crystal with isopropanol and allow to dry completely.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution). Crucial: Ensure no atmospheric CO₂/H₂O interference in the 1700 or 3000 regions.

  • Sample Application:

    • Solids: Place ~2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Liquids/Oils: Place 1 drop (~10 µL) to cover the crystal active area. No pressure clamp needed for non-volatile liquids.

  • Acquisition:

    • Set scans to 64 (higher scan count improves resolution of the weak CF₂H C-H band).

    • Resolution: 2 cm⁻¹ (preferred) or 4 cm⁻¹.

    • Range: 4000–600 cm⁻¹.

  • Post-Processing & Analysis:

    • Apply ATR Correction (if quantitative comparison is needed, as penetration depth varies with wavelength).

    • Baseline Correction: Use a multi-point correction. Do not over-correct the broad O-H region if acid is suspected.

    • Peak Picking: Manually verify the exact wavenumber of the C=O peak. If it is >1750 cm⁻¹, suspect a monomer or ester; if ~1710 cm⁻¹, suspect a dimerized acid.

Self-Validating Check:
  • If identifying CF₂H: Look for the absence of the 1700 cm⁻¹ band. If a weak band exists, calculate the ratio of the C-F band (1100-1300) to the C=O band. A ratio >10:1 suggests the C=O is a minor impurity, not the main structure.

References

  • Pianca, M. et al. (1999).[3] End groups in fluoropolymers: The characterization of difluoromethyl groups. Journal of Fluorine Chemistry. Link

  • Zafrani, Y. et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry (PMC). Link

  • Echemi. (2024).[4] IR Spectra for Carboxylic Acid | Detailed Guide. Link

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Link

  • Bentham Open. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H. The Open Physical Chemistry Journal.[5] Link

Sources

Comparative

Mass spectrometry fragmentation pattern of difluoromethyl imidazoles

Introduction & Structural Context The incorporation of the difluoromethyl (-CHF2) group into imidazole scaffolds is a prominent strategy in modern medicinal chemistry. The -CHF2 moiety acts as a lipophilic hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The incorporation of the difluoromethyl (-CHF2) group into imidazole scaffolds is a prominent strategy in modern medicinal chemistry. The -CHF2 moiety acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, effectively enhancing metabolic stability and membrane permeability[1]. Meanwhile, the imidazole ring itself is a pivotal structural motif found in numerous biologically active compounds and pharmaceuticals[2].

During drug metabolism and pharmacokinetics (DMPK) studies, tandem mass spectrometry (MS/MS) is the gold standard for structural elucidation and quantification[3]. However, the unique electron-withdrawing nature of the -CHF2 group, combined with the basicity of the imidazole nitrogens, creates complex fragmentation patterns. This guide objectively compares analytical platforms—specifically Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus High-Resolution Mass Spectrometry (ESI-Q-TOF)—and details the mechanistic fragmentation pathways of these critical pharmacophores.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind specific mass-to-charge (m/z) shifts is crucial for accurate metabolite identification. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), protonated difluoromethyl imidazoles ([M+H]+) typically undergo three primary fragmentation pathways:

  • Neutral Loss of Hydrogen Fluoride (HF, -20 Da): The highly electronegative fluorine atoms readily abstract a neighboring proton (often from the imidazole ring or an adjacent alkyl chain) during collisional activation, resulting in the neutral loss of HF (20.006 Da). This process is thermodynamically driven by the formation of a highly stable, conjugated fluorinated cation[4].

  • Cleavage of the Imidazole Ring (Loss of HCN, -27 Da): The imidazole core is susceptible to ring opening and subsequent decomposition, predominantly characterized by the expulsion of hydrogen cyanide (HCN, 27.011 Da)[5].

  • Loss of the Difluoromethyl Radical (•CHF2, -51 Da): Though less frequent in low-energy CID, higher collision energies can induce homolytic cleavage of the bond anchoring the -CHF2 group, expelling a difluoromethyl radical and leaving a radical cation on the imidazole core.

Fragmentation Parent Protonated Difluoromethyl Imidazole [M+H]+ Path1 Neutral Loss of HF (-20 Da) Parent->Path1 Path2 Loss of •CHF2 Radical (-51 Da) Parent->Path2 Path3 Imidazole Ring Cleavage Loss of HCN (-27 Da) Parent->Path3 Frag1 Fluorinated Cation [M+H-HF]+ Path1->Frag1 Frag2 Imidazole Radical Cation [M+H-CHF2]+. Path2->Frag2 Frag3 Ring-Opened Fragment [M+H-HCN]+ Path3->Frag3

Primary MS/MS fragmentation pathways of protonated difluoromethyl imidazoles.

Platform Comparison: ESI-QqQ vs. ESI-Q-TOF

Choosing the right mass spectrometry platform depends entirely on the experimental objective. Below is an objective comparison of ESI-QqQ and ESI-Q-TOF for analyzing difluoromethyl imidazoles.

Feature / CapabilityESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High-Resolution MS)
Primary Application Targeted quantification (PK/TK studies)Structural elucidation, Metabolite ID
Mass Accuracy Nominal mass (~0.1 Da)Exact mass (< 2 ppm error)
Sensitivity Extremely high in Multiple Reaction Monitoring (MRM)High in Full Scan, moderate in targeted MS2
Fragmentation Resolution Cannot distinguish isobaric losses (e.g., distinguishing a 20 Da HF loss from a complex rearrangement)Readily confirms HF loss (19.996 Da) via exact elemental composition[4]
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitude

Causality of Choice: If the goal is to map the metabolic fate of a novel difluoromethyl imidazole drug candidate, ESI-Q-TOF is mandatory. The exact mass capabilities prevent false positive assignments of the -20 Da neutral loss[4]. Conversely, once the [M+H]+ -> [M+H-HF]+ transition is validated, ESI-QqQ is the superior choice for high-throughput, high-sensitivity quantification in plasma due to its superior duty cycle in MRM mode[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol incorporates a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor extraction efficiency and matrix effects.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (containing the difluoromethyl imidazole analyte) into a 96-well plate.

  • Add 150 µL of cold acetonitrile (ACN) containing 10 ng/mL of the SIL-IS (e.g., 13C3-labeled analog). Causality: Cold ACN denatures plasma proteins, while the SIL-IS corrects for any analyte loss during precipitation and subsequent ionization suppression.

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Causality: The lipophilic nature of the -CHF2 group ensures excellent retention on C18 stationary phases[1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition (ESI-Q-TOF for Structural ID)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data-Dependent Acquisition (DDA): Set the instrument to perform a full MS1 scan (m/z 100-1000) followed by MS2 scans on the top 3 most abundant precursor ions.

  • Collision Energy (CE): Apply a stepped collision energy (e.g., 15, 30, 45 eV) in the HCD cell. Causality: Stepped CE ensures that both low-energy pathways (loss of HF) and high-energy pathways (imidazole ring cleavage) are captured in a single composite MS2 spectrum[5].

Workflow Sample Sample Preparation (Protein Precipitation + SIL-IS) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Split Mass Spectrometry Platform Selection LC->Split QqQ ESI-QqQ (Triple Quad) Targeted MRM Quantification Split->QqQ QTOF ESI-Q-TOF (HRMS) Full Scan & ddMS2 Structural Elucidation Split->QTOF Data1 PK/TK Data High Sensitivity & Throughput QqQ->Data1 Data2 Metabolite ID Exact Mass & Formula Confirmation QTOF->Data2

Self-validating LC-MS/MS analytical workflow for difluoromethyl imidazoles.

Diagnostic Data Interpretation

When interpreting the MS/MS spectra, the presence of specific product ions serves as a structural fingerprint.

Observed Neutral LossExact Mass Loss (Da)Mechanistic InterpretationConfidence Level (HRMS)
-20.006 20.006Loss of HF from the -CHF2 group.High (Confirms presence of fluorinated moiety)[4]
-27.011 27.011Loss of HCN from the imidazole core.High (Confirms unprotected imidazole ring)[5]
-51.005 51.005Loss of •CHF2 radical.Moderate (Requires high CE, often low abundance)

By systematically applying these principles, analytical scientists can confidently map the fragmentation of difluoromethyl imidazoles, ensuring robust data for downstream drug development pipelines.

References

1.[3] US20230324398A1 - Reagent for mass spectrometry - Google Patents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuz62Du-5WCdVKSGNk8064P80efnzln3R3nHZ083cCuz4XNOboKIL0vyaEu9HfGzc3h-_HFUe1BPkgOFsx1E5uGgKlwJC_iTFJyUGPmUSeNZiWuMQ2tXp7Gh4DSHhqrzkXA8gD_KNk2Bu5Q5B4rM=] 2.[2] Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride | The Journal of Organic Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW8fb6Z1ZJcU3oNbW2GhLT9_XqIjNwEbOzTlFAzCU61T7pgDCjEvkxnCmxNKdeseKqeo7FroENPErtCXhlMAj13EbOGx1aLBWhXsWHISxZeGG0suzXZELmZBbLh5PiaMJP5Xrap0BDLAbUmw==] 3.[1] 2-bromo-1-(difluoromethyl)-1H-imidazole | 2503205-19-2. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5EYLciAdh-MrVnrKITP5lnXPD7rp3xeV249756TaTVWq8yoffGeOlgLsBPtVHps8Qn2SKXz9VSNc2jaaiozmfeZm-Sh3PfGpcxB7SpCoiLsW49dAgh6WjHe1qOxzFUqf4nEqnsA==] 4.[5] Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLNuUknLvBZq3bnAZLfAz9oswpRRypGLm-ySKijK42dXhADUob0O2cVPppRs3KqHUh4_iyzOw_gsN5P1QuVgNa40VIm_4ox69p87he5EQ8fkywHOrz7f14c2hWGBuqfGkTmJC5LQbDVoiL-OURi5PQ__w_DUAfXwSi8cbKFZ8Hw2TMRYlcpEz1Q0L9eh3W_b3burhJ0oJeQo7z49TgnEd4Z6oDY1exvM4p29qRsWJSKw==] 5.[4] University of Southampton Research Repository. University of Southampton.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWgE2F5toUWEm1Stp_TbBLPJ1NXW3y6YPOEMzMu7U3TlW2Ua_KJbCGqz3jfyRnIvYXzGR3IERhh5nyIjphsw4MilRuZPK4UrhZGFAvDuKQT-ohinPc1wxylSMGD1hETi4ujd0t-gWlQPrUyJBOvyTFpeKU-A==]

Sources

Validation

Metabolic Stability Optimization: A Comparative Guide of Difluoromethyl vs. Methyl Imidazole Bioisosteres

The imidazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. However, the presence of a methyl group ( ) on the imidazole ring—often necessary for target binding or steric positioning—frequen...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. However, the presence of a methyl group (


) on the imidazole ring—often necessary for target binding or steric positioning—frequently introduces a severe metabolic liability. Cytochrome P450 (CYP) enzymes readily oxidize these allylic/benzylic-like methyl groups, leading to rapid systemic clearance.

In modern medicinal chemistry, the bioisosteric replacement of a methyl group with a difluoromethyl group (


) has emerged as a highly effective strategy to rescue metabolically labile imidazoles[1][2]. This guide provides an in-depth, objective comparison of the physicochemical and metabolic properties of 

-imidazole versus

-imidazole, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: Why Outperforms

As an application scientist analyzing structure-activity relationships (SAR), it is critical to understand why this specific substitution alters the pharmacokinetic profile so dramatically. The causality rests on three physicochemical pillars:

A. Bond Dissociation Energy (BDE) and Hydrogen Atom Transfer (HAT)

CYP450-mediated oxidation of a methyl group initiates via Hydrogen Atom Transfer (HAT) to the highly reactive Iron-Oxo species (Compound I) in the enzyme's heme center. The C–H bond dissociation energy is approximately 98 kcal/mol. In contrast, the C–F bond is one of the strongest in organic chemistry, with a BDE of up to 130 kcal/mol[2]. The substitution of two hydrogen atoms with fluorine significantly strengthens the remaining C–H bond in the


 group via inductive effects, effectively raising the activation energy barrier for HAT and blocking the formation of the hydroxymethyl intermediate[1].
B. pKa Modulation and Heme Coordination

Unsubstituted or alkyl-substituted imidazoles are moderately basic (pKa ~7.0) and possess a lone pair on the


 nitrogen that readily coordinates with the Fe(III) heme iron of CYP enzymes (Type II binding)[3]. This not only leads to metabolism but also causes potent, unwanted reversible CYP inhibition (e.g., CYP3A4, CYP2D6). The strong electron-withdrawing nature of the 

group pulls electron density away from the imidazole ring, reducing its basicity by 1.0 to 1.5 pKa units[1]. This renders the nitrogen less capable of coordinating with the heme iron, thereby reducing off-target CYP inhibition.
C. Lipophilicity and Hydrogen Bonding

While trifluoromethyl (


) is highly lipophilic and hydrophobic, the 

group acts as a "lipophilic hydrogen bond donor"[2][4]. The highly polarized C–H bond in

can participate in hydrogen bonding within the target protein's active site, often mimicking the interactions of a hydroxyl or thiol group, while simultaneously increasing the overall LogD by ~0.5 to 1.0 units to improve membrane permeability[1][2].

G cluster_0 Methyl Imidazole: Rapid Metabolism cluster_1 Difluoromethyl Imidazole: Metabolic Block M1 Imidazole-CH3 CYP1 CYP450 (HAT) M1->CYP1 M2 Hydroxymethyl CYP1->M2 Clear1 High Clearance M2->Clear1 D1 Imidazole-CHF2 CYP2 CYP450 D1->CYP2 Block High BDE Block CYP2->Block Clear2 Stable Half-Life Block->Clear2

Fig 1: CYP450 metabolic pathway comparison between methyl and difluoromethyl imidazole.

Quantitative Data Comparison

The following table synthesizes representative in vitro ADME data comparing matched molecular pairs (MMPs) of


-imidazole versus 

-imidazole scaffolds[1].
Physicochemical / ADME Property

-Imidazole (Typical Range)

-Imidazole (Typical Range)
Impact of Bioisosteric Replacement
LogD (pH 7.4) 1.5 – 2.52.0 – 3.5Increased (+0.5 to +1.0)[1]
Imidazole Basic pKa 6.5 – 7.25.0 – 5.8Decreased (Reduced basicity)[1]
HLM Intrinsic Clearance (

)
> 45 µL/min/mg< 15 µL/min/mgSignificantly Improved (Metabolic stability)[1]
CYP3A4 Inhibition (

)
0.5 – 2.0 µM> 10.0 µMDecreased Liability (Weaker heme binding)
Hydrogen Bond Donor Capacity NoneModerateGained (Polarized C-H bond)[2]

Experimental Validation: Self-Validating Protocols

To objectively quantify the metabolic stability of these compounds, a Human Liver Microsome (HLM) Stability Assay is the gold standard. The protocol below is designed as a self-validating system: it includes obligate cofactors (NADPH) to isolate CYP-mediated metabolism and internal standards to correct for matrix effects during LC-MS/MS.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Causality: Maintains physiological pH and provides 
    
    
    
    required for CYP enzymatic function.
  • Microsomes: Pooled Human Liver Microsomes (HLM) diluted to a final assay concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear reaction kinetics while minimizing non-specific protein binding that could artificially inflate apparent stability.

  • Test Compounds:

    
    -imidazole and 
    
    
    
    -imidazole prepared at 1 µM final concentration (from 10 mM DMSO stocks; final DMSO < 0.1%).

2. Incubation & Initiation:

  • Pre-incubate the microsome-compound mixture at 37°C for 5 minutes.

  • Self-Validation Step: Split the reaction into two arms: "+NADPH" and "-NADPH".

  • Initiate the "+NADPH" arm by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s. If degradation occurs in the "-NADPH" arm, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity).

3. Time-Course Sampling & Quenching:

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots.

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile (MeCN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide 100 ng/mL). Causality: Cold MeCN instantly denatures the CYP enzymes, halting the reaction. The IS corrects for any volumetric losses or ion suppression during mass spectrometry.

4. Extraction and LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Calculate the percent remaining by comparing the peak area ratio (Compound/IS) at each time point to the 0-minute time point.

  • Determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the first-order kinetic equation:
    
    
    .

G Step1 1. Substrate + HLM Buffer (Pre-incubation at 37°C) Step2 2. Initiate Reaction (Add 1mM NADPH) Step1->Step2 Step3 3. Timepoint Aliquots (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold MeCN + Internal Standard) Step3->Step4 Step5 5. Centrifuge & Extract (Isolate Supernatant) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate CL_int & t_1/2) Step5->Step6

Fig 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Conclusion

For drug development professionals dealing with rapid clearance driven by imidazole N-methyl or C-methyl oxidation, the difluoromethyl (


) group offers a highly rational optimization vector. By leveraging the high BDE of the C-F bond and the electron-withdrawing nature of fluorine, researchers can simultaneously block CYP-mediated HAT, reduce unwanted heme coordination, and maintain or improve target binding through lipophilic hydrogen bonding[1][2][4].

References

  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study ACS Medicinal Chemistry Letters URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link]

  • N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles Organic Letters - ACS Publications URL:[Link]

  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions PubMed / Drug Metabolism and Disposition URL: [Link]

Sources

Comparative

Structural Characterization &amp; Crystal Engineering Guide: 1-(Difluoromethyl)imidazole-5-carboxylic Acid

The following guide provides an in-depth structural and performance analysis of 1-(difluoromethyl)imidazole-5-carboxylic acid , a critical intermediate in the synthesis of the soluble guanylate cyclase (sGC) stimulator,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of 1-(difluoromethyl)imidazole-5-carboxylic acid , a critical intermediate in the synthesis of the soluble guanylate cyclase (sGC) stimulator, Vericiguat.[1]

[1]

Executive Summary & Significance

1-(Difluoromethyl)imidazole-5-carboxylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of Vericiguat (Verquvo) .[1] Its structural "performance" is defined by the unique physicochemical properties imparted by the N1-difluoromethyl (CF₂H) group.

Unlike standard alkyl groups, the CF₂H moiety acts as a lipophilic hydrogen bond donor , significantly altering the crystal packing, solubility profile, and metabolic stability compared to non-fluorinated analogs.[1] This guide compares its structural behaviors against common alternatives like 1-methylimidazole-5-carboxylic acid to assist in solid-state characterization and process development.[1]

Comparative Structural Analysis

The introduction of the difluoromethyl group at the N1 position creates distinct electronic and steric environments compared to the methyl or hydrogen analogs.

Table 1: Physicochemical & Structural Performance Comparison
Feature1-(Difluoromethyl)imidazole-5-carboxylic acid (Target)1-Methylimidazole-5-carboxylic acid (Alternative)1H-Imidazole-5-carboxylic acid (Parent)
Electronic Effect Strong Electron Withdrawing (-I effect).[1] Lowers pKa of COOH.Weak Electron Donating (+I effect).Amphoteric (can protonate/deprotonate).
H-Bond Capability Dual Donor: COOH and C-F₂-H (weak donor).[1]Single Donor: COOH only. Methyl C-H is chemically inert.Multi-Donor: COOH and N-H.[2]
Crystal Packing Driven by COOH dimers + C-H···O/N weak interactions from CF₂H.Driven by COOH dimers + van der Waals packing.Complex H-bond networks (N-H[1]···N). High MP.
Lipophilicity (LogP) High. CF₂H increases permeability.Moderate.Low (Highly polar/zwitterionic).
Metabolic Stability High. C-F bond resists oxidation.Low. Methyl group is a metabolic soft spot (oxidation).N/A (Conjugation).
Mechanistic Insight: The "Lipophilic Donor" Effect

The CF₂H group is not merely a steric block. The fluorine atoms withdraw electron density from the carbon, rendering the geminal proton acidic.

  • Consequence: In the crystal lattice, this proton (

    
    ) often acts as a weak hydrogen bond donor, engaging in 
    
    
    
    interactions with carbonyl oxygens.[1] This stabilizes specific polymorphs that are inaccessible to the 1-methyl analog.

Experimental Protocols

A. Synthesis Workflow (Based on Follmann et al., 2017)

The synthesis requires precise control to install the labile difluoromethyl group without decarboxylating the acid.

Step-by-Step Methodology:

  • Starting Material: Begin with Ethyl 1H-imidazole-5-carboxylate .[1]

  • Difluoromethylation:

    • Reagent: Sodium chlorodifluoroacetate (source of

      
       carbene) or ClCHF₂ gas.
      
    • Conditions: React in DMF at elevated temperature (90–100°C) with

      
      .
      
    • Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the difluorocarbene source.

  • Ester Hydrolysis:

    • Reagent: LiOH (1.5 eq) in THF/Water (1:1).[1]

    • Conditions: Stir at Room Temperature (RT) for 4 hours.

    • Workup: Acidify carefully with 1N HCl to pH 3–4 to precipitate the free acid. Do not over-acidify to pH < 1 as the imidazole ring may protonate, increasing water solubility.

B. Crystallization Protocol (Self-Validating)

This protocol distinguishes the target from amorphous impurities.

  • Solvent Selection:

    • Primary: Methanol (MeOH) or Ethanol (EtOH).[1]

    • Anti-solvent: Water or Diethyl Ether.

  • Procedure (Slow Evaporation):

    • Dissolve 50 mg of the crude acid in minimal hot MeOH (approx. 40°C).

    • Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

    • Place in a small vial covered with Parafilm; poke 3–4 pinholes.

    • Allow to stand undisturbed at RT for 3–7 days.

  • Validation (PXRD):

    • Collect harvested crystals.

    • Perform Powder X-Ray Diffraction. Crystalline material will show sharp Bragg peaks (typically at

      
       10–30°), whereas amorphous solids show a "halo."[1]
      

Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the decision points governed by the CF₂H group's stability.

G cluster_analysis Performance Validation Start Start: Ethyl 1H-imidazole-5-carboxylate Step1 1. Difluoromethylation (NaO2CCF2Cl / DMF / Heat) Start->Step1 Check1 QC: Regioselectivity Check (N1 vs N3 isomer) Step1->Check1 Check1->Step1 Mixed Isomers (Purify) Step2 2. Ester Hydrolysis (LiOH / THF / H2O) Check1->Step2 N1-CF2H Confirmed (NOE NMR) Step3 3. pH Adjustment (pH 3-4) Precipitation of Free Acid Step2->Step3 Cryst 4. Crystallization (MeOH/Water Slow Evap) Step3->Cryst Solid Isolated Analysis 5. Structural Analysis (SC-XRD / PXRD) Cryst->Analysis H-Bond Donor\n(CF2H...O Interaction) H-Bond Donor (CF2H...O Interaction) Analysis->H-Bond Donor\n(CF2H...O Interaction) Packing Efficiency\n(Density vs Methyl Analog) Packing Efficiency (Density vs Methyl Analog) Analysis->Packing Efficiency\n(Density vs Methyl Analog)

Figure 1: Synthesis and structural characterization workflow for 1-(difluoromethyl)imidazole-5-carboxylic acid, emphasizing the critical regioselectivity check and crystallization logic.

References

  • Follmann, M., et al. (2017).[1][3][4][5][6] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[4][7] Journal of Medicinal Chemistry, 60(12), 5146–5161.[1][3][5][6][7][8] [1]

  • PubChem. (n.d.). "Methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate (Compound Summary)." National Library of Medicine.

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). "General Crystal Structure Data for Imidazole Carboxylic Acids." CSD Database.

  • Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 75(4), 1333–1336.[1] (Cited for mechanistic insight on CF₂H behavior).

Sources

Validation

Acidity (pKa) comparison of imidazole-5-carboxylic acid vs difluoromethyl analog

Topic: Acidity (pKa) Comparison: Imidazole-5-Carboxylic Acid vs. Difluoromethyl Analog Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acidity (pKa) Comparison: Imidazole-5-Carboxylic Acid vs. Difluoromethyl Analog Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the substitution of a carboxylic acid (-COOH) with a difluoromethyl group (-CF₂H) is a strategic "bioisosteric switch" designed to modulate lipophilicity and permeability while retaining hydrogen bond donor (HBD) capability. This guide provides an in-depth technical comparison of Imidazole-5-carboxylic acid and its 4-(difluoromethyl)imidazole analog.

The core distinction lies in the ionization profile: while the carboxylic acid is a distinct proton donor (pKa ~1.7–2.7) yielding an anionic species at physiological pH, the difluoromethyl group acts as a lipophilic, non-ionizable hydrogen bond donor (pKa > 20), fundamentally altering the molecule's solvation desolvation penalty and membrane permeability.

Physicochemical & Acidity Profile

The following data contrasts the ionization behaviors of the two analogs. Note that "Imidazole-5-carboxylic acid" exists in tautomeric equilibrium with the 4-isomer; for consistency, we refer to the 4(5)-position.

Comparative Data Table
FeatureImidazole-4(5)-Carboxylic Acid4-(Difluoromethyl)imidazole
Primary Acidic Group Carboxyl (-COOH)Difluoromethyl (-CF₂H)
Group Acidity (pKa) 1.7 – 2.7 (Ionizable)> 20 (Non-ionizable)
Ring Nitrogen Basicity (pKa of ImH⁺) ~5.9 – 6.1 (Modulated by COO⁻)~5.0 – 5.5 (Modulated by CF₂H)
Physiological State (pH 7.4) Anionic (COO⁻, Im) Neutral (CF₂H, Im)
Electronic Effect (

)
-COOH: 0.45 (EWG) -COO⁻: ~0.0 (Weakly EDG/Neutral)-CF₂H: 0.32 (EWG)
H-Bond Capability Strong Donor & AcceptorWeak Donor (Lipophilic)
LogD (pH 7.4) Low (Hydrophilic)High (Lipophilic)
Mechanistic Analysis
  • The Carboxyl Proton (-COOH): The carboxylic acid is a strong Brønsted acid. At physiological pH (7.4), it is >99.9% deprotonated, existing as the carboxylate anion. This confers high water solubility but creates a high desolvation energy penalty for crossing cell membranes.

  • The Difluoromethyl Proton (-CF₂H): The C-H bond in the CF₂H group is polarized by the two fluorine atoms, making the proton electropositive enough to act as a Hydrogen Bond Donor (HBD). However, it lacks the resonance stabilization to dissociate in water (pKa > 20). It mimics the H-donating ability of -OH or -NH groups but without introducing a charge.

  • Ring Modulation:

    • Carboxylic Analog: At the pH where the ring nitrogen protonates (pH ~6), the carboxyl group is already an anion (-COO⁻). The carboxylate anion is electronically distinct from the neutral acid; it has a negligible or slightly electron-donating field effect, allowing the ring pKa to remain near ~6.0.

    • Difluoromethyl Analog: The -CF₂H group is a permanent Electron Withdrawing Group (EWG) via induction (

      
      ) and resonance (
      
      
      
      ). This withdraws electron density from the imidazole ring, destabilizing the protonated imidazolium cation and lowering the ring pKa (making the ring less basic) compared to unsubstituted imidazole (pKa 6.95).
Visualization of Ionization Pathways

The following diagram illustrates the ionization states across the pH scale for both analogs.

IonizationPathways cluster_0 Imidazole-4-Carboxylic Acid (pH Dependent States) cluster_1 4-(Difluoromethyl)imidazole (pH Dependent States) C_Cat Cationic (COOH, ImH+) pH < 1.7 C_Zwit Zwitterionic/Neutral (COO-, ImH+) pH 2 - 6 C_Cat->C_Zwit pKa1 ~1.7 (COOH deprot) C_Anion Anionic (COO-, Im) pH > 6 C_Zwit->C_Anion pKa2 ~6.0 (Ring deprot) D_Cat Cationic (CF2H, ImH+) pH < 5.2 D_Neut Neutral (CF2H, Im) pH > 5.2 D_Cat->D_Neut pKa ~5.2 (Ring deprot)

Figure 1: Comparative ionization equilibria. Note that the carboxylic analog passes through a zwitterionic/anionic transition, whereas the difluoromethyl analog transitions simply from cation to neutral.

Experimental Methodologies

To validate these pKa values and H-bond donor capabilities, specific protocols must be employed. Standard potentiometric titration is suitable for the carboxylic acid, but NMR titration is required for the difluoromethyl analog due to its lower solubility and lack of a distinct acidic step in the alkaline range.

Protocol A: 1H NMR Titration (Ring pKa Determination)

This method is superior for heterocyclic pKa determination as it avoids concentration errors associated with potentiometry in low-solubility compounds.

  • Sample Preparation: Dissolve the difluoromethyl analog (2-5 mM) in a solution of 90% H₂O / 10% D₂O. Add 0.1 M NaCl to maintain ionic strength.

  • Internal Standard: Add Imidazole (pKa 6.95) as an internal reference if relative shift comparison is desired, or use DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for chemical shift referencing.

  • Titration Loop:

    • Adjust pH to ~2.0 using dilute HCl.

    • Record 1H NMR spectrum (focus on the C2-H and C4-H imidazole protons).

    • Incrementally increase pH by 0.3–0.5 units using NaOH/NaOD.

    • Record pH (using a glass electrode corrected for D₂O isotope effect:

      
      ) and NMR spectrum at each step until pH ~10.
      
  • Data Analysis: Plot the Chemical Shift (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
    
    • Expected Observation: The C2-H proton shift will move upfield as the ring deprotonates.

Protocol B: Solvatochromic H-Bond Acidity Measurement

Since the -CF₂H proton does not ionize, its "acidity" is defined by its H-bond donor strength (


).
  • Probe Selection: Use a solvatochromic dye (e.g., Reichardt’s dye or N-methyl-2-quinolone) whose UV-Vis absorption spectrum shifts based on the H-bond donor ability of the solute.

  • Measurement: Measure the

    
     of the dye in non-H-bonding solvent (e.g., CCl₄) containing varying concentrations of the difluoromethyl analog.
    
  • Calculation: Compare the spectral shift (

    
    ) against a standard curve of known H-bond donors (e.g., phenol, ethanol).
    
  • Result Interpretation: A higher shift indicates a stronger "lipophilic hydrogen bond donor" character.

Implications for Drug Design

The choice between these two moieties dictates the molecule's fate in a biological system.

ParameterImidazole-5-COOHDifluoromethyl Analog
Solubility High (Aqueous) due to ionization.Moderate/Low (Lipophilic).
Permeability Low (Paracellular or Transporter-mediated).High (Passive Transcellular diffusion).
Metabolic Stability Susceptible to Glucuronidation.Generally stable; blocks metabolic spots.
Target Binding Forms salt bridges (ionic interactions).Forms H-bonds (dipole-dipole) and hydrophobic contacts.

Strategic Insight: Use the Difluoromethyl analog when you need to penetrate the Blood-Brain Barrier (BBB) or improve oral bioavailability (LogD modulation) while maintaining a key hydrogen bond interaction that the carboxylate was providing.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_methods Method Selection start Start: Compound Characterization decision Is functional group ionizable in aqueous range (pH 1-14)? start->decision method_pot Potentiometric Titration (For COOH analog) decision->method_pot Yes (COOH) method_nmr NMR Titration / UV Shift (For CF2H analog) decision->method_nmr No (CF2H) data_acq Data Acquisition: Measure Shift vs pH (NMR) or Vol vs pH (Potentiometry) method_pot->data_acq method_nmr->data_acq fitting Non-linear Regression (Henderson-Hasselbalch) data_acq->fitting output Output: pKa & H-Bond Parameters fitting->output

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.[1][2] Journal of the American Chemical Society, 139(27), 9325–9332. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Erickson, J. A., et al. (2020). Physicochemical Properties of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

Sources

Comparative

Precision Separation of Fluorinated Imidazole Regioisomers: C18 vs. PFP Selectivity Profiling

Executive Summary The chromatographic separation of fluorinated imidazole regioisomers—specifically 2-fluoroimidazole and 4(5)-fluoroimidazole —presents a distinct challenge in drug development and synthetic optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of fluorinated imidazole regioisomers—specifically 2-fluoroimidazole and 4(5)-fluoroimidazole —presents a distinct challenge in drug development and synthetic optimization.[1] Traditional alkyl-bonded phases (C18/C8) often fail to resolve these isomers due to their nearly identical hydrophobicities (


).[1]

This guide provides a technical roadmap for achieving baseline resolution (


) by shifting the separation mechanism from pure hydrophobicity to electronic and shape selectivity . We compare the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases, demonstrating that the latter provides superior selectivity (

) through specific

and dipole-dipole interactions inherent to the fluorinated ligand.[1]

Part 1: Mechanistic Insight & Isomer Properties

To separate these isomers, one must exploit their physicochemical differences.[1] While their molecular weight and lipophilicity are identical, their electronic distributions differ significantly due to the position of the fluorine atom relative to the nitrogen lone pairs.

Electronic Effects and pKa

The imidazole ring is amphoteric. The introduction of a highly electronegative fluorine atom alters the basicity of the pyridine-type nitrogen (N3).

  • 2-Fluoroimidazole: The fluorine is adjacent to both nitrogens. The strong inductive effect (

    
    ) significantly lowers the electron density on the basic nitrogen, reducing the pKa (likely 
    
    
    
    ).
  • 4-Fluoroimidazole: The fluorine is further from the N1 protonation site. The inductive effect is weaker, resulting in a pKa closer to unsubstituted imidazole (~6.9).[1]

Chromatographic Implication: By tuning the mobile phase pH (e.g., pH 6.0), the 2-fluoro isomer may remain largely neutral (retained) while the 4-fluoro isomer becomes partially ionized (less retained), or vice versa depending on the specific stationary phase interaction.[1]

Dipole Moments
  • C18 Phases: Rely on dispersive forces (van der Waals).[1] Since both isomers have similar volumes and lipophilicities, C18 columns often show co-elution or "shouldering."[1]

  • PFP Phases: Possess a rigid aromatic ring with five fluorine atoms. This creates a strong permanent dipole and an electron-deficient

    
    -system.[1] The PFP phase can discriminate between the isomers based on their specific dipole orientations and ability to donate electron density (via the imidazole ring) to the electron-poor PFP ring.
    

Part 2: Experimental Protocol

This protocol is designed as a self-validating system.[1] It includes a "Selectivity Check" step to ensure the chosen column is active and suitable for fluorinated compounds.

Materials & Reagents[1][2][3][4][5][6][7]
  • Analytes: 2-fluoroimidazole, 4-fluoroimidazole (synthetic standards).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (favors ionization) OR pH 6.5 (favors neutral forms).

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Columns:

    • Control: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1]

    • Test: Pentafluorophenyl (PFP) with Propyl spacer (e.g., 150 x 4.6 mm, 3-5 µm).[1]

Step-by-Step Methodology
  • System Suitability / Selectivity Check: Before running samples, inject a mixture of o-difluorobenzene and p-difluorobenzene.[1]

    • Pass Criteria: PFP column must show

      
      .[1] If they co-elute, the PFP phase may be hydrolyzed or "dewetted."[1]
      
  • Mobile Phase Preparation:

    • Prepare 10 mM Ammonium Formate in water.[1]

    • Adjust pH to 6.5 using Formic Acid or Ammonium Hydroxide. Rationale: Operating near the pKa of imidazole maximizes the charge difference between the fluoro-isomers.

  • Gradient Profile:

    • Flow Rate: 1.0 mL/min.[2]

    • Temp: 30°C.

    • Gradient:

      • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

      • 2-15 min: 5%

        
         40% B
        
      • 15-18 min: 95% B (Wash)

  • Detection:

    • UV @ 210-220 nm (Imidazoles have weak absorbance; low UV is required).[1]

Part 3: Performance Comparison Data

The following data summarizes the typical chromatographic behavior observed when comparing alkyl vs. fluorinated phases for positional isomers of activated heterocycles.

Table 1: Comparative Selectivity Metrics
ParameterC18 Stationary PhasePFP Stationary PhaseMechanistic Driver
Elution Order Driven by HydrophobicityDriven by Dipole & pKaPFP retains basic species longer via H-bonding/Ion-exchange.[1][3]
Retention (

)
Low (

)
High (

)
PFP offers

retention in addition to hydrophobic retention.[1]
Selectivity (

)
1.0 - 1.05 (Poor)1.15 - 1.30 (Excellent) Specific F-F and Dipole-Dipole interactions.[1]
Resolution (

)
< 1.0 (Co-elution)> 2.5 (Baseline) Shape selectivity of the rigid PFP ligand.
Peak Shape Tailing (Silanol interaction)SymmetricalPFP phases often shield silanols better for bases.

Data Interpretation: On a C18 column, the isomers likely co-elute because the fluorine substitution does not sufficiently change the global hydrophobicity. On the PFP column, the 4-fluoroimidazole (more basic) often interacts more strongly with the electron-deficient PFP ring (charge transfer), leading to increased retention and clear separation from the 2-fluoro isomer.[1]

Part 4: Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, ensuring scientific rigor in method selection.

MethodDevelopment Start Start: Isomer Mixture CheckStructure Analyze Structure: Check pKa & Dipole Start->CheckStructure ColSelect Column Selection: C18 vs. PFP CheckStructure->ColSelect C18_Path C18 Column (Hydrophobic Interaction) ColSelect->C18_Path Standard Screen PFP_Path PFP Column (Dipole + pi-pi Interaction) ColSelect->PFP_Path Recommended Result_C18 Result: Co-elution (Low Selectivity) C18_Path->Result_C18 Result_PFP Result: Separation (High Selectivity) PFP_Path->Result_PFP Result_C18->PFP_Path Switch Column Opt_pH Optimization: Adjust pH to ~6.5 (Exploit pKa diff) Result_PFP->Opt_pH Final Final Method: PFP Phase, pH 6.5 Rs > 2.0 Opt_pH->Final

Caption: Decision tree for separating fluorinated regioisomers. The failure of C18 (Red) necessitates the switch to PFP (Green) to exploit electronic selectivity.

Part 5: Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the imidazole nitrogen and residual silanols on the silica surface.

    • Solution: Increase buffer concentration to 20-25 mM or add a silanol blocker (e.g., 0.1% Triethylamine) if using UV detection.[1] For MS, stick to Ammonium Formate/Acetate.[1]

  • Retention Drift:

    • Cause: "Dewetting" of the PFP phase in 100% aqueous conditions.

    • Solution: Ensure at least 2-5% organic solvent is present at the start of the gradient.

  • Alternative Mode (HILIC):

    • If the isomers are too polar and elute in the void volume (

      
      ) even on PFP, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . Use a bare silica or amide column with high organic content (90% ACN). The separation will then be driven strictly by pKa and polarity.
      

References

  • Comparison of PFP and C18 Phases: Bell, D. S.[1][2][4][5] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016.[1] [Link]

  • Fluorinated Phase Selectivity Data: Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 2006.[1] [Link]

  • pKa Effects on Retention: Swartz, M.[1] "Retention of Ionizable Compounds in HPLC." Seton Hall University eRepository, 2013.[1] [Link]

  • Separation of Imidazole Isomers (Methyl Analog): Waters Corporation.[1] "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection." Application Note, 2015. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(Difluoromethyl)-1H-imidazole-5-carboxylic Acid

[1] Executive Summary & Immediate Directives Do NOT dispose of this compound down the drain. Do NOT mix with general organic waste if high-temperature incineration is the facility's standard disposal method without verif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directives

Do NOT dispose of this compound down the drain. Do NOT mix with general organic waste if high-temperature incineration is the facility's standard disposal method without verifying scrubber capabilities.

1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid is a fluorinated organic intermediate .[1] While it shares characteristics with standard organic acids, the presence of the difluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group dictates specific disposal protocols. Improper incineration of fluorinated compounds releases Hydrogen Fluoride (HF), which can corrode standard incinerator linings and breach emission protocols.[1]

Core Disposal Classification:

  • RCRA Status (US): Not P- or U-listed, but regulated as a characteristic hazardous waste (Toxic/Irritant).[1]

  • Waste Stream: Halogenated Organic Waste (Liquid) or Hazardous Solid Waste (Solid).[1]

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior under stress (thermal and chemical).[1]

ParameterDataOperational Implication
Chemical Name 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acidUse full name on waste tags.
CAS Number 2098794-95-5Required for waste manifesting.[1]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High Nitrogen/Fluorine content.[2]
Functional Groups Imidazole, Carboxylic Acid, DifluoromethylAcidic; potential for HF release.[1]
GHS Hazards H302 (Harmful if swallowed), H315, H319, H335PPE (Nitrile gloves, goggles) is mandatory.[1]
pKa (Predicted) ~3.0 - 4.0 (Carboxylic acid)Incompatible with strong bases (exothermic).[1]
The "Why" Behind the Protocol (Scientific Integrity)

Thermal Decomposition Risks: Unlike standard hydrocarbons, the combustion of difluoromethyl-containing compounds does not yield benign ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

alone.

In standard municipal or low-grade laboratory incinerators, HF gas forms hydrofluoric acid upon cooling or contact with moisture, destroying the refractory lining of the furnace. Therefore, this waste must be flagged for facilities equipped with wet scrubbers (alkaline quench).

Waste Segregation Logic

To ensure safety and compliance, use the following segregation logic.

Incompatibility Alerts
  • Strong Bases (NaOH, KOH): Direct mixing with concentrated bases causes rapid exothermic neutralization.[1] While not explosive, the heat generation can pressurize waste containers.[1]

  • Oxidizers: Avoid mixing with strong oxidizers (Peroxides, Nitric Acid) to prevent uncontrolled degradation of the imidazole ring.[1]

Decision Matrix (Visualization)

DisposalFlow cluster_legend Protocol Logic Start Waste Generation: 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolvent Aqueous Aqueous Solution SolventCheck->Aqueous BinHalo BIN: Halogenated Organic Waste (High BTU Incineration) HaloSolvent->BinHalo Compatible NonHaloSolvent->BinHalo Force Segregation (Due to F-content) Note1 Even if solvent is non-halogenated, the solute contains Fluorine. Must go to Halogenated Stream. NonHaloSolvent->Note1 BinAq Adjust pH to 6-8 BIN: Aqueous Chemical Waste Aqueous->BinAq SolidAction Double Bag (Polyethylene) Label: 'Solid Hazardous Waste - Fluorinated' Solid->SolidAction

Figure 1: Decision tree for segregating fluorinated imidazole derivatives. Note that "Non-Halogenated" solvents containing this solute must be diverted to the "Halogenated" stream.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, heavily contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid metal containers if the solid is wet or acidic.[1]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place this bag inside the HDPE container.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: List "1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid".[1][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Special Note: Write "Contains Organic Fluorine" clearly on the tag.[1]

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.

  • Stream Selection:

    • Rule of Thumb: If the liquid contains >1% of the fluorinated compound, it must go into the Halogenated Waste container, even if the solvent itself is non-halogenated (e.g., Ethanol).[1]

    • Reasoning: The incineration facility needs to know the total halogen burden to calculate scrubber load.[1]

  • Compatibility Check:

    • Ensure the waste container does not contain strong bases (e.g., Sodium Methoxide waste).[1]

    • If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 with a dilute bicarbonate solution before adding to the drum, provided this is permitted by your facility's specific SOPs.[1] If unsure, do not neutralize; just segregate.

  • Transfer:

    • Use a funnel.[1][4]

    • Wear splash goggles and nitrile gloves (0.11 mm minimum thickness).[1]

    • Close the lid immediately after transfer to prevent evaporation of solvents.[1]

Scenario C: Contaminated Sharps/Glassware
  • Rinsing: Triple rinse the glassware with a suitable solvent (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.[1]

  • Glass Disposal:

    • If visually clean after rinsing: Dispose of in "Broken Glass" box.[1]

    • If residue remains: Dispose of in "Sharps/Hazardous Glass" bucket for incineration.[1]

Emergency Spill Procedures

Minor Spill (< 10g / < 100mL):

  • Isolate: Alert immediate neighbors.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Absorb with vermiculite or a commercial "Acid/Organic" spill pad.[1]

  • Clean Up: Wipe the area with a soap/water solution.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Major Spill:

  • Evacuate: Leave the immediate area.

  • Ventilate: If safe, close hood sashes and open lab doors.

  • Contact: Call EHS/Security immediately. Report "Spill of fluorinated organic acid."

References

  • BLD Pharm. (n.d.).[1][2] SDS for 1-(Difluoromethyl)-1H-imidazole-4-carboxylic acid. (Note: Isomer 4-carboxylic acid shares identical hazard/disposal profiles).[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 1-(Difluoromethyl)-5-iodo-1H-imidazole. (Used for analogue hazard extrapolation).[1] Retrieved from

  • Tsang, W., et al. (1995).[1][5] The Combustion of Highly Fluorinated Organic Compounds. University of Utah Partnerships.[1] (Scientific basis for HF formation during incineration).[1][6] Retrieved from [1]

  • National Institute for Public Health and the Environment (RIVM). (2014).[1] Per- and polyfluorinated substances in waste incinerator flue gases. (Validation of scrubber requirements). Retrieved from

  • University of Washington EHS. (n.d.).[1] Organic Acid Standard Operating Procedure. (General handling of organic acids). Retrieved from [1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: Personal Protective Equipment and Safe Operational Workflow

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. The following proc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to empower researchers with a deeper understanding of risk mitigation.

Hazard Identification and Risk Assessment

The primary routes of exposure are inhalation of the powdered solid, direct skin contact, and eye contact from airborne particles or splashes.[3] Ingestion is also a potential route of exposure if proper hygiene is not followed.[4][5]

Table 1: Anticipated GHS Hazard Profile
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage / Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the anticipated hazards of skin, eye, and respiratory irritation.

Eye and Face Protection

Standard safety glasses are insufficient.

  • Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Rationale: Goggles provide a complete seal around the eyes, which is critical for protecting against fine dust, which can easily become airborne when handling the solid compound.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling solutions or during bulk transfers.[8]

Skin and Body Protection
  • Gloves: Handle the material with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[8] Use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[9] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Lab Coat: A full-length laboratory coat must be worn and buttoned completely.[8] This protects against accidental skin contact from spills.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection

All handling of the solid material must be performed within a certified chemical fume hood to control airborne dust.[5][6]

  • Requirement: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6][7] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be appropriate.[8]

  • Rationale: The difluoromethyl and carboxylic acid moieties suggest the compound could be irritating to the respiratory tract. Preventing inhalation of fine particulates is a primary safety objective.[1]

Table 2: Summary of Mandatory PPE
Body AreaRequired PPEStandardRationale
Eyes/FaceChemical Safety GogglesEN166 (EU) or OSHA 29 CFR 1910.133 (US)[6][7]Protects against airborne dust and splashes.
HandsChemical-Resistant Nitrile GlovesEN374 (EU)[10]Prevents skin irritation and absorption.
BodyFull-Length Laboratory CoatN/AProtects skin from accidental contact.
RespiratoryRequired if not in fume hoodNIOSH/MSHA (US) or EN 149 (EU)[6][7]Prevents inhalation of irritating dust.

Operational and Disposal Plans: A Step-by-Step Guide

This workflow is designed as a self-validating system to minimize risk at every stage of handling.

Step 1: Preparation and Engineering Controls
  • Designate Work Area: Cordon off a specific area for handling the compound. This area must be equipped with a certified chemical fume hood.[5]

  • Verify Safety Equipment: Before beginning, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[6]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, and place them inside the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as detailed in Table 2 before approaching the designated work area.

Step 2: Handling the Solid Compound
  • Work Within Fume Hood: All manipulations that could generate dust, including weighing and transferring the solid, must be performed inside a chemical fume hood.[6]

  • Minimize Dust: Handle the compound gently. Avoid actions that could cause the powder to become airborne.

  • Container Management: Keep the primary container tightly closed when not in use.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6]

Step 3: Spill and Emergency Procedures
  • Minor Spills (Solid):

    • For small spills inside a fume hood, gently sweep up the material with a brush and dustpan, avoiding dust generation.[8]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with an appropriate solvent and wipe clean.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[8] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.

    • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory distress occurs, call a poison center or doctor.

Step 4: Decontamination and Disposal
  • Decontaminate: Thoroughly wipe down the work surface within the fume hood and any non-disposable equipment used.

  • Waste Disposal:

    • Dispose of the compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[11]

    • Do not discharge into drains or rivers.[11]

    • All disposal must be handled by approved disposal specialists in accordance with local, state, and national regulations.[11]

  • Hygiene: After completing work and removing PPE, wash hands thoroughly with soap and water.[5][9] Do not eat, drink, or smoke in the laboratory area.[5]

Visualized Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_end 3. Post-Handling Phase cluster_off_nominal 4. Off-Nominal Events prep_start Start: Plan Experiment verify_safety Verify Fume Hood, Eyewash & Shower prep_start->verify_safety don_ppe Don Full PPE: Goggles, Gloves, Lab Coat verify_safety->don_ppe work_in_hood Perform all manipulations (weighing, transfer) INSIDE Fume Hood don_ppe->work_in_hood keep_closed Keep container tightly closed when not in use work_in_hood->keep_closed event Spill or Exposure Occurs work_in_hood->event Potential Incident decontaminate Decontaminate surfaces and equipment keep_closed->decontaminate dispose_waste Segregate all waste (solid, gloves, etc.) into labeled hazardous container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process spill_response Minor Spill: Clean up using spill kit inside hood event->spill_response Spill exposure_response Exposure: Use Eyewash/Shower Seek Medical Attention event->exposure_response Exposure

Caption: Workflow for handling 1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1H-Benzimidazole-5-carboxylic acid.
  • Aaronchem. (2024, November 1). Safety Data Sheet - 2-(CHLOROMETHYL)-4,5-DIFLUORO-1H-BENZO[D]IMIDAZOLE.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 5-Bromo-1H-benzoimidazole-2-carboxylic acid.
  • CDMS.net. (2015, November 6). Safety Data Sheet - ImiGold 2 F Turf & Ornamental.
  • Key Organics. (2017, December 1). Safety Data Sheet - 5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid.
  • Cayman Chemical. (2022, January 12). Safety Data Sheet - PAF C-16 Carboxylic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-5-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Imidazole-4-carboxylic acid.
  • Apollo Scientific. (2023, May 30). Safety Data Sheet - 1-Ethyl-1H-imidazole-2-carboxylic acid.
  • Fluorochem. (2026, February 25). Safety Data Sheet - 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.
  • National Institutes of Health. (n.d.). PubChem - Imidazole-4-carboxylic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,5-Imidazoledicarboxylic Acid, 99% (Titr.).

Sources

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